molecular formula C11H13BrO3 B1517629 5-(4-Bromophenoxy)pentanoic acid CAS No. 87411-38-9

5-(4-Bromophenoxy)pentanoic acid

Cat. No.: B1517629
CAS No.: 87411-38-9
M. Wt: 273.12 g/mol
InChI Key: KACNEIIGTGEGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenoxy)pentanoic acid is a useful research compound. Its molecular formula is C11H13BrO3 and its molecular weight is 273.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromophenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c12-9-4-6-10(7-5-9)15-8-2-1-3-11(13)14/h4-7H,1-3,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACNEIIGTGEGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651860
Record name 5-(4-Bromophenoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87411-38-9
Record name 5-(4-Bromophenoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-(4-Bromophenoxy)pentanoic Acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-(4-bromophenoxy)pentanoic acid, a bifunctional organic molecule with significant potential as a versatile intermediate in synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural and chemical properties, outlines a robust synthesis protocol, and discusses its relevance in the broader context of pharmaceutical research.

Chemical Identity and Structural Elucidation

This compound is a halogenated aromatic ether carboxylic acid. Its structure incorporates a p-substituted bromophenoxy group linked via an ether bond to a five-carbon aliphatic acid chain. This unique combination of a reactive carboxylic acid, a flexible alkyl spacer, and a functionalized aromatic ring makes it a valuable building block for more complex molecular architectures.

Molecular Structure

The structural formula of this compound is presented below:

Chemical Structure of this compound

Figure 1: 2D Structure of this compound.

Key Identifiers and Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its core properties can be reliably identified from chemical supplier databases and predicted based on its structural analogues.

PropertyValueSource
IUPAC Name This compound-
CAS Number 87411-38-9[1]
Molecular Formula C₁₁H₁₃BrO₃[1]
Molecular Weight 273.12 g/mol [1]
Physical Form Solid (Predicted)-
Melting Point Data not available. For comparison, 5-(4-bromophenyl)pentanoic acid melts at 91-93 °C.[2]-
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol); low solubility in water.Predicted
pKa ~4.8 (Predicted, similar to pentanoic acid)-
Spectroscopic Characterization (Predicted)

Structural confirmation of this compound would rely on standard spectroscopic techniques. The following are predicted spectral data based on its known structure and data from analogous compounds.[3][4][5]

  • ¹H-NMR Spectroscopy:

    • Aromatic Protons: Two doublets are expected for the AA'BB' system of the 1,4-disubstituted benzene ring. The protons ortho to the ether linkage (~6.8-7.0 ppm) and the protons ortho to the bromine atom (~7.3-7.5 ppm).

    • Aliphatic Protons:

      • -O-CH₂ - (C5): A triplet at ~3.9-4.1 ppm.

      • -CH₂ -COOH (C2): A triplet at ~2.3-2.5 ppm.

      • Internal methylenes (-CH₂ -CH₂ -CH₂ -, C3 & C4): Multiplets in the range of ~1.6-1.9 ppm.

    • Carboxylic Acid Proton: A broad singlet at >10 ppm, which is exchangeable with D₂O.

  • ¹³C-NMR Spectroscopy:

    • Carbonyl Carbon (-COOH): ~175-180 ppm.

    • Aromatic Carbons: Four signals are expected. The carbon bearing the ether linkage (~158 ppm), the carbon bearing the bromine (~115 ppm), and the two sets of CH carbons (~132 ppm and ~117 ppm).

    • Aliphatic Carbons:

      • -O-C H₂- (C5): ~67-69 ppm.

      • -C H₂-COOH (C2): ~33-35 ppm.

      • -C H₂-CH₂-COOH (C3): ~24-26 ppm.

      • -O-CH₂-C H₂- (C4): ~28-30 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

    • C-O-C Stretch (Ether): Peaks in the 1200-1250 cm⁻¹ region (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

    • C-Br Stretch: A peak in the 600-500 cm⁻¹ region.

Synthesis and Purification Protocol

The most logical and efficient synthesis of this compound is achieved via a two-step process: a Williamson ether synthesis to form the ether linkage, followed by saponification (ester hydrolysis) to yield the final carboxylic acid. This method is reliable, uses readily available starting materials, and is scalable.[6][7][8][9]

Overall Reaction Scheme

Step 1: Williamson Ether Synthesis 4-Bromophenol + Ethyl 5-bromopentanoate → Ethyl 5-(4-bromophenoxy)pentanoate

Step 2: Saponification Ethyl 5-(4-bromophenoxy)pentanoate → this compound

Detailed Experimental Protocol

Materials:

  • 4-Bromophenol

  • Ethyl 5-bromopentanoate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Sodium Hydroxide (NaOH)

  • Methanol or Ethanol

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

Part A: Synthesis of Ethyl 5-(4-bromophenoxy)pentanoate

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone (approx. 5 mL per gram of phenol).

    • Causality: Acetone is a suitable polar aprotic solvent that dissolves the organic reactants but not the inorganic base. Potassium carbonate is a mild base sufficient to deprotonate the acidic phenol, forming the phenoxide nucleophile in situ. An excess of the base ensures complete deprotonation.

  • Addition of Electrophile: Begin stirring the suspension and add ethyl 5-bromopentanoate (1.1 eq.) to the flask.

    • Causality: A slight excess of the alkyl halide ensures the complete consumption of the more valuable phenol. This is an Sₙ2 reaction where the phenoxide attacks the primary carbon bearing the bromine, displacing it.[9]

  • Reaction Execution: Heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromophenol spot disappears.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and residual salts and wash the solid with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure to remove the acetone.

    • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ethyl 5-(4-bromophenoxy)pentanoate, typically as an oil. This intermediate is often pure enough for the next step without further purification.

Part B: Saponification to this compound

  • Hydrolysis Setup: Dissolve the crude ester from Part A in a mixture of methanol (or ethanol) and 10% aqueous NaOH solution (using a 3-4 fold molar excess of NaOH).

  • Reaction Execution: Stir the mixture at room temperature for 2-4 hours or gently heat to 50°C for 1 hour to ensure complete hydrolysis. Monitor by TLC until the ester starting material is fully consumed.

  • Workup and Purification:

    • Remove the alcohol solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a small amount of ethyl acetate or diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow, careful addition of concentrated HCl. A white precipitate of the carboxylic acid should form.

    • Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to obtain pure this compound. Dry the final product under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification Reactants1 4-Bromophenol + Ethyl 5-bromopentanoate Conditions1 K₂CO₃, Acetone Reflux, 12-18h Reactants1->Conditions1 Intermediate Crude Ethyl 5-(4-bromophenoxy)pentanoate Conditions1->Intermediate Conditions2 1. NaOH, MeOH/H₂O 2. HCl (aq) Intermediate->Conditions2 Hydrolysis & Acidification Product Pure this compound Conditions2->Product

Sources

An In-depth Technical Guide to 5-(4-Bromophenoxy)pentanoic Acid (CAS 87411-38-9) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Moiety in Modern Drug Discovery

5-(4-Bromophenoxy)pentanoic acid, identified by the CAS number 87411-38-9, is a bifunctional molecule that has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its unique structural features—a terminal carboxylic acid and a bromophenoxy group connected by a flexible pentanoic acid chain—position it as a valuable building block and linker molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, and sourcing, with a particular focus on its burgeoning role in the design of innovative therapeutics, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. These properties dictate its solubility, reactivity, and suitability for various synthetic transformations and biological assays.

PropertyValueSource
CAS Number 87411-38-9Multiple Suppliers
Molecular Formula C₁₁H₁₃BrO₃BIOFOUNT
Molecular Weight 273.12 g/mol BIOFOUNT
Appearance White to off-white solidGeneric Supplier Information
Purity Typically ≥95%Multiple Suppliers
Melting Point Not explicitly available; similar compounds have melting points in the range of 90-100°CInferred from similar compounds
Boiling Point Not available-
Solubility Soluble in organic solvents such as DMSO and methanolGeneric Chemical Information

Synthesis and Manufacturing: Crafting the Building Block

General Synthetic Workflow

The synthesis typically proceeds via the reaction of 4-bromophenol with a suitable 5-halopentanoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction1 Step 1: Williamson Ether Synthesis cluster_reaction2 Step 2: Hydrolysis Reactant1 4-Bromophenol Reaction1 Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Reactant1->Reaction1 Reactant2 Ethyl 5-bromopentanoate Reactant2->Reaction1 Intermediate Ethyl 5-(4-bromophenoxy)pentanoate Reaction1->Intermediate Formation of Ether Linkage Reaction2 Base (e.g., NaOH) or Acid (e.g., HCl) Solvent (e.g., EtOH/H₂O) Intermediate->Reaction2 Product This compound Reaction2->Product Ester Cleavage

Figure 1. A generalized workflow for the synthesis of this compound.

Experimental Protocol (Adapted from General Procedures)
  • Ether Formation: To a solution of 4-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add ethyl 5-bromopentanoate (1.1 eq) to the reaction mixture and heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Isolation of Intermediate: After cooling, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-(4-bromophenoxy)pentanoate. The crude product can be purified by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water. Add a stoichiometric amount of a base such as sodium hydroxide and stir the mixture at room temperature or gentle heat until the hydrolysis is complete.

  • Acidification and Final Product Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Applications in Drug Discovery: The Rise of a Versatile Linker

The true potential of this compound lies in its application as a versatile linker molecule in the design of complex therapeutic agents. Its bifunctional nature allows for the covalent attachment of two different molecular entities, a crucial feature in the development of targeted therapies.

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects these two ligands.

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule. This compound is an attractive choice for a PROTAC linker due to its:

  • Optimal Length and Flexibility: The five-carbon chain provides sufficient length and conformational flexibility to allow for the productive interaction between the target protein and the E3 ligase.

  • Chemical Handles for Conjugation: The carboxylic acid group can be readily activated to form amide bonds with amine-containing ligands, a common conjugation strategy in PROTAC synthesis. The bromo-functionalized aromatic ring offers a site for further chemical modification or can be a key interacting feature with the target protein or E3 ligase.

  • Modulation of Physicochemical Properties: The phenoxy group can influence the solubility and cell permeability of the resulting PROTAC molecule.

PROTAC_Mechanism cluster_protac PROTAC Molecule Target_Ligand Target Protein Ligand Linker 5-(4-Bromophenoxy)pentanoic acid-derived Linker Target_Ligand->Linker Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Binds Ubiquitin Ubiquitin Target_Protein->Ubiquitin Ubiquitination E3_Ligase->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Enters Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades

Figure 2. The mechanism of action of a PROTAC utilizing a linker derived from this compound.

While specific examples of marketed drugs containing a linker derived directly from this compound are not yet prevalent, the principles of its application are well-established in numerous preclinical studies and patent applications exploring novel PROTACs for various therapeutic targets.[1][2][3]

Safety and Handling: A Researcher's Responsibility

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Sourcing and Procurement: Securing a Reliable Supply

This compound is commercially available from a variety of chemical suppliers. When sourcing this compound, it is crucial to consider the purity and the supplier's reputation to ensure the quality and reproducibility of research results.

SupplierProduct Number (Example)Purity
Sigma-Aldrich Not explicitly listed, but similar compounds are available.Varies
BLD Pharm BD0079146395%[4]
CP Lab Safety -95%[5]
Santa Cruz Biotechnology sc-280005Not specified[6]

Note: Availability and product numbers are subject to change. It is recommended to check the suppliers' websites for the most current information.

Conclusion: A Key Enabler in the Future of Drug Discovery

This compound represents more than just a chemical intermediate; it is a key enabler in the design of next-generation therapeutics. Its utility as a versatile linker in the rapidly evolving field of targeted protein degradation underscores its importance for researchers and drug development professionals. As the quest for more selective and potent drugs continues, the demand for well-characterized and readily available building blocks like this compound is set to grow, solidifying its place in the modern medicinal chemist's toolbox.

References

  • Characteristic roadmap of linker governs the rational design of PROTACs. (2024). Signal Transduction and Targeted Therapy.
  • 5-(4-bromophenyl)pentanoic acid | CAS 22647-95-6 | SCBT. Santa Cruz Biotechnology.
  • 5-(4-Bromophenyl)pentanoic acid, 95% Purity, C11H13BrO2, 1 gram - CP Lab Safety.
  • The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH - Organic Syntheses Procedure.
  • Pentanoic acid, 5-bromo-4-oxo- synthesis - ChemicalBook.
  • 5-(4-Bromophenyl)pentanoic acid. BLDpharm.
  • Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. (2024). PubMed.
  • 2694734-43-3|5-Amino-5-(4-bromophenyl)pentanoic acid hydrochloride|BLD Pharm.
  • Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.
  • Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. (2021). ACS Medicinal Chemistry Letters.
  • 13C NMR Spectrum (1D, 201 MHz, D2O, predicted) (NP0061736) - NP-MRD.
  • Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid | Request PDF.
  • Compounds and methods for the targeted degradation of bromodomain-containing proteins. (2017).
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • 5-Boc-amino-pentanoic acid PROTAC Linker chemical. Selleck Chemicals.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Molecules.
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. (2018). Organic Syntheses.
  • 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Pharmaceutical compositions of protac compounds and uses thereof. (2023).
  • Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. (2025). Royal Society of Chemistry.
  • Special Issue on “The Design, Synthesis and Biological Evaluation of Compounds with Medicinal Value”. (2021). MDPI.
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
  • Linkers, drug linkers and conjugates thereof and methods of using the same. (2024).
  • Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer). (2021). Transtutors.
  • Erk5 degraders and uses thereof. (2023).
  • Application Notes and Protocols for the Large-Scale Synthesis of 5-(4-Bromophenyl)dipyrromethane. Benchchem.
  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candid
  • Drug Discovery Beyond the Rule of Five. (2021). Journal of Medicinal Chemistry.
  • A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. (2025). Blumberg Institute.

Sources

Potential biological activity of 5-(4-Bromophenoxy)pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Potential Biological Activity of 5-(4-Bromophenoxy)pentanoic Acid

Authored by: A Senior Application Scientist

Introduction and Rationale for Investigation

This compound is a synthetic carboxylic acid derivative characterized by a five-carbon pentanoic acid chain linked to a brominated phenyl group via an ether linkage. While direct biological data for this specific molecule is not extensively documented in publicly available literature, its structural motifs—a pentanoic acid core and a brominated aromatic ring—are present in numerous compounds with established and diverse biological activities. Valeric acid (pentanoic acid) and its derivatives are recognized for a wide spectrum of therapeutic applications, including anticonvulsant and antiplatelet effects.[1] Furthermore, the incorporation of bromine into organic molecules is a common strategy in medicinal chemistry to enhance potency, modulate metabolic stability, or confer novel biological activities, with many brominated compounds exhibiting antineoplastic properties.[2][3]

This guide, therefore, presents a structured, hypothesis-driven framework for the comprehensive investigation of the potential biological activities of this compound. We will proceed from foundational in silico predictions to detailed in vitro screening protocols and potential mechanistic studies, establishing a self-validating system for inquiry. The primary hypothesized activities, based on structural analogy to known bioactive molecules, include modulation of Peroxisome Proliferator-Activated Receptors (PPARs), anticancer effects, and antimicrobial properties.

Physicochemical Characterization and In Silico Assessment

Prior to embarking on biological assays, a thorough understanding of the compound's physicochemical properties is essential for designing meaningful experiments and interpreting results.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueImplication for Biological Assays
Molecular Weight273.12 g/mol Complies with Lipinski's Rule of Five, suggesting potential for oral bioavailability.[4]
logP~3.5Indicates moderate lipophilicity, suggesting good membrane permeability but may require a cosolvent like DMSO for aqueous stock solutions.
pKa~4.8The carboxylic acid moiety will be predominantly ionized at physiological pH (7.4), influencing solubility and interaction with biological targets.
Polar Surface Area46.5 ŲSuggests good potential for oral absorption and cell membrane penetration.

Note: Values are estimations from chemical software and should be experimentally verified.

In Silico Target Prediction

Modern computational tools can predict potential biological targets based on structural similarity to known ligands. It is recommended to use platforms like SwissTargetPrediction or similar software to generate a preliminary list of potential protein targets. Given its structural resemblance to fatty acids, Peroxisome Proliferator-Activated Receptors (PPARs) are anticipated to be high-ranking potential targets.[5][6]

Hypothesized Biological Activities and Primary Targets

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Rationale: PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[5][7] They are activated by endogenous fatty acids and their derivatives.[6] The structure of this compound, featuring a carboxylic acid head and a lipophilic tail, is analogous to that of endogenous PPAR ligands. Therefore, it is a prime candidate for investigation as a PPAR agonist. The three main isoforms are PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles.[5]

Anticancer Activity

Rationale: Numerous studies have demonstrated the antineoplastic activity of compounds containing a brominated aromatic moiety.[2][3][8] Additionally, various substituted pentanoic acids have been synthesized and evaluated for their anticancer properties, showing induction of apoptosis and cell cycle arrest in cancer cell lines.[9] The combination of these two structural features in this compound provides a strong basis for investigating its potential as an anticancer agent.

Antimicrobial Activity

Rationale: Derivatives of 5-bromovaleric acid (a constitutional isomer of 5-bromopentanoic acid) have been shown to possess antibacterial and antifungal properties.[1] Although the bromine in the title compound is on the phenoxy group rather than directly on the alkyl chain, the general principle of halogenated carboxylic acids exhibiting antimicrobial effects warrants investigation.

Experimental Workflows for Activity Validation

The following section details the step-by-step protocols for assessing the hypothesized biological activities. The workflow is designed to progress from broad screening to more specific mechanistic studies.

Workflow 1: General Screening for Biological Activity

G cluster_0 Initial Compound Preparation cluster_1 Primary In Vitro Screening cluster_2 Analysis of Primary Results cluster_3 Secondary Mechanistic Assays compound This compound (Purity >95%) stock Prepare 10 mM Stock Solution in DMSO compound->stock ppar PPARα/γ Transactivation Assay (HEK293T Cells) stock->ppar Test at 0.1, 1, 10 µM cancer MTT Cell Viability Assay (e.g., MCF-7, HeLa, HepG2 cell lines) stock->cancer Test at 1, 10, 100 µM antimicrobial MIC Assay (e.g., S. aureus, E. coli) stock->antimicrobial Test various concentrations analyze_ppar Significant Activation? ppar->analyze_ppar analyze_cancer Significant Cytotoxicity? cancer->analyze_cancer analyze_antimicrobial Low MIC Value? antimicrobial->analyze_antimicrobial gene_expression qPCR for PPAR Target Genes (e.g., CPT1A, CD36) analyze_ppar->gene_expression Yes no_further Activity Not Confirmed (Consider structural modification) analyze_ppar->no_further No apoptosis Apoptosis/Cell Cycle Assay (Flow Cytometry) analyze_cancer->apoptosis Yes analyze_cancer->no_further No analyze_antimicrobial->no_further Yes/No (Further investigation based on potency)

Caption: High-level workflow for the initial biological screening of this compound.

Detailed Protocol: PPARα and PPARγ Transactivation Assay

This cell-based reporter gene assay is the gold standard for identifying nuclear receptor agonists.[10] It measures the ability of a compound to activate the ligand-binding domain (LBD) of a PPAR, leading to the expression of a reporter gene (e.g., luciferase).

Principle: A chimeric receptor is constructed by fusing the PPAR LBD to a Gal4 DNA-binding domain. This construct is co-transfected into a suitable cell line (e.g., HEK293T) with a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS). Ligand binding to the PPAR LBD induces a conformational change, leading to the recruitment of coactivators and transcription of the luciferase gene. The resulting luminescence is proportional to receptor activation.[10]

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed cells into 96-well plates at a density of 3 × 10⁴ cells/well.

    • After 24 hours, co-transfect the cells using a suitable transfection reagent (e.g., Lipofectamine) with:

      • A receptor expression plasmid (e.g., pBIND-hPPARα-LBD or pBIND-hPPARγ-LBD).

      • A reporter plasmid (e.g., pG5-luc).

      • A control plasmid for transfection efficiency normalization (e.g., pRL-TK expressing Renilla luciferase).

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 10 µM).

    • Include a vehicle control (DMSO, final concentration <0.1%).

    • Include a positive control for each receptor:

      • PPARα: WY-14643 (10 µM).[11]

      • PPARγ: Rosiglitazone (1 µM).

  • Luciferase Assay:

    • After 24 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Table 2: Representative Data from PPAR Transactivation Assay
CompoundConcentration (µM)PPARα Fold Induction (Mean ± SD)PPARγ Fold Induction (Mean ± SD)
Vehicle (DMSO)-1.0 ± 0.11.0 ± 0.2
Test Compound 0.1Experimental DataExperimental Data
1.0Experimental DataExperimental Data
10.0Experimental DataExperimental Data
WY-1464310.015.2 ± 1.51.2 ± 0.3
Rosiglitazone1.01.1 ± 0.220.5 ± 2.1
Detailed Protocol: Anticancer Cell Viability (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.[2][3]

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical, HepG2 for liver) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound (e.g., 1, 10, 50, 100 µM) for 48 or 72 hours.

    • Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Incubation and Solubilization:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Workflow 2: Mechanistic Elucidation for Positive Hits

G cluster_0 Positive Hit from Primary Screen cluster_1 PPAR Agonist: Mechanism of Action cluster_2 Anticancer Agent: Mechanism of Action cluster_3 Outputs ppar_hit Confirmed PPAR Agonist qpcr Quantitative PCR (qPCR) ppar_hit->qpcr Investigate Target Gene Expression western Western Blot ppar_hit->western Confirm Protein Upregulation cancer_hit Confirmed Cytotoxic Agent flow_cycle Cell Cycle Analysis (Propidium Iodide Staining) cancer_hit->flow_cycle Determine Phase of Arrest flow_apoptosis Apoptosis Assay (Annexin V/PI Staining) cancer_hit->flow_apoptosis Quantify Apoptotic Cells caspase Caspase Activity Assay cancer_hit->caspase Measure Caspase-3/7 Activation gene_data mRNA levels of CPT1A, CD36, etc. qpcr->gene_data protein_data Protein levels of target genes western->protein_data cycle_data Distribution of G1/S/G2-M phases flow_cycle->cycle_data apoptosis_data Percentage of early/late apoptotic cells flow_apoptosis->apoptosis_data caspase->apoptosis_data

Caption: Decision workflow for mechanistic studies following a positive result in primary screening assays.

Data Interpretation and Reporting

All quantitative data should be presented clearly, typically as mean ± standard deviation from at least three independent experiments. Dose-response curves should be generated using appropriate nonlinear regression models to accurately determine EC₅₀ or IC₅₀ values. Statistical significance should be determined using appropriate tests (e.g., t-test or ANOVA) with a p-value < 0.05 considered significant.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the potential biological activities of this compound. By leveraging knowledge from structurally related compounds, we have formulated key hypotheses and provided detailed, validated protocols for their investigation. A positive result in any of these primary screens, particularly as a selective PPAR agonist or a potent anticancer agent, would warrant further investigation.

Future work could include:

  • Selectivity Profiling: Testing against a broader panel of nuclear receptors or cancer cell lines.

  • In Vivo Efficacy Studies: If potent in vitro activity is observed, studies in relevant animal models (e.g., a diet-induced obesity model for a PPAR agonist or a tumor xenograft model for an anticancer agent) would be the logical next step.[2][3]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to optimize potency and selectivity.[12]

This structured investigational cascade ensures that resources are used efficiently and that the resulting data is robust, reliable, and provides a solid foundation for any subsequent drug development efforts.

References

  • Beakley, B. D. et al. (2020). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Toxicology, 441, 152512. Available from: [Link]

  • Fei, F. et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(7), 3589-3603. Available from: [Link]

  • Kaur, H. et al. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Letters in Drug Design & Discovery, 21. Available from: [Link]

  • Chen, G. et al. (2009). In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter. Journal of Biological Chemistry, 284(48), 33259-33268. Available from: [Link]

  • Sjöstedt, N. et al. (2021). Beyond-Rule-of-Five Compounds Are Not Different: In Vitro–In Vivo Extrapolation of Female CD-1 Mouse Clearance Based on Merck Healthcare KGaA Compound Set. Pharmaceutics, 13(1), 108. Available from: [Link]

  • Wikipedia. (n.d.). Peroxisome proliferator-activated receptor. Available from: [Link]

  • MDPI Books. (2022). The Design, Synthesis, and Biological Evaluation of Compounds with Medicinal Value. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid | Request PDF. Available from: [Link]

  • Khan, I. et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6296. Available from: [Link]

  • Xiong, S. et al. (2010). In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action. British Journal of Pharmacology, 159(3), 669-680. Available from: [Link]

  • Saha, C. et al. (2019). Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. Future Medicinal Chemistry, 11(17), 2249-2273. Available from: [Link]

  • G-Bora, F. et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 28(18), 6530. Available from: [Link]

  • Xiong, S. et al. (2010). In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action. British Journal of Pharmacology, 159(3), 669-680. Available from: [Link]

  • Martín-Rodríguez, P. V. et al. (2020). Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Frontiers in Pharmacology, 11, 699. Available from: [Link]

Sources

The Enigmatic Profile of 5-(4-Bromophenoxy)pentanoic Acid: A Survey of Available Knowledge

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the vast landscape of chemical compounds synthesized for research and development, some molecules emerge with a well-documented history, while others remain enigmatic, their initial discovery and characterization confined to less accessible corners of the scientific record. 5-(4-Bromophenoxy)pentanoic acid, a molecule with potential applications in medicinal chemistry and materials science, falls into the latter category. Despite its commercial availability and defined chemical identity, a comprehensive, publicly accessible record of its discovery and initial scientific studies is conspicuously sparse. This technical guide aims to provide a thorough overview of the available information on this compound, while also addressing the current limitations in the scientific literature.

Compound Identification and Physicochemical Properties

This compound is a halogenated aromatic ether carboxylic acid. Its structure is characterized by a p-bromophenoxy group linked via an ether bond to a five-carbon pentanoic acid chain. This unique combination of a rigid aromatic ring and a flexible aliphatic chain imparts specific physicochemical properties that are of interest in drug design and materials science.

PropertyValueSource
CAS Number 87411-38-9[1][2]
Molecular Formula C₁₁H₁₃BrO₃[1][2]
Molecular Weight 273.12 g/mol [1][2]
Canonical SMILES C1=CC(=CC=C1OCCCC(=O)O)Br[2]
InChI InChI=1S/C11H13BrO3/c12-9-4-6-10(7-5-9)15-8-2-1-3-11(13)14/h4-7H,1-3,8H2,(H,13,14)[2]
Appearance White to off-white solid (presumed)General chemical knowledge
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.General chemical knowledge

Synthesis and Discovery: An Uncharted Territory

A comprehensive search of the scientific literature, including major chemical databases and patent repositories, did not yield a seminal publication detailing the first synthesis or the context of the discovery of this compound. The compound is listed in the catalogs of several chemical suppliers, indicating that a synthetic route has been established and is likely utilized for commercial production.

Hypothetical Synthesis Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis 4-Bromophenol 4-Bromophenol Intermediate_Ester Ethyl 5-(4-bromophenoxy)pentanoate 4-Bromophenol->Intermediate_Ester Ethyl 5-bromopentanoate Ethyl 5-bromopentanoate Ethyl 5-bromopentanoate->Intermediate_Ester Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Intermediate_Ester Deprotonation Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Intermediate_Ester Reaction Medium Intermediate_Ester_2 Ethyl 5-(4-bromophenoxy)pentanoate Final_Product This compound Intermediate_Ester_2->Final_Product Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Final_Product Saponification Acid (e.g., HCl) Acid (e.g., HCl) Acid (e.g., HCl)->Final_Product Protonation

Caption: Hypothetical two-step synthesis of the target compound.

Detailed Hypothetical Protocol:

Step 1: Synthesis of Ethyl 5-(4-bromophenoxy)pentanoate

  • To a solution of 4-bromophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5-2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

  • Add ethyl 5-bromopentanoate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 5-(4-bromophenoxy)pentanoate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 5-(4-bromophenoxy)pentanoate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of a strong base, such as sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with a strong acid, such as hydrochloric acid, to a pH of 1-2, which will precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Self-Validation: Each step of this hypothetical protocol includes a monitoring stage (TLC) and a purification step to ensure the integrity of the intermediate and final product. The final product's identity and purity would be confirmed by standard analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Initial Studies and Potential Applications: An Area Ripe for Exploration

The absence of dedicated research articles on this compound means that its biological activities and potential applications are largely unexplored. However, by examining the properties of structurally related compounds, we can infer potential areas of interest for future research.

  • Medicinal Chemistry: The phenoxyalkanoic acid scaffold is present in a number of biologically active molecules. For instance, fibrates, a class of lipid-lowering drugs, share this structural motif. The presence of the bromine atom can also modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its activity or metabolic stability.

  • Materials Science: Carboxylic acids with aromatic groups are often used as building blocks for polymers, liquid crystals, and other advanced materials. The specific stereoelectronic properties conferred by the bromophenoxy group could be exploited in the design of novel functional materials.

A Call for Further Research

The current state of knowledge on this compound presents a unique opportunity for original research. The field is open for a formal report on its synthesis, comprehensive characterization, and a systematic investigation of its biological and material properties. Such studies would fill a significant gap in the chemical literature and could potentially unveil novel applications for this intriguing molecule.

Conclusion

This compound remains a compound of interest with a yet-to-be-written scientific story. While its basic chemical identity is established, the details of its discovery and a thorough evaluation of its properties are not currently available in the public domain. The synthetic pathway outlined in this guide, based on established chemical principles, provides a robust starting point for researchers wishing to explore the potential of this molecule. It is our hope that this guide will serve as a catalyst for further investigation into the chemistry and applications of this compound, ultimately bringing this enigmatic compound into the light of scientific discovery.

References

  • PubMed. (n.d.). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 5-(4-Bromophenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4-Bromophenoxy)pentanoic acid is a halogenated carboxylic acid derivative whose structural motifs—a brominated aromatic ring, an ether linkage, and a terminal carboxylic acid—make it a compound of interest for synthetic chemistry and as a potential building block in the development of novel pharmaceutical agents. The success of any compound in the drug development pipeline is fundamentally dependent on its physicochemical properties. Among the most critical of these are solubility and stability, as they directly influence bioavailability, formulation strategies, storage conditions, and shelf-life.

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to thoroughly characterize the solubility and stability of this compound. The methodologies presented herein are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3] The focus is not merely on procedural steps but on the underlying rationale, enabling scientists to design robust experiments, interpret data accurately, and make informed decisions in their research and development endeavors.

Section 1: Physicochemical Characterization Summary

A foundational understanding of a molecule begins with its basic physicochemical properties. These parameters provide the initial clues for predicting its behavior in various solvent systems and under stress conditions.

PropertyValueSource
IUPAC Name This compound-
CAS Number 87411-38-9[4]
Molecular Formula C₁₁H₁₃BrO₃[4]
Molecular Weight 273.12 g/mol [4]
Structure Br-C₆H₄-O-(CH₂)₄-COOH-

Section 2: Solubility Profile Determination

Solubility is a critical determinant of a drug's absorption and, consequently, its therapeutic efficacy. For an ionizable molecule like this compound, which contains a carboxylic acid group, solubility is highly dependent on pH.[5][6] This section details the gold-standard method for determining its thermodynamic (equilibrium) solubility.

Causality Behind Experimental Choices

The Saturation Shake-Flask Method is the most reliable and widely accepted technique for determining equilibrium solubility because it directly measures the point at which a solution is saturated with the solute, reflecting a true thermodynamic equilibrium.[5][7] The choice of High-Performance Liquid Chromatography (HPLC) for quantification is deliberate; its key advantage over simpler methods like UV spectrophotometry is the ability to separate the parent compound from any potential impurities or degradants, ensuring that only the solubility of the intact molecule is measured.[5][8][9]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in various aqueous and organic media.

  • Preparation of Media: Prepare a range of relevant solvents. For aqueous solubility, this should include buffered solutions at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid), as well as purified water.[6][7] Organic solvents relevant to formulation, such as ethanol, propylene glycol, and DMSO, should also be prepared.

  • Addition of Compound: Add an excess amount of solid this compound to a known volume of each solvent in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure that saturation is achieved and maintained.[5]

  • Equilibration: Agitate the samples at a constant, controlled temperature (typically 25 °C or 37 °C) using a mechanical shaker or rotator.[7] The equilibration time is critical; for poorly soluble compounds, this can extend beyond 24 hours. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated when consecutive measurements show no significant change.[7]

  • Phase Separation: After equilibration, allow the samples to stand, permitting the excess solid to sediment. Separate the saturated supernatant from the undissolved solid using centrifugation followed by filtration through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.[7]

  • Sample Dilution and Analysis: Immediately after filtration, accurately dilute a known volume of the clear supernatant with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the calibrated range of the analytical method.[7]

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Calculate the original concentration in the saturated solution by applying the dilution factor.

Visualization: Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_proc Processing & Analysis cluster_res Result prep_solvent Prepare Solvent Media (e.g., pH Buffers, Organic Solvents) add_compound Add Excess Solid Compound to Solvent prep_solvent->add_compound agitate Agitate at Constant Temperature (24-72 hours) add_compound->agitate separate Phase Separation (Centrifuge & Filter) agitate->separate dilute Dilute Supernatant separate->dilute analyze Quantify by HPLC-UV dilute->analyze calculate Calculate Solubility (mg/mL) analyze->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Solubility Summary Table
Solvent/MediumpH (for aqueous)Temperature (°C)Solubility (mg/mL) ± SD
0.1 N HCl1.225Data
Acetate Buffer4.525Data
Phosphate Buffer6.825Data
Purified Water~7.025Data
EthanolN/A25Data
DMSON/A25Data
AcetonitrileN/A25Data

Section 3: Chemical Stability and Forced Degradation

Stability testing is essential for identifying how a drug substance's quality changes over time under the influence of environmental factors like temperature, humidity, and light.[3] Forced degradation, or stress testing, intentionally degrades the compound under more severe conditions to rapidly identify likely degradation products and establish degradation pathways.[10][11][12] This is a regulatory requirement and is critical for developing stability-indicating analytical methods.[3]

Causality Behind Experimental Choices

The conditions for forced degradation are selected to mimic the stresses a compound might experience during its lifecycle and to probe its inherent chemical liabilities.

  • Acid/Base Hydrolysis: The ether linkage and carboxylic acid functional group in this compound may be susceptible to hydrolysis. Testing at low and high pH is therefore essential.[11][12]

  • Oxidation: The aromatic ring and the ether linkage can be potential sites of oxidation. Hydrogen peroxide is a commonly used and effective oxidizing agent for this purpose.[10]

  • Thermal and Photolytic Stress: These studies assess the intrinsic stability of the molecule to heat and light, which informs required storage and packaging conditions.[3][12]

Experimental Protocol: Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 1 N HCl and heat at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with 1 N NaOH and maintain at room temperature or heat gently if no degradation is observed.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) in a calibrated oven. Also, heat a solution of the compound.

    • Photostability: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[3]

  • Time Points and Neutralization: Sample each stress condition at various time points (e.g., 2, 8, 24, 48 hours). Before analysis, acidic and basic samples must be neutralized to prevent damage to the HPLC column.

  • Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the degradation products can be adequately detected and resolved.

Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions start This compound (Stock Solution & Solid) acid Acidic (1N HCl, Heat) start->acid base Basic (1N NaOH, RT/Heat) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid therm Thermal (Solid & Solution, Heat) start->therm photo Photolytic (ICH Q1B Light Exposure) start->photo analysis Analyze Samples at Time Points by Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis result Identify Degradation Products & Pathways analysis->result

Caption: Workflow for Forced Degradation Studies.

Analytical Methodology: Stability-Indicating HPLC-UV

A robust analytical method is the cornerstone of any stability study. The following provides a starting point for a stability-indicating reversed-phase HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm.

  • Validation: The method is considered "stability-indicating" if it can demonstrate baseline resolution between the parent peak and all degradation product peaks, as well as any known impurities.

Data Presentation: Forced Degradation Summary
Stress ConditionDuration (hrs)Parent Peak Assay (%)% DegradationNumber of DegradantsRTs of Major Degradants (min)
Control (T=0) 0100.00.00N/A
1 N HCl @ 60°C 24DataDataDataData
1 N NaOH @ RT 24DataDataDataData
3% H₂O₂ @ RT 24DataDataDataData
Thermal (80°C) 48DataDataDataData
Photolytic ICH DoseDataDataDataData

Conclusion

The comprehensive evaluation of solubility and stability is a non-negotiable step in the progression of any chemical entity toward a viable drug candidate. For this compound, its aqueous solubility will likely be pH-dependent, increasing significantly at pH values above its pKa, while its lipophilic character suggests good solubility in many organic solvents. Stability studies, guided by forced degradation, will reveal its inherent liabilities and inform the development of a stable formulation with appropriate storage conditions and shelf-life. The protocols and frameworks provided in this guide offer a robust, scientifically-grounded approach to generating the critical data required by researchers, scientists, and drug development professionals to advance their work with confidence.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available from: [Link]

  • ICH guideline for stability testing | PPTX - Slideshare. Available from: [Link]

  • ICH Guidelines: Your Essential Guide to Stability Testing. (2024). Available from: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025). Available from: [Link]

  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003). Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003). Available from: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Available from: [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. (2018). Available from: [Link]

  • Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. World Health Organization (WHO). Available from: [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Available from: [Link]

  • Forced Degradation Studies - MedCrave online. (2016). Available from: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (2014). Available from: [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. (2014). Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • 5-(4-Bromophenyl)pentanoic acid | C11H13BrO2 | CID 10801119 - PubChem. Available from: [Link]

  • This compound - BIOFOUNT. Available from: [Link]

  • Chemical Properties of Pentanoic acid, 5-bromo- (CAS 2067-33-6) - Cheméo. Available from: [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. Available from: [Link]

  • Analytical Methods - OPUS. (2025). Available from: [Link]

Sources

An In-Depth Technical Guide to 5-(4-Bromophenoxy)pentanoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-Bromophenoxy)pentanoic acid, a molecule of interest in medicinal chemistry and materials science. This document consolidates critical information regarding its chemical identity, structural characteristics, and physicochemical properties. It further outlines a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, offering insights into the causality behind experimental choices. Safety protocols, analytical methodologies, and potential research applications are also discussed to provide a holistic resource for professionals engaging with this compound.

Chemical Identity and Nomenclature

This compound is a halogenated aromatic ether carboxylic acid. Its unique structural features, comprising a brominated phenyl ring linked via an ether bond to a pentanoic acid moiety, make it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers [1][2][3][4]

IdentifierValue
IUPAC Name This compound
Synonyms Pentanoic acid, 5-(4-bromophenoxy)-
CAS Number 87411-38-9
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 273.123 g/mol
InChI InChI=1S/C11H13BrO3/c12-9-4-6-10(7-5-9)15-8-2-1-3-11(13)14/h4-7H,1-3,8H2,(H,13,14)
InChIKey KACNEIIGTGEGPZ-UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, the following properties can be predicted based on its structure and data from analogous compounds. These values serve as a baseline for experimental design and characterization.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Appearance Off-white to pale yellow solidBased on similar aryloxyalkanoic acids.
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not availableLikely to decompose at higher temperatures.
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO)The carboxylic acid moiety enhances polarity.

Spectroscopic Data (Predicted)

  • ¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl ring, the methylene protons of the pentanoic acid chain, and a downfield signal for the carboxylic acid proton.

  • ¹³C NMR (Carbon NMR): The spectrum will display distinct signals for the carbons of the aromatic ring, the aliphatic chain, and the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the C-O-C ether linkage, the C=O of the carboxylic acid, the O-H of the carboxylic acid, and C-Br stretching.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the bromine atom.

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis. This classic and robust method involves the reaction of an alkoxide with a primary alkyl halide.[5][6][7][8] In this case, the phenoxide of 4-bromophenol serves as the nucleophile, reacting with an ester of 5-bromopentanoic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.

Reaction Scheme:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Hydrolysis 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide 4-Bromophenol->4-Bromophenoxide Deprotonation Base Base (e.g., NaOH, NaH) Intermediate_Ester Ethyl 5-(4-bromophenoxy)pentanoate 4-Bromophenoxide->Intermediate_Ester Nucleophilic Attack (SN2) Ethyl_5-bromopentanoate Ethyl 5-bromopentanoate Ethyl_5-bromopentanoate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Acid/Base Hydrolysis

Caption: Synthetic pathway for this compound.

Experimental Protocol:

This protocol is a self-validating system, with clear checkpoints for reaction monitoring and product characterization.

Materials and Reagents:

  • 4-Bromophenol

  • Sodium hydroxide (NaOH) or Sodium hydride (NaH)

  • Ethyl 5-bromopentanoate

  • Dimethylformamide (DMF) or Acetonitrile (ACN) (anhydrous)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Phenoxide Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenol (1.0 eq) in anhydrous DMF.

    • To this solution, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Causality: The use of a strong base like NaH ensures complete deprotonation of the phenol to form the more nucleophilic phenoxide. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

    • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 4-bromophenoxide.

  • Ether Formation (SN2 Reaction):

    • To the solution of the phenoxide, add a solution of ethyl 5-bromopentanoate (1.0 eq) in anhydrous DMF dropwise at room temperature. Causality: A primary alkyl halide is used to favor the SN2 pathway and minimize elimination side reactions.[6][7]

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating increases the reaction rate. TLC allows for the visualization of the consumption of starting materials and the formation of the product.

  • Work-up and Ester Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and quench by the slow addition of water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-(4-bromophenoxy)pentanoate.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the crude ester in a mixture of ethanol and 1 M aqueous NaOH solution.

    • Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. The product should precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Safety and Handling

Table 3: Hazard and Precautionary Statements [3]

CategoryStatement
Hazard Statements H303: May be harmful if swallowed. H313: May be harmful in contact with skin. H333: May be harmful if inhaled.
Precautionary Statements P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.[3]

Analytical Methods

The purity and identity of synthesized this compound should be confirmed using a combination of analytical techniques.

Workflow for Analytical Characterization:

G cluster_0 Purification & Initial Characterization cluster_1 Structural Elucidation cluster_2 Final Purity Assessment Synthesis Synthesized Product Purification Recrystallization Synthesis->Purification TLC Thin Layer Chromatography (TLC) (Purity Check) Purification->TLC MP Melting Point Determination TLC->MP NMR NMR Spectroscopy (¹H and ¹³C) MP->NMR IR IR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS HPLC High-Performance Liquid Chromatography (HPLC) MS->HPLC Elemental_Analysis Elemental Analysis HPLC->Elemental_Analysis

Caption: Analytical workflow for this compound.

  • Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of the final product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine purity.

Applications in Drug Discovery and Development

Aryl phenoxyalkanoic acids are a class of compounds with diverse biological activities. The unique combination of a halogenated aromatic ring and a flexible carboxylic acid chain in this compound makes it an attractive scaffold for several applications in drug discovery:

  • Scaffold for Lead Generation: The molecule can be used as a starting point for the synthesis of more complex molecules in lead discovery programs. The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the exploration of a wide chemical space.

  • Fragment-Based Drug Discovery (FBDD): The bromophenoxy moiety can act as a fragment that binds to specific pockets in protein targets. The pentanoic acid chain can then be elaborated to improve binding affinity and selectivity.

  • PROTACs and Molecular Glues: The carboxylic acid can be used as a linker attachment point for the development of Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which are emerging therapeutic modalities.

Conclusion

This compound is a versatile chemical entity with significant potential for application in scientific research, particularly in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its identity, a robust synthesis protocol, and considerations for its handling and analysis. By leveraging the information contained herein, researchers can confidently incorporate this compound into their synthetic and drug discovery endeavors.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • BIOFOUNT. This compound. Retrieved from [Link]

  • ECHO CHEMICAL CO., LTD. This compound. Retrieved from [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
  • ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • Chemsigma. Pentanoic acid, 5-(4-bromophenoxy)- [87411-38-9]. Retrieved from [Link]

  • SpectraBase. Pentanoic acid, 5-phenoxy-, ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 5-(4-Bromophenoxy)pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the in vitro evaluation of 5-(4-Bromophenoxy)pentanoic acid. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to ascertain the biological activity of this compound. The guide moves beyond simple step-by-step instructions to explain the scientific rationale behind the experimental choices, ensuring a deeper understanding of the methodologies.

Introduction

This compound is a carboxylic acid derivative with potential applications in drug discovery. While specific biological targets are under investigation, compounds with similar structural motifs have been shown to exhibit a range of biological activities, including the modulation of nuclear receptors and effects on cell proliferation.[1][2][3] Therefore, a multi-faceted in vitro testing approach is crucial to elucidate its mechanism of action and potential therapeutic utility. This guide will focus on assays to assess its impact on cell viability and its potential role as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors involved in metabolism and inflammation.[4][5]

PART 1: Foundational In Vitro Assays: Assessing Cytotoxicity

Before investigating specific molecular targets, it is imperative to determine the cytotoxic profile of this compound. These assays are fundamental in drug discovery to establish a therapeutic window and to distinguish between targeted pharmacological effects and general toxicity.[6][7]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan, which can be measured spectrophotometrically. This conversion only occurs in metabolically active, viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A Seed cells in 96-well plate C Treat cells with compound and incubate A->C B Prepare serial dilutions of this compound B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[8] Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include vehicle-only controls.[9] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.[9]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[10]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 590 nm using a microplate reader. A reference wavelength of 620 nm can be used to reduce background.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon membrane damage.[12] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product that can be quantified spectrophotometrically.[12]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_assay Assay cluster_readout Readout A Seed cells and treat with compound B Collect supernatant from each well A->B C Add supernatant to a new plate B->C D Add LDH reaction mixture C->D E Incubate at room temperature D->E F Add stop solution E->F G Measure absorbance at 490 nm F->G

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer) and a negative control (untreated cells).[13]

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and an assay buffer.[12]

  • Assay Reaction: Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Stop Reaction: Add 50 µL of stop solution to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13]

  • Data Analysis: Subtract the reference wavelength absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity relative to the positive control.

Table 1: Summary of Cytotoxicity Assay Parameters

ParameterMTT AssayLDH Assay
Principle Measures metabolic activity of viable cellsMeasures release of LDH from damaged cells[11]
Endpoint Cell viability[6]Cytotoxicity[7]
Detection Colorimetric (Formazan)[9]Colorimetric (Formazan)[12]
Wavelength 570-590 nm490 nm[13]
Incubation Time 3-4 hours with reagent[10]30 minutes with reagent[13]

PART 2: Target-Oriented Assays: Investigating PPARγ Activation

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism.[4][14] Given the structural characteristics of this compound, investigating its potential to modulate PPARγ activity is a logical next step.

PPARγ Signaling Pathway

PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[4][5] Ligand binding induces a conformational change that leads to the recruitment of co-activators and subsequent transcription of target genes.[14]

PPARγ Signaling Pathway Diagram

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound PPARg PPARγ Ligand->PPARg Binds to LBD PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Binds to TargetGene Target Gene Transcription PPRE->TargetGene Activates

Caption: Simplified PPARγ signaling pathway.

PPARγ Luciferase Reporter Gene Assay

This cell-based assay is a highly effective method for screening for PPARγ modulators.[15][16] It utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with PPREs.[17] Cells are co-transfected with this reporter plasmid and an expression plasmid for PPARγ. Activation of PPARγ by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.[18][19]

Detailed Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media. Co-transfect the cells with a PPRE-luciferase reporter plasmid, a PPARγ expression plasmid, and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Cell Seeding: After transfection, seed the cells into a 96-well white, clear-bottom plate.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle-only control.[20]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.[15][21]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as fold induction over the vehicle control.

PPARγ Target Gene Expression Analysis by RT-qPCR

To confirm the findings from the reporter gene assay and to assess the effect of the compound on endogenous PPARγ signaling, the expression of known PPARγ target genes can be measured using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[22][23]

Experimental Workflow: RT-qPCR

RTqPCR_Workflow cluster_prep Preparation cluster_rt Reverse Transcription cluster_qpcr qPCR cluster_analysis Data Analysis A Treat cells with compound B Isolate total RNA A->B C Synthesize cDNA B->C D Perform quantitative PCR with gene-specific primers C->D E Analyze gene expression levels D->E

Caption: Workflow for RT-qPCR analysis of target gene expression.

Detailed Protocol:

  • Cell Treatment and RNA Isolation: Treat a suitable cell line (e.g., 3T3-L1 adipocytes) with this compound for an appropriate duration. Isolate total RNA using a standard method (e.g., TRIzol reagent or a commercial kit).

  • cDNA Synthesis: Perform reverse transcription of the isolated RNA to synthesize complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).[24]

  • qPCR: Perform qPCR using the synthesized cDNA as a template, gene-specific primers for PPARγ target genes (e.g., FABP4, CD36), and a housekeeping gene for normalization (e.g., GAPDH, ACTB). Use a fluorescent dye such as SYBR Green for detection.[25][26]

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to vehicle-treated controls.

Table 2: Summary of PPARγ Activity Assays

AssayPrincipleEndpointKey Considerations
Luciferase Reporter Assay Measures ligand-induced activation of a luciferase reporter gene driven by PPREs[15][16]Fold induction of luciferase activityRequires transfection of cells with reporter and expression plasmids.
RT-qPCR Quantifies the mRNA levels of endogenous PPARγ target genes[22][23]Relative gene expression levelsProvides a more physiologically relevant measure of PPARγ activation.

Conclusion

The in vitro assays outlined in this guide provide a robust framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity and its potential to modulate PPARγ activity, researchers can gain valuable insights into its pharmacological profile. Adherence to these detailed protocols and an understanding of the underlying scientific principles will ensure the generation of high-quality, reproducible data, which is essential for advancing drug discovery and development programs.

References

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). National Center for Biotechnology Information. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. [Link]

  • MTT Assay Protocol for Lab Use. (n.d.). Scribd. [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.). PubMed. [Link]

  • LDH cytotoxicity assay. (2024, December 11). Protocols.io. [Link]

  • Quality by Design for Preclinical In Vitro Assay Development. (n.d.). PMC - NIH. [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). NIH. [Link]

  • Applying Good Laboratory Practices (GLPs) to In Vitro Studies. (n.d.). IIVS.org. [Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. (n.d.). PMC - NIH. [Link]

  • Cell Viability, Cytotoxicity & Proliferation Assays. (n.d.). Assay Genie. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BMG LABTECH. [Link]

  • A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. (n.d.). Springer Protocols. [Link]

  • Gene Expression Analysis by Reverse Transcription Quantitative PCR. (n.d.). Springer Protocols. [Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. (2025, August 6). ResearchGate. [Link]

  • Monitoring gene expression: quantitative real-time rt-PCR. (n.d.). PubMed. [Link]

  • Good practice guide for the application of quantitative PCR (qPCR). (n.d.). Gene-Quantification. [Link]

  • How To Meet The Regulatory Requirements For Preclinical Assay Development. (n.d.). InfinixBio. [Link]

  • Human PPAR-gamma Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. [Link]

  • GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). (n.d.). Columbia University. [Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2024, March 10). Society of Toxicology. [Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. (2010, May 26). Bentham Open Archives. [Link]

  • How can I assess the activity of the nuclear receptor PPAR gamma? (2014, August 13). ResearchGate. [Link]

  • Peroxisome Proliferator-Activated Receptors: From Genes to Physiology. (n.d.). Endocrine Society. [Link]

  • What are the best techniques to measure PPAR gamma activity? (2013, April 27). ResearchGate. [Link]

  • Human Peroxisome Proliferator-Activated Receptor Gamma. (n.d.). Indigo Biosciences. [Link]

  • In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter. (n.d.). PMC - NIH. [Link]

  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. (n.d.). PMC - PubMed Central. [Link]

  • Peroxisome proliferator-activated receptor. (n.d.). Wikipedia. [Link]

  • Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. (n.d.). PubMed. [Link]

  • Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. (n.d.). PubMed. [Link]

  • Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. (2020, May 26). Frontiers. [Link]

  • Synthesis, anticancer activity, SAR and binding mode of interaction studies of substituted pentanoic acids: part II. (2021, November 25). PubMed. [Link]

Sources

Application Note: Derivatization Strategies for the Analysis of 5-(4-Bromophenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4-Bromophenoxy)pentanoic acid is a compound of interest in various fields, including pharmaceutical development and environmental analysis, due to its structural motifs—a brominated aromatic ring and a carboxylic acid function. The analysis of this molecule, particularly at trace levels, presents challenges for common chromatographic techniques. The carboxylic acid group imparts polarity and reduces volatility, leading to poor peak shape, low sensitivity, and potential thermal degradation in Gas Chromatography (GC). In High-Performance Liquid Chromatography (HPLC), its native chromophore may not provide sufficient sensitivity for all applications.

Derivatization is a chemical modification process that converts the analyte into a product with improved analytical properties. For this compound, derivatization of the carboxylic acid group is essential to overcome these analytical hurdles. This application note provides a detailed guide to validated derivatization protocols for both GC-MS and HPLC analysis, explaining the rationale behind the methodological choices to ensure robust and reliable quantification.

Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of this compound. This is achieved by replacing the active hydrogen of the carboxylic acid group with a non-polar functional group.[1][2] The two most effective and widely used methods are silylation and esterification.

Silylation: Formation of Trimethylsilyl (TMS) Esters

Silylation is a robust and common derivatization technique where the acidic proton of the carboxyl group is replaced by a trimethylsilyl (TMS) group.[3] This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.[3] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylation reagent often preferred due to its high reactivity and the volatile, non-interfering nature of its by-products.[4][5]

Causality of Experimental Choices:

  • MSTFA: Chosen for its high silylating potential, capable of derivatizing carboxylic acids efficiently.[5] Its by-product, N-methyltrifluoroacetamide, is highly volatile, minimizing chromatographic interference.[5]

  • Pyridine (optional catalyst/solvent): Pyridine can act as a solvent and a catalyst, accelerating the reaction by scavenging the acidic proton. However, MSTFA itself has good solvent properties.[5]

  • Anhydrous Conditions: Silylating reagents are highly sensitive to moisture, which can hydrolyze the reagent and the resulting TMS derivative.[2] Therefore, all solvents and glassware must be anhydrous.

Experimental Workflow for Silylation

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis p1 Pipette sample solution into a reaction vial p2 Evaporate to complete dryness under a stream of N2 p1->p2 d1 Add MSTFA (+ 1% TMCS, optional) and solvent (e.g., Pyridine) p2->d1 d2 Vortex to mix d1->d2 d3 Incubate at 60-70°C for 30 minutes d2->d3 a1 Cool to room temperature d3->a1 a2 Inject 1 µL of the derivatized sample into GC-MS a1->a2

Caption: Silylation workflow for GC-MS analysis.

Detailed Protocol: Silylation with MSTFA

  • Sample Preparation:

    • Accurately transfer an aliquot of the sample containing this compound into a 2 mL autosampler vial.

    • Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas. It is crucial to remove all traces of water.[6]

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For enhanced reactivity, especially with sterically hindered acids, MSTFA containing 1% Trimethylchlorosilane (TMCS) can be used.[7]

    • Add 100 µL of a suitable anhydrous solvent such as pyridine or acetonitrile.

    • Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

    • Heat the vial in a heating block or oven at 70°C for 30 minutes.[7]

  • Analysis:

    • Allow the vial to cool to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Esterification (Alkylation): Formation of Methyl Esters

Esterification is another fundamental derivatization technique for carboxylic acids, converting them into less polar and more volatile esters.[1] A common method involves the use of BF3-Methanol, which acts as an acid catalyst for the reaction between the carboxylic acid and methanol.

Causality of Experimental Choices:

  • BF3-Methanol: Boron trifluoride is a strong Lewis acid that catalyzes the esterification reaction effectively. The reagent is commercially available as a 14% solution in methanol, providing both the catalyst and the alkylating agent in one.

  • Heating: The reaction requires thermal energy to proceed to completion in a reasonable timeframe.

Experimental Workflow for Esterification

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Work-up & Extraction cluster_analysis Analysis p1 Place dried sample residue in a reaction tube d1 Add 14% BF3-Methanol solution p1->d1 d2 Cap tightly and heat at 60°C for 15 minutes d1->d2 e1 Cool to room temperature d2->e1 e2 Add water and an organic solvent (e.g., Hexane) e1->e2 e3 Vortex and centrifuge to separate layers e2->e3 a1 Transfer the organic layer to an autosampler vial e3->a1 a2 Inject 1 µL into GC-MS a1->a2

Caption: Esterification workflow for GC-MS analysis.

Detailed Protocol: Esterification with BF3-Methanol

  • Sample Preparation:

    • Ensure the sample containing this compound is in a dried state in a suitable reaction tube.

  • Derivatization Reaction:

    • Add 200 µL of 14% (w/v) Boron Trifluoride in Methanol to the dried sample.

    • Securely cap the tube and heat at 60°C for 15 minutes in a heating block.

  • Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Add 1 mL of saturated sodium chloride solution and 500 µL of hexane.

    • Vortex vigorously for 1 minute to extract the methyl ester into the organic phase.

    • Centrifuge for 5 minutes at 2000 rpm to achieve clear phase separation.

  • Analysis:

    • Carefully transfer the upper hexane layer to a GC autosampler vial.

    • Inject 1 µL of the hexane extract into the GC-MS.

Table 1: Comparison of GC-MS Derivatization Methods

ParameterSilylation (MSTFA)Esterification (BF3-Methanol)
Reagent N-Methyl-N-(trimethylsilyl)trifluoroacetamide14% Boron Trifluoride in Methanol
Reaction Time 30 minutes15 minutes
Temperature 70°C60°C
Sample Prep Requires complete drynessTolerant to small amounts of water
Work-up None required (direct injection)Liquid-liquid extraction required
Advantages Fast, single-step reaction, cleanReagent is relatively inexpensive
Disadvantages Reagent is moisture sensitiveRequires post-reaction extraction

Part 2: Derivatization for HPLC Analysis

For HPLC analysis, derivatization aims to introduce a chromophoric or fluorophoric tag to the this compound molecule. This enhances detection sensitivity, especially when using UV-Vis or fluorescence detectors. While the native bromophenoxy group provides some UV absorbance, labeling the carboxylic acid can significantly improve the limits of detection and quantification.[8]

Fluorescent Labeling with 9-Anthryldiazomethane (ADAM)

ADAM is a highly effective fluorescent labeling reagent for carboxylic acids.[9][10] It reacts with the carboxyl group to form a highly fluorescent anthrylmethyl ester, which can be detected at picomole levels.[10] The reaction is typically carried out at room temperature and does not require a catalyst.[10]

Causality of Experimental Choices:

  • ADAM Reagent: Chosen for its high reactivity with carboxylic acids under mild conditions and the strong fluorescence of the resulting derivative, enabling highly sensitive detection.[10][11]

  • Solvent: Acetonitrile or ethyl acetate are commonly used as they are compatible with both the reaction and subsequent reversed-phase HPLC analysis.

  • Room Temperature Reaction: The high reactivity of ADAM allows the derivatization to proceed efficiently without heating, which preserves the integrity of thermally sensitive analytes.

Experimental Workflow for Fluorescent Labeling

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis p1 Place sample solution in a reaction vial d1 Add ADAM reagent solution (in ethyl acetate or acetonitrile) p1->d1 d2 Vortex to mix d1->d2 d3 Incubate at room temperature (in the dark) for 1 hour d2->d3 a1 Inject an aliquot directly into the HPLC system d3->a1

Caption: Fluorescent labeling workflow for HPLC analysis.

Detailed Protocol: Fluorescent Labeling with ADAM

  • Sample Preparation:

    • Dissolve the dried sample containing this compound in 200 µL of a suitable solvent like ethyl acetate.

  • Derivatization Reaction:

    • Prepare a 0.1% (w/v) solution of ADAM in ethyl acetate.

    • Add 200 µL of the ADAM solution to the sample solution in a vial.

    • Vortex the mixture for 30 seconds.

    • Allow the reaction to proceed for at least 60 minutes at room temperature, protected from light to prevent degradation of the reagent and the fluorescent derivative.

  • Analysis:

    • Inject an aliquot (e.g., 10 µL) of the reaction mixture directly into the HPLC system.

    • Separation is typically performed on a C18 reversed-phase column.

    • Set the fluorescence detector to an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 412 nm.

Analysis without Derivatization via UV Detection

For applications where high sensitivity is not the primary concern, this compound can be analyzed directly by HPLC with UV detection. The presence of the aromatic ring in its structure results in UV absorbance.[12][13]

Causality of Experimental Choices:

  • Acidified Mobile Phase: An acidic mobile phase (e.g., using phosphoric acid or formic acid) is crucial to suppress the ionization of the carboxylic acid group. This ensures that the analyte is in its neutral form, leading to better retention and improved peak shape on a reversed-phase column.

  • UV Wavelength: The optimal wavelength for detection should be determined by acquiring a UV spectrum of the compound. A wavelength around 225-230 nm is a typical starting point for phenyl-containing compounds.

Table 2: Comparison of HPLC Analysis Methods

ParameterFluorescent Labeling (ADAM)Direct UV Detection
Principle Covalent attachment of a fluorescent tagMeasurement of native UV absorbance
Sensitivity Very High (picomole to femtomole)Moderate
Selectivity High (only carboxyl-containing compounds react)Lower (any UV-absorbing compound can be a potential interference)
Sample Prep Derivatization step requiredDirect injection (after filtration)
Advantages Excellent for trace analysisSimple, fast, no chemical modification
Disadvantages Reagent can be unstable, adds a stepMay not be sensitive enough for all applications

Conclusion

The choice of derivatization strategy for the analysis of this compound is dictated by the analytical objective and the required sensitivity. For highly sensitive and specific quantification by GC-MS, silylation with MSTFA offers a straightforward and clean method, while esterification with BF3-Methanol is a reliable alternative. For trace-level analysis using HPLC, fluorescent labeling with ADAM provides exceptional sensitivity. When high sensitivity is not required, direct analysis by HPLC-UV with an optimized mobile phase is a simple and rapid approach. The protocols and comparative data presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to select and implement the most appropriate analytical method for their specific needs.

References

  • Talanta. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. Available at: [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • MDPI. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Available at: [Link]

  • ResearchGate. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Available at: [Link]

  • Taylor & Francis Online. (1981). HPLC Urinary Organic Acid Profiling: Role of the Ultraviolet and Amperometric Detectors. Journal of Liquid Chromatography. Available at: [Link]

  • PubMed. (n.d.). New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives. Available at: [Link]

  • ResearchGate. (n.d.). The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection. Available at: [Link]

  • PubMed. (2021). Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. Available at: [Link]

  • YouTube. (2021). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]

  • ResearchGate. (n.d.). Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. Available at: [Link]

  • ResearchGate. (2021). Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. Available at: [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Available at: [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Available at: [Link]

  • SlidePlayer. (n.d.). GC Derivatization. Available at: [Link]

  • ResearchGate. (n.d.). Fluorescent Labeling of Fatty Acids with 9-Anthryldiazomethane (ADAM) for High Performance Liquid Chromatography. Available at: [Link]

  • ResearchGate. (2016). Does anyone know the detail of silylation method using MSTFA and pyridine?. Available at: [Link]

  • Sci-Hub. (1973). Method for the esterification of carboxylic acids in gas chromatographic analysis. Journal of Chromatography A. Available at: [Link]

  • YouTube. (2023). ultraviolet detection methods for TLC analysis and HPLC. Available at: [Link]

  • LCGC International. (2015). Important Aspects of UV Detection for HPLC. Available at: [Link]

  • PubMed. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Available at: [Link]

  • MDPI. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Available at: [Link]

  • SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Available at: [Link]

  • ResearchGate. (n.d.). Review: Derivatization in mass spectrometry—1. Silylation. Available at: [Link]

  • Bentham Science. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Available at: [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Analysis of 5-(4-Bromophenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(4-Bromophenoxy)pentanoic acid, a compound of interest in pharmaceutical and chemical synthesis. The developed protocol utilizes reversed-phase chromatography, which is ideally suited for separating moderately polar compounds containing both hydrophobic and ionizable functional groups. We provide a comprehensive guide covering the scientific rationale for method development, a step-by-step experimental protocol, and a complete validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] This document is intended for researchers, analytical scientists, and quality control professionals requiring a reliable method for the purity assessment and quantification of this analyte.

Principle of Separation and Method Rationale

The successful chromatographic analysis of an analyte begins with a thorough understanding of its physicochemical properties.[2] this compound (MW: 273.12 g/mol , Formula: C₁₁H₁₃BrO₃) possesses a dual nature: a hydrophobic bromophenoxy moiety and a polar, ionizable pentanoic acid chain.[3] This structure makes reversed-phase HPLC the ideal analytical approach, where a non-polar stationary phase is paired with a polar mobile phase to achieve separation based on hydrophobicity.[4][5]

A critical parameter in the analysis of acidic compounds like this compound is the control of the mobile phase pH.[6] The carboxylic acid group (pKa typically ~4.5-5.0) will exist in both its protonated (neutral) and deprotonated (anionic) forms at intermediate pH values. This equilibrium can lead to poor chromatographic performance, including peak tailing and retention time instability. To ensure consistent interaction with the hydrophobic C18 stationary phase and achieve sharp, symmetrical peaks, the ionization of the carboxylic acid must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 1.5 to 2 units below the analyte's pKa.[7] Our method incorporates trifluoroacetic acid (TFA) to maintain a low pH (~2.5-3.0), ensuring the analyte is in its neutral, more retained form.[7][8]

Method_Rationale Analyte This compound Properties Dual Nature: - Hydrophobic (Bromophenoxy) - Ionizable (Carboxylic Acid) Analyte->Properties Technique Reversed-Phase HPLC (Non-polar Stationary Phase) Properties->Technique dictates choice of Challenge Peak Tailing & Instability due to Ionization Technique->Challenge presents Solution Mobile Phase pH Control (Acidification) Challenge->Solution is solved by Outcome Analyte is Neutral & Retained = Sharp, Symmetrical Peak Solution->Outcome ensures

Caption: Rationale for selecting acidified reversed-phase HPLC.

Experimental Protocol

This section provides the detailed methodology for the analysis. All reagents should be of HPLC grade or higher, and water should be deionized and filtered.

Instrumentation, Reagents, and Materials
CategoryItem
Instrumentation HPLC system with gradient pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis Detector.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chemicals This compound reference standard.
Reagents Acetonitrile (ACN), HPLC Grade.
Deionized Water, 18.2 MΩ·cm.
Trifluoroacetic Acid (TFA), HPLC Grade.
Materials 0.22 µm Syringe Filters (PTFE or Nylon).
Analytical Balance.
Volumetric flasks and pipettes.
Chromatographic Conditions

The following conditions were optimized for robust separation and quantification.

ParameterCondition
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient Program 0-1 min: 40% B; 1-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm (Primary), DAD scan from 200-400 nm for peak purity
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions

Diluent: A mixture of 50:50 (v/v) Acetonitrile and Water is recommended as the diluent to ensure analyte solubility and compatibility with the mobile phase.[9]

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

Working Standard Solutions (for Linearity & Quantification):

  • Prepare a series of working standards (e.g., 5, 20, 50, 100, 250 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

Sample Solution (100 µg/mL nominal):

  • Accurately weigh a quantity of the test sample expected to contain 10 mg of this compound.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.[10]

Method Validation Protocol

To ensure the developed method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[1][11] The validation process provides documented evidence of the method's reliability.[12]

Validation_Workflow cluster_prep Preparation cluster_tests Validation Tests (per ICH Q2) cluster_analysis Data Analysis & Acceptance Prep_Standards Prepare Linearity Standards (e.g., 5-250 µg/mL) Linearity Linearity & Range Prep_Standards->Linearity Limits LOD & LOQ Prep_Standards->Limits Prep_Samples Prepare Accuracy/Precision Samples (e.g., 50, 100, 150 µg/mL) Accuracy Accuracy (% Recovery) Prep_Samples->Accuracy Precision Precision (Repeatability & Intermediate) Prep_Samples->Precision Specificity Specificity (Peak Purity, Blank Analysis) Analysis Calculate Results: - R² - %RSD - % Recovery Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis Limits->Analysis Robustness Robustness Robustness->Analysis Criteria Compare to Acceptance Criteria Analysis->Criteria Report Validation Report Criteria->Report If Passed

Caption: Workflow for HPLC method validation based on ICH guidelines.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for a quantitative impurity or assay method.[13][14]

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples. Use DAD for peak purity analysis.No interference at the analyte's retention time. Peak purity index > 0.99.
Linearity Analyze 5-6 concentrations across the range (e.g., 5-250 µg/mL) in triplicate. Plot peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999.
Range The interval between the upper and lower concentrations demonstrated to have suitable linearity, accuracy, and precision.[12]Confirmed by linearity, accuracy, and precision data.
Accuracy Analyze triplicate samples at 3 concentrations (e.g., 80%, 100%, 120% of nominal). Can use spike-recovery method.Mean recovery between 98.0% and 102.0% at each level.
Precision Repeatability (Intra-day): 6 replicate injections of a 100 µg/mL standard. Intermediate: Repeat analysis on a different day with a different analyst or instrument.Relative Standard Deviation (%RSD) ≤ 2.0%.
LOD & LOQ Estimate from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).Signal-to-Noise ratio: ~3:1 for LOD, ~10:1 for LOQ.
Robustness Intentionally vary method parameters: Flow rate (±10%), Column Temp (±5°C), Mobile Phase pH (±0.2 units).System suitability parameters remain within limits; peak response shows no significant change.
System Suitability Testing (SST)

Before any sample set is analyzed, the performance of the chromatographic system must be verified. A system suitability solution (e.g., a 100 µg/mL standard) is injected five times. The results must meet the following criteria to ensure the system is operating correctly.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas ≤ 2.0% for 5 replicate injections

Conclusion

This application note describes a specific, linear, accurate, precise, and robust reversed-phase HPLC method for the quantitative determination of this compound. The use of an acidified mobile phase effectively controls the ionization of the analyte's carboxylic acid group, resulting in excellent peak shape and reproducibility. The provided protocol for method validation, based on ICH guidelines, ensures that the method is fit for its intended purpose in a regulated research or quality control environment.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • Lupo, S., & Kahler, T. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International.
  • Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 [Video]. YouTube.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview [Video]. YouTube.
  • PubChem. (n.d.). 5-(4-Bromophenyl)pentanoic acid. National Center for Biotechnology Information.
  • International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2).
  • BIOFOUNT. (n.d.). This compound.
  • Cheméo. (n.d.). Chemical Properties of Pentanoic acid, 5-bromo- (CAS 2067-33-6).
  • Santa Cruz Biotechnology. (n.d.). 5-(4-bromophenyl)pentanoic acid.
  • ResearchGate. (2025, October 16). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
  • Science.gov. (n.d.). chromatography rp-hplc method: Topics.
  • Ketone Pharma. (2024, August 31). Exploring the Properties and Uses of 5-Bromo Valeric Acid.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • SpectraBase. (n.d.). Benzoic acid, p-bromophenacyl ester - Optional[UV-VIS] - Spectrum.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 5-(1H-Imidazol-4-yl)pentanoic acid.
  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
  • The Royal Society of Chemistry. (n.d.). Investigation into the photolytic stability of RAFT agents and the implications for photopolymerization reactions.
  • BenchChem. (2025). Application Note: HPLC and TLC Methods for the Purity Analysis of 4-(4-aminophenoxy)benzoic acid.
  • Ho, H. T., et al. (2015). Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. Polymer Chemistry.
  • CORE. (n.d.). Enzymatically-triggered, isothermally responsive polymers: re-programming poly(oligoethylene glycols) to.

Sources

Application Notes and Protocols for 5-(4-Bromophenoxy)pentanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutic agents. 5-(4-Bromophenoxy)pentanoic acid emerges as a compound of significant interest, not for a widely documented biological activity of its own, but for its potential as a versatile building block and chemical intermediate.[1] Its structure uniquely combines three key features that are highly valuable in drug design: a phenoxyalkanoic acid moiety, a flexible pentanoic acid linker, and a bromine substituent on the aromatic ring.

The phenoxyalkanoic acid framework is a well-established pharmacophore found in various biologically active molecules, including hypolipidemic agents.[2] The carboxylic acid group provides a crucial anchor for interacting with biological targets and serves as a handle for further chemical modification.[3] The flexible five-carbon chain allows for conformational adaptability, enabling derivatives to orient themselves optimally within a binding pocket.

Furthermore, the presence of a bromine atom on the phenyl ring is a strategic design element. Halogenation, and specifically "bromination," is a widely used tactic in medicinal chemistry to enhance therapeutic activity, modulate metabolic stability, and improve the duration of action of a drug.[4] The bromine atom can participate in halogen bonding, a non-covalent interaction that can significantly influence drug-target binding affinity.[5] This application note will provide a comprehensive guide to the synthesis, potential applications, and derivatization of this compound, empowering researchers to leverage this promising scaffold in their drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for assessing its potential as a drug candidate or intermediate.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₁H₁₃BrO₃Provides the elemental composition.
Molecular Weight 289.12 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
Appearance White to off-white solidBasic physical characteristic.
Solubility Soluble in organic solvents like ethanol, ether, and chloroform.[6]Important for reaction conditions and formulation.
pKa (predicted) ~4.5-5.0The acidic nature of the carboxylic acid influences its ionization state at physiological pH, which affects solubility, permeability, and target interaction.[7]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the Williamson ether synthesis.[8] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this case, 4-bromophenol is deprotonated to form the 4-bromophenoxide, which then reacts with an ester of 5-bromopentanoic acid. The resulting ester is subsequently hydrolyzed to yield the desired carboxylic acid.

Experimental Workflow: Williamson Ether Synthesis

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Hydrolysis A 4-Bromophenol C Sodium 4-bromophenoxide A->C Reaction in suitable solvent (e.g., Ethanol) B Sodium Hydroxide (NaOH) B->C E Ethyl 5-(4-bromophenoxy)pentanoate C->E Reaction with alkoxide D Ethyl 5-bromopentanoate D->E G This compound E->G Saponification F Sodium Hydroxide (NaOH) / Water F->G

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound

Materials:

  • 4-Bromophenol

  • Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Ethyl 5-bromopentanoate

  • Diethyl ether

  • Hydrochloric acid (HCl, concentrated and 1M)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium 4-bromophenoxide:

    • In a 250 mL round-bottom flask, dissolve 10.0 g of 4-bromophenol in 100 mL of absolute ethanol.

    • To this solution, add a solution of 2.3 g of sodium hydroxide in 20 mL of ethanol, dropwise with stirring.

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Williamson Ether Synthesis:

    • To the solution of sodium 4-bromophenoxide, add 12.1 g of ethyl 5-bromopentanoate.

    • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

    • After the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up and Ester Isolation:

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add 100 mL of water and 100 mL of diethyl ether.

    • Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

    • Wash the organic layer with 50 mL of 1M NaOH solution, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-(4-bromophenoxy)pentanoate.

  • Hydrolysis to the Carboxylic Acid:

    • To the crude ester, add a solution of 8.0 g of sodium hydroxide in 100 mL of water and 50 mL of ethanol.

    • Heat the mixture to reflux for 2 hours.

    • After cooling, remove the ethanol by rotary evaporation.

    • Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid. A white precipitate of this compound will form.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry to a constant weight. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications in Medicinal Chemistry

While specific biological targets for this compound are not yet established, its structural motifs suggest several promising avenues for investigation.

As a Scaffold for Hypolipidemic Agents

Phenoxyalkylcarboxylic acids are a known class of compounds with hypolipidemic activity.[2] For instance, fenofibric acid, the active metabolite of fenofibrate, features a similar core structure. The 4-bromophenoxy moiety can be explored as a bioisosteric replacement for other substituted phenyl rings in this class of drugs. The carboxylic acid is crucial for interacting with the ligand-binding domain of peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which are key regulators of lipid metabolism.[2]

As an Intermediate for Anticancer Agents

The introduction of a bromine atom can enhance the anticancer activity of a molecule.[1][6] Bromophenol derivatives isolated from marine sources have demonstrated significant antioxidant and anticancer properties.[6][10] this compound can serve as a starting material for the synthesis of a library of compounds to be screened for anticancer activity. The carboxylic acid moiety can be converted into amides, esters, or other functional groups to explore structure-activity relationships. For example, some studies have shown that certain S-substituted triazolethione derivatives containing a bromophenyl group exhibit high antioxidant and potential anticancer activity.[11]

As a Building Block for Anti-inflammatory and Analgesic Drugs

Phenoxy acetic acid derivatives have been investigated as selective COX-2 inhibitors for their anti-inflammatory effects.[12] Additionally, 2-phenoxybenzoic acid derivatives have been synthesized and evaluated for their analgesic properties.[13] The this compound scaffold could be used to design novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy or safety profiles.

Protocols for Derivatization

The carboxylic acid group of this compound is a prime site for chemical modification to generate a library of derivatives for biological screening. Below are detailed protocols for the synthesis of ester and amide derivatives.

Protocol 1: Synthesis of Ester Derivatives via Fischer Esterification

Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[14][15]

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, propanol; used in excess)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of the desired alcohol.

    • Carefully add 3-4 drops of concentrated sulfuric acid to the solution while stirring.

    • Attach a reflux condenser and heat the mixture to reflux for 3-5 hours.

  • Work-up:

    • After cooling to room temperature, remove the excess alcohol using a rotary evaporator.

    • Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 30 mL of brine.[14]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify the ester by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Amide Derivatives via EDC/HOBt Coupling

Amide bond formation is a cornerstone of medicinal chemistry.[16] Carbodiimide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), provide a mild and efficient method for this transformation.[3][17]

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation A This compound C Active Ester Intermediate A->C Reaction in DMF B EDC / HOBt B->C E Amide Derivative C->E Nucleophilic Attack D Primary or Secondary Amine D->E

Caption: Workflow for amide derivative synthesis.

Materials:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1.0 g of this compound in 15 mL of anhydrous DMF.

    • Add 1.2 equivalents of the desired amine, followed by 2.0 equivalents of DIPEA.

    • In a separate vial, dissolve 1.5 equivalents of EDC·HCl and 1.2 equivalents of HOBt in 5 mL of anhydrous DMF.

    • Add the EDC/HOBt solution to the reaction mixture dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography or recrystallization.

Conclusion

This compound represents a promising and under-explored scaffold in medicinal chemistry. Its straightforward synthesis and the presence of strategically important functional groups make it an ideal starting point for the development of diverse compound libraries. The protocols provided herein offer a practical guide for researchers to synthesize and derivatize this compound, facilitating its exploration in various therapeutic areas, including metabolic disorders, oncology, and inflammatory diseases. The insights into the role of its constituent moieties, particularly the bromophenoxy group, should inspire further investigation into its potential as a valuable tool in the design of next-generation therapeutics.

References

  • Tethys Chemical. The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical; 2024.
  • Polit, M., et al. Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. 2025.
  • Polit, M., et al. Introducing bromine to the molecular structure as a strategy for drug design.
  • BenchChem. Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers. BenchChem; 2025.
  • Organic Syntheses. Esterification of Carboxylic Acids with. Organic Syntheses Procedure.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Patil, P., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • BenchChem. Application Notes and Protocols for Amide Bond Formation Using 7-Aminoheptanoic Acid Hydrochloride. BenchChem; 2025.
  • AZoM.
  • Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. 2015.
  • Polit, M., et al. Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
  • Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Edubirdie. Williamson Ether Synthesis Lab 3. Edubirdie; 2023.
  • Charifson, P. S., & Walters, W. P. Acidic and basic drugs in medicinal chemistry: a perspective. Journal of medicinal chemistry. 2014.
  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry; 2022.
  • MDPI.
  • University of Wisconsin-Madison. The Williamson Ether Synthesis.
  • Utah Tech University. Williamson Ether Synthesis.
  • Edubirdie. Williamson Ether Synthesis. Edubirdie.
  • Wikipedia. Williamson ether synthesis. Wikipedia.
  • Andersen, R. J., et al.
  • National Institutes of Health. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC.
  • MDPI. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI; 2024.
  • PubMed.
  • Akbaba, Y., et al. Synthesis and paroxonase activities of novel bromophenols. Journal of enzyme inhibition and medicinal chemistry. 2013.
  • PubMed. The synthesis and evaluation of phenoxyacylhydroxamic acids as potential agents for Helicobacter pylori infections. PubMed.
  • ChemicalBook. Pentanoic acid, 5-bromo-4-oxo- synthesis. ChemicalBook.
  • ChemicalBook.
  • Chemcess. Phenoxy Herbicides: Production, Uses And Toxicology. Chemcess.
  • National Institutes of Health. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. NIH.
  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI; 2024.
  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses; 2018.
  • ResearchGate. Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides.
  • Quick Company.

Sources

Synthesis of 5-(4-Bromophenoxy)pentanoic Acid and Its Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 5-(4-bromophenoxy)pentanoic acid, a valuable building block in medicinal chemistry and materials science. The protocol outlines a robust two-step process commencing with the Williamson ether synthesis to couple 4-bromophenol with a pentanoate precursor, followed by hydrolysis to yield the target carboxylic acid. Furthermore, this guide provides detailed procedures for the derivatization of the resulting carboxylic acid into corresponding esters and amides, expanding its utility in various research and development applications. The protocols are designed to be both reproducible and scalable, with an emphasis on the underlying chemical principles and practical experimental considerations.

Introduction

Phenoxyalkanoic acids and their derivatives are a class of compounds with significant importance in drug discovery and development. The presence of the phenoxy moiety can impart favorable pharmacokinetic properties, while the carboxylic acid handle allows for a wide range of chemical modifications. Specifically, this compound serves as a versatile intermediate. The bromo-substituent provides a site for further functionalization via cross-coupling reactions, and the pentanoic acid chain offers a flexible linker for attachment to other molecular scaffolds. This application note provides a detailed, field-proven protocol for the synthesis of this key intermediate and its subsequent derivatization.

Part 1: Synthesis of this compound

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Williamson Ether Synthesis of Ethyl 5-(4-bromophenoxy)pentanoate.

  • Step 2: Hydrolysis of the ester to the corresponding carboxylic acid.

Reaction Scheme

Synthesis_of_5-(4-Bromophenoxy)pentanoic_acid cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis 4-Bromophenol 4-Bromophenol K2CO3_DMF K2CO3, DMF 80-100 °C 4-Bromophenol->K2CO3_DMF Ethyl 5-bromopentanoate Ethyl 5-bromopentanoate Ethyl 5-bromopentanoate->K2CO3_DMF Ethyl_ester Ethyl 5-(4-bromophenoxy)pentanoate K2CO3_DMF->Ethyl_ester Ethyl_ester_hydrolysis Ethyl 5-(4-bromophenoxy)pentanoate NaOH_H2O_EtOH 1. NaOH, H2O/EtOH 2. HCl (aq) Ethyl_ester_hydrolysis->NaOH_H2O_EtOH Carboxylic_acid This compound NaOH_H2O_EtOH->Carboxylic_acid

Caption: Overall reaction scheme for the synthesis of this compound.

Step 1: Experimental Protocol for Ethyl 5-(4-bromophenoxy)pentanoate

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an organohalide. In this protocol, the phenoxide of 4-bromophenol, generated in situ using a mild base, acts as the nucleophile, attacking the electrophilic carbon of ethyl 5-bromopentanoate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Bromophenol173.015.00 g28.9 mmol1.0
Ethyl 5-bromopentanoate209.086.65 g (5.15 mL)31.8 mmol1.1
Potassium Carbonate (K₂CO₃)138.216.00 g43.4 mmol1.5
Dimethylformamide (DMF)-50 mL--
Diethyl ether-As needed--
Saturated aq. NaCl (brine)-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (5.00 g, 28.9 mmol) and anhydrous potassium carbonate (6.00 g, 43.4 mmol).

  • Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Stir the mixture at room temperature for 15 minutes to allow for the formation of the potassium phenoxide salt.

  • Add ethyl 5-bromopentanoate (6.65 g, 31.8 mmol) dropwise to the stirring mixture.

  • Heat the reaction mixture to 90 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of cold water and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: 10-20% ethyl acetate in hexanes) to yield ethyl 5-(4-bromophenoxy)pentanoate as a colorless oil.

Step 2: Experimental Protocol for this compound

The hydrolysis of the ethyl ester to the carboxylic acid is achieved by saponification using a strong base, followed by acidification.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 5-(4-bromophenoxy)pentanoate287.15(from previous step)~28.9 mmol
Sodium Hydroxide (NaOH)40.002.31 g57.8 mmol
Ethanol-50 mL-
Water-50 mL-
2 M Hydrochloric Acid (HCl)-As needed-
Ethyl Acetate-As needed-

Procedure:

  • Dissolve the crude ethyl 5-(4-bromophenoxy)pentanoate in a mixture of ethanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide (2.31 g, 57.8 mmol) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl. A white precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a white solid.

  • The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or heptane/ethyl acetate.[1]

Expected Characterization Data:

  • Appearance: White crystalline solid.

  • Melting Point: Data for the similar compound 5-(4-bromophenyl)pentanoic acid is 91-93 °C. The melting point of the title compound is expected to be in a similar range.

  • ¹H NMR (CDCl₃): Expected signals would include aromatic protons, a triplet for the -OCH₂- group, multiplets for the aliphatic chain protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR (CDCl₃): Expected signals would include aromatic carbons, aliphatic carbons, and a signal for the carbonyl carbon of the carboxylic acid.

Part 2: Synthesis of this compound Derivatives

The carboxylic acid functional group of this compound is a versatile handle for the synthesis of a variety of derivatives, including esters and amides.

Protocol 1: Esterification (Fischer-Speier Method)

This protocol describes the synthesis of methyl 5-(4-bromophenoxy)pentanoate as a representative example.

Esterification Carboxylic_acid This compound Methanol_H2SO4 Methanol (excess) H2SO4 (cat.), Reflux Carboxylic_acid->Methanol_H2SO4 Methyl_ester Methyl 5-(4-bromophenoxy)pentanoate Methanol_H2SO4->Methyl_ester

Caption: Fischer esterification of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
This compound273.121.00 g3.66 mmol
Methanol (anhydrous)-20 mL-
Sulfuric Acid (conc. H₂SO₄)98.080.2 mL-
Saturated aq. NaHCO₃-As needed-
Ethyl Acetate-As needed-

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.00 g, 3.66 mmol) in anhydrous methanol (20 mL).

  • Carefully add concentrated sulfuric acid (0.2 mL) to the solution while stirring.

  • Heat the reaction mixture to reflux for 4-6 hours.[2]

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL), saturated aqueous sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the methyl ester.

Protocol 2: Amide Synthesis using HATU Coupling

This protocol describes a general procedure for the synthesis of an amide derivative, for example, with benzylamine. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.[3][4]

Amide_Synthesis Carboxylic_acid This compound Amine_HATU Benzylamine, HATU DIPEA, DMF, RT Carboxylic_acid->Amine_HATU Amide N-Benzyl-5-(4-bromophenoxy)pentanamide Amine_HATU->Amide

Caption: Amide synthesis via HATU coupling.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
This compound273.12500 mg1.83 mmol1.0
Benzylamine107.15216 mg (0.22 mL)2.01 mmol1.1
HATU380.23766 mg2.01 mmol1.1
DIPEA129.24473 mg (0.64 mL)3.66 mmol2.0
Anhydrous DMF-10 mL--
Ethyl Acetate-As needed--
1 M HCl-As needed--
Saturated aq. NaHCO₃-As needed--

Procedure:

  • To a stirred solution of this compound (500 mg, 1.83 mmol) in anhydrous DMF (10 mL) at 0 °C, add HATU (766 mg, 2.01 mmol) and DIPEA (473 mg, 3.66 mmol).[3]

  • Stir the mixture for 10 minutes at 0 °C.

  • Add benzylamine (216 mg, 2.01 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 25 mL), saturated aqueous sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Conclusion

The protocols detailed in this application note provide a reliable and versatile route for the synthesis of this compound and its ester and amide derivatives. The Williamson ether synthesis followed by hydrolysis offers an efficient pathway to the parent carboxylic acid. Subsequent derivatization using standard and modern synthetic methodologies, such as Fischer esterification and HATU-mediated amide coupling, allows for the generation of a diverse library of compounds for various scientific applications. These protocols are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]

  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449-1470. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. [Link]

Sources

Application Note: High-Throughput Quantification of 5-(4-Bromophenoxy)pentanoic Acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 5-(4-Bromophenoxy)pentanoic acid in both bulk substance and complex biological matrices. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for purity assessment and formulation analysis, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications. The causality behind experimental choices, from mobile phase composition to validation parameters, is explained in detail to provide researchers with a foundational understanding for method implementation and adaptation. All protocols are designed to meet the rigorous standards outlined in international regulatory guidelines.[1][2]

Introduction and Analytical Rationale

This compound is a carboxylic acid derivative containing a brominated aromatic moiety. Its structure suggests potential applications as an intermediate in pharmaceutical synthesis or as a research chemical. Accurate and reliable quantification is paramount for quality control, pharmacokinetic studies, and ensuring the integrity of experimental data.

The selection of an analytical method is fundamentally dictated by the analyte's physicochemical properties and the intended application.

  • Physicochemical Properties: The presence of a chromophore (the bromophenyl group) makes it suitable for UV detection. The carboxylic acid functional group (with an estimated pKa around 4-5) allows for manipulation of its ionization state to optimize chromatographic retention. Its molecular weight and structure are well-suited for mass spectrometric detection.

  • Application-Driven Method Selection:

    • For purity, content uniformity, and formulation analysis , where analyte concentrations are relatively high, an HPLC-UV method offers a balance of simplicity, robustness, and cost-effectiveness.

    • For bioanalytical studies (e.g., in plasma or urine) , where concentrations are expected to be low and the matrix is complex, a LC-MS/MS method is required for its superior sensitivity and selectivity.[3]

Analyte Physicochemical Profile
PropertyValueSource / Rationale
Molecular Formula C₁₁H₁₃BrO₃Calculated
Molecular Weight 273.12 g/mol Calculated[4]
Structure

PubChem CID: 53395919
Predicted LogP ~2.5 - 3.5Estimated based on similar structures. Indicates moderate lipophilicity, suitable for reversed-phase chromatography.[5]
Predicted pKa ~4.5Estimated for the carboxylic acid group. Dictates mobile phase pH selection.

Method 1: Purity and Assay by HPLC-UV

This method is designed for the quantification of this compound as a bulk substance or in simple formulations, adhering to the principles of analytical procedure validation outlined in the ICH Q2(R2) guideline.[6][7]

Rationale for Chromatographic Conditions
  • Reversed-Phase Chromatography: A C18 column is selected due to the analyte's moderate lipophilicity.

  • Acidified Mobile Phase: The mobile phase is buffered at a low pH (e.g., using 0.1% formic acid) to suppress the ionization of the carboxylic acid group (pH < pKa). This ensures the analyte is in its neutral, more hydrophobic form, leading to consistent and improved retention on the non-polar C18 stationary phase.[8]

  • UV Detection: The aromatic ring provides strong UV absorbance. A wavelength of 225 nm is chosen as it typically offers high sensitivity for phenyl-containing structures.

Experimental Protocol: HPLC-UV
  • Instrumentation and Materials

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (LC-MS grade).

  • Chromatographic Conditions

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 225 nm

    • Injection Volume: 10 µL

  • Sample and Standard Preparation

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with diluent.

    • Sample Solution: Prepare a sample solution to have a theoretical concentration within the calibration range (e.g., 25 µg/mL).

Method Validation Summary

The method must be validated to demonstrate its fitness for purpose.[9] The following table summarizes the key validation parameters and typical acceptance criteria according to ICH guidelines.[1][9]

Validation ParameterAcceptance CriteriaPurpose
Specificity Peak purity index > 0.999. No interference at the analyte's retention time.To ensure the signal is solely from the analyte of interest.
Linearity Coefficient of determination (R²) ≥ 0.999To demonstrate a proportional relationship between concentration and response.
Range 1 - 100 µg/mLThe interval providing acceptable accuracy, precision, and linearity.
Accuracy 98.0% - 102.0% recoveryTo measure the closeness of the test results to the true value.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%To demonstrate the consistency of results under various conditions.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness No significant change in results with minor variations in method parameters (e.g., pH, flow rate).To show the method's reliability during normal usage.

Method 2: Bioanalysis by LC-MS/MS

This method is tailored for the sensitive and selective quantification of this compound in a complex biological matrix such as human plasma. The protocol and validation strategy are based on the FDA and ICH M10 Bioanalytical Method Validation guidances.[10][11]

Rationale for Workflow and Conditions
  • Sample Preparation: Protein precipitation with acetonitrile is a rapid and effective technique for removing the majority of plasma proteins, which can interfere with the analysis and damage the LC column.[3]

  • Internal Standard (IS): A stable isotope-labeled (SIL) internal standard (e.g., 5-(4-Bromophenoxy-d4)pentanoic acid) is the gold standard. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, ensuring the highest accuracy and precision. If a SIL-IS is unavailable, a close structural analog can be used.

  • LC-MS/MS: This technique provides unparalleled sensitivity and selectivity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), interferences from the complex biological matrix are effectively eliminated.[12]

  • Negative Ion ESI: The carboxylic acid is readily deprotonated, making it highly suitable for detection in negative ion electrospray ionization (ESI-) mode as the [M-H]⁻ ion.

Experimental Workflow Diagram

The overall workflow, from sample collection to final data reporting, is a critical, multi-step process.

G cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing plasma Plasma Sample (50 µL) is Add Internal Standard (e.g., 10 µL) plasma->is precip Protein Precipitation (e.g., 150 µL Acetonitrile) is->precip vortex Vortex & Centrifuge precip->vortex supernatant Transfer Supernatant vortex->supernatant inject Inject into LC-MS/MS supernatant->inject lc Reversed-Phase LC Separation inject->lc ms Tandem MS Detection (MRM Mode) lc->ms data Peak Integration & Quantification ms->data report Generate Report data->report

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Experimental Protocol: LC-MS/MS
  • Instrumentation and Materials

    • LC-MS/MS system: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Stable isotope-labeled internal standard (or suitable analog).

    • All reagents and solvents should be LC-MS grade.

  • Sample Preparation Protocol

    • To 50 µL of plasma sample (or standard/QC), add 10 µL of internal standard working solution (e.g., 500 ng/mL).

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC Conditions

    • Column: C18, e.g., 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 20% B to 95% B over 3 minutes, hold for 1 minute, return to 20% B and equilibrate for 1 minute.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Key Parameters: Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) according to the specific instrument.

    • MRM Transitions: The following transitions should be used as a starting point and optimized by infusing a standard solution.

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (eV)
This compoundm/z 271.0/273.0 (¹⁹Br/⁸¹Br)e.g., m/z 155.0/157.0 (Bromophenoxy ion)Optimize
Internal Standard (d4-analyte)m/z 275.0/277.0e.g., m/z 155.0/157.0Optimize
Bioanalytical Method Validation

Validation for bioanalytical methods is extensive and must demonstrate reliability in the intended biological matrix.[10][13]

G cluster_core Core Validation Parameters cluster_stability Stability Assessment Accuracy Accuracy Precision Precision Selectivity Selectivity Sensitivity Sensitivity (LLOQ) Linearity Linearity & Range Recovery Recovery Matrix Matrix Effect FreezeThaw Freeze-Thaw BenchTop Bench-Top LongTerm Long-Term Stock Stock Solution Validation Bioanalytical Method Validation Validation->Accuracy Validation->Precision Validation->Selectivity Validation->Sensitivity Validation->Linearity Validation->Recovery Validation->Matrix Validation->FreezeThaw Validation->BenchTop Validation->LongTerm Validation->Stock

Caption: Key components of a bioanalytical method validation.

A summary of required tests includes:

  • Selectivity & Specificity: Analyzing blank matrix from multiple sources to check for interferences.

  • Calibration Curve: A curve with a minimum of six non-zero standards, bracketing the expected concentration range.

  • Accuracy and Precision: Assessed at a minimum of four concentration levels (LLOQ, LQC, MQC, HQC) in multiple runs.

  • Matrix Effect: Evaluated to ensure that matrix components do not suppress or enhance the analyte signal.

  • Stability: The stability of the analyte must be demonstrated under various conditions mimicking sample handling and storage (freeze-thaw, bench-top, long-term storage).[2]

Conclusion

Two distinct, robust, and reliable analytical methods for the quantification of this compound have been presented. The HPLC-UV method is ideal for routine quality control and high-concentration assays, offering simplicity and cost-effectiveness. For bioanalytical applications requiring high sensitivity and selectivity in complex matrices, the LC-MS/MS method provides the necessary performance. The detailed protocols and validation frameworks provided herein are grounded in established scientific principles and regulatory guidelines, enabling researchers to confidently implement and adapt these methods for their specific needs.

References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link][2][10]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). AAPS. [Link][13]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks. [Link] (Note: As this is a conceptual video, a direct, stable URL is not available. The reference points to the concept of educational resources on the topic.)[1]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link][9]

  • Bioanalytical Method Validation Guidance for Industry. (2018). FDA. [Link][2]

  • Bioanalytical Method Validation FDA 2001.pdf. (2001). FDA. [Link] (Note: This is an older version for historical context, superseded by the 2018 guidance).[14]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link][6]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link][11]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link][7]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). LinkedIn. [Link][15]

  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph. Google Patents. [16]

  • 5-(4-Bromophenyl)pentanoic acid. PubChem, National Center for Biotechnology Information. [Link][4]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds. (2025). ResearchGate. [Link][17]

  • Analysis of Endocrine Disruptors, Pharmaceuticals, and Personal Care Products in River Water. SCIEX. [Link][12]

  • Development and Validation of Analytical Methods for Pharmaceuticals. IntechOpen. [Link][3]

  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS. Agilent. [Link][18]

  • A pre-column derivatization method allowing quantitative metabolite profiling. (2021). Royal Society of Chemistry. [Link][19]

  • Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link][5]

  • Development and validation of an RP-HPLC method for analysis. (2022). Pharmacia. [Link][20]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Bromophenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(4-Bromophenoxy)pentanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

A1: The synthesis is a classic example of the Williamson ether synthesis.[1][2] The mechanism is a bimolecular nucleophilic substitution (SN2) reaction. It involves the deprotonation of 4-bromophenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of an alkyl halide, such as ethyl 5-bromopentanoate, displacing the bromide leaving group.[3]

Q2: Why is the choice of base so critical in this synthesis?

A2: The base is crucial for deprotonating the hydroxyl group of 4-bromophenol to form the reactive phenoxide nucleophile.[1] Since phenols are more acidic than aliphatic alcohols, moderately strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are sufficient and often preferred over extremely strong bases like sodium hydride (NaH).[4] Using an overly strong base can increase the likelihood of competing side reactions, such as elimination.[1][4]

Q3: What are the ideal solvents for this reaction and why?

A3: Polar aprotic solvents are generally the best choice for Williamson ether synthesis.[4] Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are effective because they solvate the cation of the base (e.g., Na⁺ or K⁺) but do not extensively solvate the phenoxide nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the desired SN2 reaction.

Q4: Can I use 5-bromopentanoic acid directly instead of its ester?

A4: It is highly inadvisable. The carboxylic acid group is acidic and would be deprotonated by the base used to deprotonate the phenol. This would create a carboxylate anion, which is a poor electrophile and would also introduce competing nucleophiles into the reaction mixture, leading to a complex and low-yielding reaction. The standard procedure involves using an ester of 5-bromopentanoic acid and then hydrolyzing the ester group in a subsequent step to yield the final carboxylic acid product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.

Issue 1: Low or No Product Yield

Q: My reaction has run for several hours, but TLC analysis shows mostly unreacted starting material and a very faint product spot. What went wrong?

A: Low or no yield is a common problem that can stem from several factors.[5] The primary areas to investigate are reagent quality, reaction conditions, and the effectiveness of the deprotonation step.

  • Cause 1: Ineffective Deprotonation: The 4-bromophenol may not have been fully converted to its phenoxide. This can happen if the base is old, has absorbed moisture, or if an insufficient amount was used.[4]

    • Solution: Use a fresh, anhydrous base and ensure you are using at least a stoichiometric equivalent relative to the 4-bromophenol. It is often beneficial to stir the phenol and base together in the solvent for a period (e.g., 30-60 minutes) before adding the alkyl halide to ensure complete phenoxide formation.

  • Cause 2: Suboptimal Reaction Conditions: The SN2 reaction can be slow.[3] Insufficient temperature or reaction time will lead to incomplete conversion.[6]

    • Solution: Williamson ether syntheses often require heating to proceed at a reasonable rate. Typical temperatures range from 50-100 °C. If you are running the reaction at room temperature, try increasing the temperature to 60-80 °C. Extend the reaction time and monitor the progress periodically by TLC until the 4-bromophenol spot has been consumed. Reaction times of 1-8 hours are common.[6]

  • Cause 3: Reagent Purity: Impurities in starting materials, particularly the alkyl halide, can inhibit the reaction or lead to side products.[5] The presence of water in the solvent can also reduce the efficacy of the base and the nucleophile.

    • Solution: Use purified reagents and anhydrous solvents. If possible, distill the solvent and the alkyl halide before use. Ensure your 4-bromophenol is dry.

Issue 2: Significant Formation of Side Products

Q: My crude product NMR shows the desired product, but also significant impurities, including what appears to be an alkene. How can I improve the selectivity?

A: The formation of multiple products indicates that side reactions are competing with the desired SN2 pathway. The most common side reactions are E2 elimination and C-alkylation.

  • Cause 1: E2 Elimination: The phenoxide is a strong base and can promote the E2 elimination of the alkyl halide to form an alkene, especially at high temperatures.[1][4]

    • Solution: Lower the reaction temperature. Substitution reactions are generally favored at lower temperatures than elimination reactions.[4] While heating is necessary to drive the reaction, excessively high temperatures will favor the E2 pathway. Find the optimal balance where the SN2 reaction proceeds without significant elimination.

  • Cause 2: C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[6] While O-alkylation is typically favored, some C-alkylation can occur, leading to isomeric byproducts.

    • Solution: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.

Issue 3: Difficulty in Product Purification

Q: After the workup, I have an oily crude product that is difficult to crystallize and purify. What is the best purification strategy?

A: The acidic nature of the final product is key to its purification. An acid-base extraction is a highly effective method to separate it from neutral organic impurities.[7]

  • Strategy 1: Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Extract the organic layer with an aqueous base solution (e.g., 1 M NaOH or saturated sodium bicarbonate). The desired acidic product will move into the aqueous layer as its sodium salt, while neutral impurities (unreacted alkyl halide, elimination byproducts) remain in the organic layer.[8]

    • Separate the aqueous layer and cool it in an ice bath.

    • Slowly acidify the aqueous layer with a strong acid (e.g., 6 M HCl) until the pH is ~1-2. The this compound will precipitate out as a solid.[8][9]

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • Strategy 2: Recrystallization:

    • If the product is solid but impure after extraction, it can be further purified by recrystallization.[9] A common method involves dissolving the crude solid in a minimal amount of a hot solvent (e.g., a heptane/ethyl acetate mixture) and allowing it to cool slowly, promoting the formation of pure crystals.[9]

Optimized Experimental Protocol

This protocol details the synthesis of this compound from 4-bromophenol and ethyl 5-bromopentanoate, followed by ester hydrolysis.

Part A: Williamson Ether Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes.

  • Alkyl Halide Addition: Add ethyl 5-bromopentanoate (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude ethyl 5-(4-bromophenoxy)pentanoate as an oil.

Part B: Saponification (Ester Hydrolysis)
  • Hydrolysis Setup: Dissolve the crude ester from Part A in a mixture of ethanol and water.

  • Base Addition: Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 1-2 hours, or until TLC indicates the disappearance of the starting ester.

  • Solvent Removal: Cool the mixture and remove the ethanol under reduced pressure.

  • Purification (Acid-Base Extraction):

    • Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.[9]

    • A white precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Data Summary
ParameterRecommended ValueRationale
Base Potassium Carbonate (K₂CO₃)Sufficiently basic for phenol deprotonation; minimizes side reactions.
Solvent N,N-Dimethylformamide (DMF)Polar aprotic solvent that accelerates SN2 reactions.[4]
Temperature 70-80 °CBalances reaction rate against the risk of E2 elimination.[4]
Reaction Time 4-6 hoursTypically sufficient for completion; should be monitored by TLC.[4]
Purification Acid-Base ExtractionExploits the acidic nature of the product for efficient separation.[7][8]
Typical Yield >80%Achievable with optimized conditions and careful purification.

Visual Workflows & Mechanisms

Overall Synthesis Workflow

The following diagram illustrates the complete experimental workflow from starting materials to the purified final product.

G Figure 1: Experimental Workflow for Synthesis and Purification cluster_synthesis Part A: Ether Synthesis cluster_hydrolysis Part B: Hydrolysis & Purification start 1. Combine 4-Bromophenol & K₂CO₃ in DMF add_alkyl 2. Add Ethyl 5-Bromopentanoate start->add_alkyl react 3. Heat at 70-80°C (Monitor by TLC) add_alkyl->react workup 4. Aqueous Workup & Extraction react->workup crude_ester Crude Ester Intermediate workup->crude_ester saponify 5. Saponification with NaOH in EtOH/H₂O crude_ester->saponify Proceed to Hydrolysis extract 6. Acid-Base Extraction saponify->extract precipitate 7. Acidify to Precipitate Product extract->precipitate isolate 8. Filter and Dry precipitate->isolate pure_product Pure this compound isolate->pure_product

Caption: Figure 1: Experimental Workflow for Synthesis and Purification

Troubleshooting Low Yield

Use this flowchart to diagnose and resolve issues related to low product yield.

G Figure 2: Troubleshooting Flowchart for Low Yield cluster_yes cluster_no start Low Yield Observed check_tlc Is starting material (phenol) consumed on TLC? start->check_tlc check_workup Was product lost during workup/extraction? check_tlc->check_workup Yes check_reagents Are reagents/solvents pure and anhydrous? check_tlc->check_reagents No yes_workup Action: Re-extract aqueous layers. Check pH during acidification. check_workup->yes_workup Possible no_workup Action: Check for side products (E2, C-alkylation). Optimize temperature & base. check_workup->no_workup Unlikely yes_reagents Action: Increase reaction time and/or temperature. check_reagents->yes_reagents Yes no_reagents Action: Use fresh/purified base, solvents, and alkyl halide. check_reagents->no_reagents No

Caption: Figure 2: Troubleshooting Flowchart for Low Yield

References

  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers. BenchChem Tech Support.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
  • ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk.
  • BenchChem. (2025). Identifying and minimizing side reactions in Williamson ether synthesis. BenchChem Tech Support.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. UMSL Department of Chemistry.
  • Leah4sci. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps.
  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Tech Support.
  • BenchChem. (2025). Dealing with low yield during the chemical synthesis of Purpurin. BenchChem Tech Support.

Sources

Technical Support Center: Purification of Crude 5-(4-Bromophenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5-(4-Bromophenoxy)pentanoic acid. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will explore the common challenges encountered during purification and provide robust, field-tested protocols and troubleshooting advice to ensure you achieve the desired purity and yield.

Introduction: The Challenge of Purity

This compound is a key intermediate whose purity is critical for the success of subsequent synthetic steps and the integrity of final products. The crude material, typically synthesized via Williamson ether synthesis from 4-bromophenol and an ethyl 5-bromopentanoate followed by saponification, is often contaminated with unreacted starting materials, side-products, and residual solvents. This guide provides a systematic approach to removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile depends on the synthetic route and reaction work-up. However, common contaminants include:

  • Unreacted 4-bromophenol: A key starting material that is also acidic, though significantly less so than the carboxylic acid product.

  • Unreacted Ethyl 5-bromopentanoate (or similar ester): A neutral impurity remaining from the first step if the reaction did not go to completion.

  • Neutral Byproducts: Dimers or other side-products from the ether synthesis.

  • Solvents: Residual solvents from the reaction and initial work-up (e.g., THF, Dichloromethane, Ethyl Acetate).

Q2: How do I choose the best purification method for my needs?

A2: The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity.

  • Acid-Base Extraction: This is the most effective first-line method for removing neutral and basic impurities. It is fast, scalable, and leverages the acidic nature of the target compound.[1][2][3]

  • Recrystallization: Ideal for removing small amounts of closely related impurities and for obtaining highly crystalline, easy-to-handle material. It is most effective after a preliminary purification like an acid-base extraction.

  • Column Chromatography: This method is reserved for situations where acid-base extraction and recrystallization fail to separate the product from persistent impurities, particularly those with similar acidity and polarity, or for very small-scale purifications.

Below is a decision-making workflow to guide your choice.

Purification Decision Tree start Crude this compound q1 Are neutral impurities (e.g., starting ester) suspected? start->q1 extraction Perform Acid-Base Extraction q1->extraction Yes q2 Is the product pure enough after extraction? q1->q2 No extraction->q2 recrystallize Perform Recrystallization q2->recrystallize No end_product High-Purity Product q2->end_product Yes q3 Is the product pure enough after recrystallization? recrystallize->q3 chromatography Perform Column Chromatography q3->chromatography No q3->end_product Yes chromatography->end_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it can present challenges. Here are solutions to common problems.

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point.[4] This is common with impure compounds that have a depressed melting point.

  • Immediate Action: Re-heat the solution to dissolve the oil. Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to increase the saturation temperature.[4] Allow the solution to cool much more slowly.

  • Causality: Rapid cooling is a primary cause. Slow cooling allows the solution to become supersaturated before nucleation begins, giving molecules time to orient into a crystal lattice.

  • Alternative: If the problem persists, consider a different solvent system. A solvent pair (one in which the compound is soluble and one in which it is not) can sometimes provide better results.

Q: My final yield is very low. What are the likely causes?

A: Low yield is a frequent issue in recrystallization.[5] Several factors can contribute:

  • Excess Solvent: Using too much solvent to dissolve the crude product is the most common error.[4][6] A significant amount of product will remain in the mother liquor even after cooling. To fix this, you can evaporate some solvent and attempt the crystallization again.

  • Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step, you will lose material. Ensure your funnel and receiving flask are pre-heated.

  • Inappropriate Solvent: If the compound has high solubility in the solvent even at low temperatures, recovery will be poor.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve a portion of your product.[6]

Q: I've followed the procedure, but no crystals are forming. How can I induce crystallization?

A: Sometimes a supersaturated solution is reluctant to form crystals.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[7] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" acts as a template for further crystallization.

  • Reduced Temperature: Cool the solution in an ice bath to further decrease the solubility of your compound. Do this only after the solution has cooled slowly to room temperature.[7]

ProblemRoot CauseRecommended Action
Oiling Out Solution is supersaturated above the compound's melting point; cooling too fast.Re-heat, add more solvent, and cool very slowly.
Low Yield Too much solvent used; premature crystallization; washing with warm solvent.Use the minimum amount of hot solvent; pre-heat filtration apparatus; wash with ice-cold solvent.[6]
No Crystals Form Solution is not sufficiently supersaturated or lacks nucleation sites.Scratch the flask with a glass rod; add a seed crystal; cool further in an ice bath.[7]
Colored Product Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before filtration. Note: this may reduce yield.[4]

Troubleshooting Guide: Acid-Base Extraction

This technique is robust but requires careful execution to be effective.

Q: An emulsion has formed between the organic and aqueous layers. How can I break it?

A: Emulsions are colloidal suspensions that are resistant to separation.

  • Be Patient: Allow the separatory funnel to stand undisturbed for a longer period.

  • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to force the organic components out.

  • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can break the emulsion.

Q: I acidified the aqueous layer, but my product didn't precipitate. What went wrong?

A: This is usually due to one of two issues:

  • Insufficient Acidification: The pH of the solution may not be low enough to fully protonate the carboxylate salt. Check the pH with litmus paper or a pH meter and add more acid if necessary until it is strongly acidic (pH 1-2).

  • Excess Solvent: If the aqueous layer was not sufficiently saturated, the protonated carboxylic acid may remain dissolved. If you suspect this, you can try to partially evaporate the water under reduced pressure or extract the acidified aqueous layer with a fresh portion of an organic solvent like dichloromethane or ethyl acetate.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral impurities.

Acid-Base Extraction Workflow cluster_0 Separation cluster_1 Organic Layer (Contains Neutral Impurities) cluster_2 Aqueous Layer (Contains Product Salt) dissolve 1. Dissolve crude product in Ethyl Acetate (EtOAc) transfer 2. Transfer to separatory funnel dissolve->transfer add_base 3. Add sat. NaHCO3 solution transfer->add_base shake 4. Shake, vent, and separate layers add_base->shake wash_org 5a. Wash with brine shake->wash_org Organic Layer cool_aq 5b. Cool in ice bath shake->cool_aq Aqueous Layer dry_org 6a. Dry over Na2SO4 wash_org->dry_org evap_org 7a. Evaporate to isolate impurities dry_org->evap_org acidify 6b. Acidify with 6M HCl to pH ~1 cool_aq->acidify filter 7b. Collect precipitate via vacuum filtration acidify->filter wash_solid 8b. Wash with cold DI water filter->wash_solid dry_solid 9b. Dry to obtain pure product wash_solid->dry_solid

Caption: Workflow for Acid-Base Extraction.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane (approx. 10 mL per 1 g of crude material).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8][9]

  • Separation: Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate completely. The top layer will typically be the organic phase (confirm by adding a drop of water).

  • Isolate Aqueous Layer: Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask. Extract the organic layer one more time with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

  • Regenerate Acid: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH 1-2, check with litmus paper).[2] A white precipitate of the pure carboxylic acid should form.

  • Collection: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold deionized water to remove residual salts.

  • Drying: Dry the purified product, preferably in a vacuum oven, to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol should be used on material that has already undergone a preliminary purification.

Methodology:

  • Solvent Selection: The ideal solvent is one in which the acid has high solubility at high temperatures and low solubility at room temperature. For this compound, a heptane/ethyl acetate or toluene/heptane solvent system is a good starting point. A similar compound has been successfully recrystallized from heptane.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., toluene) dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves.[6]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin. Cooling too quickly can cause impurities to be trapped in the crystal lattice.[11]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.

  • Collection & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a very small amount of the ice-cold recrystallization solvent (or the "poor" solvent, e.g., heptane) to rinse away the mother liquor containing the impurities.[6]

  • Drying: Dry the crystals thoroughly to remove all traces of solvent before analysis.

Protocol 3: Monitoring Purity with Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for assessing purity at each stage.

Methodology:

  • Plate Preparation: Use silica gel TLC plates (Silica Gel 60 F₂₅₄).

  • Spotting: Dissolve a small amount of your crude and purified material in a volatile solvent (e.g., ethyl acetate). Spot them side-by-side on the TLC plate.

  • Elution: Develop the plate in a sealed chamber with an appropriate mobile phase. A good starting point for this carboxylic acid is a mixture of Hexanes:Ethyl Acetate with 1% Acetic Acid (e.g., 70:30:1 v/v/v). The small amount of acid in the eluent helps to prevent the characteristic "streaking" of carboxylic acids on silica plates.[9]

  • Visualization: Visualize the spots under a UV lamp (254 nm).[12] The pure compound should appear as a single, well-defined spot with a higher Rf value than any baseline impurities and a different Rf from starting materials like 4-bromophenol.

References

  • Bionity. (n.d.). Acid-base extraction. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (2014). WO2014095080A2 - Process for the purification of carboxylic acids.
  • ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Study.com. (n.d.). Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Reddit. (2012). Help! Recrystallization sources of error. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • NIH - PMC. (n.d.). Detection Progress of Selected Drugs in TLC. Retrieved from [Link]

  • Analytical Toxicology. (2017). Thin–layer Chromatography (TLC). Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Rice Office of Research. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • ResearchGate. (2005). Visualizing agents for short-chain fatty acids in TLC. Retrieved from [Link]

  • Angelo State University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • NIH - PMC. (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Byproducts in 5-(4-Bromophenoxy)pentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-bromophenoxy)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this common synthetic procedure. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to proactively troubleshoot and optimize your experiments. This document moves beyond a simple protocol, offering insights into the causality behind byproduct formation and strategies for mitigation.

The synthesis of this compound is typically achieved via the Williamson ether synthesis.[1][2] This robust SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this case, 4-bromophenoxide reacts with a 5-halopentanoic acid or its ester. While seemingly straightforward, this reaction is susceptible to competing pathways that can diminish yield and complicate purification. This guide will address the most common issues in a practical, question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions

Q1: My post-reaction analysis (LC-MS/NMR) shows a significant amount of unreacted 4-bromophenol and 5-bromopentanoic acid ester. What caused this incomplete conversion?

A1: This is one of the most common issues and typically points to suboptimal reaction conditions for the core SN2 reaction. Several factors could be at play:

  • Insufficient Base: The first step of the reaction is the deprotonation of 4-bromophenol to form the nucleophilic phenoxide. If an insufficient amount of base (e.g., sodium hydroxide, potassium carbonate, sodium hydride) is used, a significant portion of the phenol will remain protonated and non-nucleophilic, halting the reaction. Always use at least one full equivalent of base.

  • Reaction Time and Temperature: The Williamson ether synthesis is not instantaneous.[3] Depending on the solvent and the reactivity of the alkyl halide, the reaction may require several hours at an elevated temperature (typically 50-100 °C) to proceed to completion.[3] If your reaction time was too short or the temperature too low, you will likely see starting materials.

  • Poor Solvent Choice: Polar aprotic solvents like DMF or DMSO are ideal for SN2 reactions as they solvate the cation of the base, leaving the anionic nucleophile "naked" and highly reactive. Using protic solvents (like ethanol or water) can solvate the phenoxide, reducing its nucleophilicity and slowing the reaction.

Pro-Tip: Monitor your reaction by Thin Layer Chromatography (TLC) or LC-MS. A persistent spot corresponding to 4-bromophenol is a clear indicator that the reaction has not reached completion.

Q2: I've identified a byproduct that appears to be 5-pentenoic acid or its ester. How did this form and how can I prevent it?

A2: The formation of an alkene is a classic sign that the E2 (elimination) pathway is competing with your desired SN2 (substitution) reaction.[1][2][3] The alkoxide/phenoxide is not only a good nucleophile but also a strong base. Instead of attacking the electrophilic carbon, it can abstract a proton from the carbon adjacent to the leaving group, leading to the formation of a double bond.

Key Factors Favoring Elimination:

  • High Temperatures: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[3]

  • Sterically Hindered Base: While 4-bromophenoxide is not particularly bulky, using a very hindered base for deprotonation can favor elimination.

  • Alkyl Halide Structure: While you are using a primary alkyl halide (from 5-bromopentanoic acid), which favors SN2, high temperatures can still promote E2.[1][2][4]

Mitigation Strategies:

StrategyRationale
Lower Reaction Temperature Decreases the rate of the competing E2 reaction more than the SN2 reaction.[3]
Use a Milder Base Consider using K₂CO₃ instead of NaH if elimination is a persistent issue.
Controlled Addition Add the alkyl halide slowly to the solution of the phenoxide to maintain a low instantaneous concentration, which can sometimes favor the bimolecular SN2 pathway.
Q3: My mass spectrometry results show an isomer of my product—it has the same mass but different retention time and fragmentation. What is this byproduct?

A3: This is a strong indication of C-alkylation . The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring.[1][3]

  • O-Alkylation (Desired): The phenoxide oxygen attacks the alkyl halide, forming the ether linkage. This is the intended product.

  • C-Alkylation (Byproduct): The aromatic ring (specifically the carbons ortho to the oxygen) attacks the alkyl halide, forming a new carbon-carbon bond. This results in the formation of 2-(carboxy-pentyl)-4-bromophenol.

The selectivity between O- and C-alkylation is highly dependent on the reaction conditions, particularly the solvent.

Controlling Selectivity:

  • For O-Alkylation: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents effectively solvate the counter-ion (e.g., Na⁺) but not the phenoxide oxygen, making it more available for nucleophilic attack.[3]

  • Conditions Favoring C-Alkylation: Protic solvents (which can hydrogen-bond with the phenoxide oxygen) or non-polar solvents tend to increase the proportion of C-alkylation.

G reagents 4-Bromophenoxide + 5-Bromopentanoate o_alkylation o_alkylation reagents->o_alkylation SN2 c_alkylation c_alkylation reagents->c_alkylation SN2 elimination elimination reagents->elimination E2 product This compound c_product 2-(4-carboxypentyl)-4-bromophenol e_product Pentenoic Acid Derivative o_alkylation->product c_alkylation->c_product elimination->e_product

Q4: My final product is oily and difficult to purify. NMR shows it's a mix of my desired carboxylic acid and the corresponding ethyl ester. Why is the hydrolysis incomplete?

A4: This issue arises when the synthesis is performed using an ester of 5-bromopentanoic acid (e.g., ethyl 5-bromopentanoate), which requires a final saponification (hydrolysis) step to yield the carboxylic acid. Incomplete hydrolysis is common and can be traced to:

  • Insufficient Hydroxide: Saponification is the base-mediated hydrolysis of an ester. It consumes one equivalent of base (e.g., NaOH or KOH). If you use a catalytic amount or less than one full equivalent relative to the ester, the reaction will not go to completion.

  • Reaction Conditions: Hydrolysis can be slow at room temperature. Heating the reaction mixture (e.g., refluxing in an ethanol/water mixture) is typically required to drive the reaction to completion in a reasonable timeframe.

  • Biphasic Mixture: The ether ester product may have poor solubility in the aqueous base, creating a two-phase system that slows the reaction rate. Adding a co-solvent like ethanol or THF can create a homogeneous solution and facilitate hydrolysis.

Pro-Tip: After the hydrolysis step and before acidification, check the reaction mixture by TLC. The ester starting material should be completely consumed and replaced by a more polar spot (the carboxylate salt) that remains at the baseline.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to favor the desired O-alkylation pathway and minimize common byproducts.

G A Step 1: Deprotonation - Dissolve 4-bromophenol (1.0 eq) in DMF. - Add Sodium Hydride (NaH, 1.1 eq) portion-wise at 0°C. - Stir for 30 min until H₂ evolution ceases. B Step 2: SN2 Reaction - Add Ethyl 5-bromopentanoate (1.05 eq) dropwise. - Warm to 70°C and stir for 4-6 hours. A->B Formation of phenoxide C Step 3: Reaction Monitoring & Quench - Monitor by TLC for consumption of 4-bromophenol. - Cool to RT and quench carefully with water. B->C Ether formation D Step 4: Extraction - Extract with ethyl acetate. - Wash with water and brine. - Dry over Na₂SO₄ and concentrate. C->D E Step 5: Saponification - Dissolve crude ester in Ethanol/H₂O. - Add NaOH (2.0 eq) and reflux for 2 hours. D->E Crude Ester F Step 6: Acidification & Isolation - Cool and remove ethanol in vacuo. - Acidify aqueous layer with HCl to pH ~2. - Collect precipitate by filtration, wash with water, and dry. E->F Formation of carboxylate salt G G F->G Final Product (Purify by recrystallization if needed)

Protocol 2: Analytical Method for Quality Control by LC-MS

This method can be used to identify the main product and the key byproducts discussed.

ParameterSpecification
Column C18 reverse-phase, 2.1 x 50 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 254 nm and ESI-MS (Negative Ion Mode)
Expected [M-H]⁻ Product: 271.0/273.0 (Br isotope pattern)
C-Alkylated Byproduct: 271.0/273.0 (Br isotope pattern)
Unreacted 4-Bromophenol: 171.0/173.0 (Br isotope pattern)

Summary of Potential Byproducts

Byproduct NameStructureFormation PathwayMitigation Strategy
Unreacted Starting Materials 4-Bromophenol, 5-Bromopentanoic acid/esterIncomplete ReactionEnsure sufficient base, adequate reaction time/temperature.
Pentenoic Acid Derivative CH₂=CH(CH₂)₂COOHE2 EliminationLower reaction temperature.[3]
2-(4-carboxypentyl)-4-bromophenol Isomer of productC-AlkylationUse polar aprotic solvents (DMF, DMSO).[1][3]
Ethyl 5-(4-bromophenoxy)pentanoate Ester of productIncomplete SaponificationUse excess NaOH, heat, and ensure homogeneity.

References

  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-(4-Bromophenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-(4-Bromophenoxy)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this important compound. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes.

Introduction to the Synthesis

The most common and efficient route for synthesizing this compound is a two-step process. The first step involves a Williamson ether synthesis, where 4-bromophenol is reacted with a 5-halopentanoate ester (typically ethyl 5-bromopentanoate) in the presence of a base. The resulting ester, ethyl 5-(4-bromophenoxy)pentanoate, is then hydrolyzed to the final carboxylic acid product.

This guide will focus on optimizing the conditions for both the Williamson ether synthesis and the subsequent hydrolysis, addressing potential challenges and providing solutions to maximize yield and purity.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is a two-step process:

  • Williamson Ether Synthesis: 4-Bromophenol is deprotonated by a base to form the 4-bromophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethyl 5-halopentanoate (e.g., ethyl 5-bromopentanoate) to form ethyl 5-(4-bromophenoxy)pentanoate.

  • Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions followed by acidification, to yield this compound.

Q2: What are the most critical parameters to control during the Williamson ether synthesis step?

A2: The key parameters to control for a successful Williamson ether synthesis are the choice of base, solvent, temperature, and the purity of your starting materials. Polar aprotic solvents like DMF or acetonitrile are generally preferred to facilitate the SN2 reaction.[1] The base should be strong enough to deprotonate the phenol but not so strong as to promote side reactions. Temperature control is crucial to balance reaction rate with the prevention of side reactions like elimination.

Q3: What are the common side reactions, and how can I minimize them?

A3: The two most common side reactions are:

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1] While O-alkylation is generally favored, C-alkylation can occur, leading to undesired byproducts. Using polar aprotic solvents and appropriate counter-ions can help favor O-alkylation.[1]

  • Elimination: The alkyl halide can undergo elimination to form an alkene, especially at higher temperatures or with more sterically hindered substrates. Using a primary alkyl halide and maintaining a moderate reaction temperature can minimize this side reaction.

Q4: How can I effectively purify the final product?

A4: Purification of this compound is typically achieved through recrystallization. After the hydrolysis and acidification steps, the crude product often precipitates out of the aqueous solution. This solid can then be collected and recrystallized from a suitable solvent or solvent mixture, such as heptane or an ethanol/water mixture, to obtain a pure product.[2]

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 5-(4-bromophenoxy)pentanoate (Williamson Ether Synthesis)

Materials:

  • 4-Bromophenol

  • Ethyl 5-bromopentanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (5-10 mL per gram of 4-bromophenol).

  • Stir the mixture at room temperature for 15-20 minutes to form the phenoxide.

  • Add ethyl 5-bromopentanoate (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-(4-bromophenoxy)pentanoate.

Step 2: Synthesis of this compound (Hydrolysis)

Materials:

  • Ethyl 5-(4-bromophenoxy)pentanoate (from Step 1)

  • Ethanol

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude ethyl 5-(4-bromophenoxy)pentanoate in ethanol (10 mL per gram of ester) in a round-bottom flask.

  • Add a 10% aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux and maintain for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

  • A white precipitate of this compound will form. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent like heptane or an ethanol/water mixture.[2]

Troubleshooting Guide

This section provides solutions to common problems you might encounter during your synthesis.

Problem Possible Cause(s) Recommended Solution(s)
Low or no product formation in Step 1 1. Incomplete deprotonation of 4-bromophenol. 2. Inactive alkyl halide. 3. Insufficient reaction time or temperature. 4. Wet reagents or solvents.1. Ensure the base is of good quality and used in sufficient excess. Consider using a stronger base like sodium hydride (NaH) if necessary, but with caution. 2. Check the purity of the ethyl 5-bromopentanoate. 3. Monitor the reaction by TLC and extend the reaction time or increase the temperature slightly (e.g., to 100 °C). 4. Use anhydrous solvents and dry reagents.
Presence of C-alkylation byproducts 1. Use of a protic solvent. 2. High reaction temperature.1. Switch to a polar aprotic solvent like DMF, acetonitrile, or DMSO.[1] 2. Lower the reaction temperature and extend the reaction time.
Formation of an alkene byproduct 1. High reaction temperature. 2. Use of a sterically hindered alkyl halide.1. Maintain the reaction temperature below 100 °C. 2. Ensure you are using a primary alkyl halide.
Incomplete hydrolysis in Step 2 1. Insufficient base or reaction time. 2. Low reaction temperature.1. Increase the amount of NaOH and/or extend the reflux time. Monitor by TLC. 2. Ensure the reaction is refluxing properly.
Product is an oil and does not solidify 1. Presence of impurities. 2. Incomplete hydrolysis.1. Attempt to purify the oil by column chromatography. 2. Re-subject the oil to the hydrolysis conditions.
Difficulty in recrystallization 1. Inappropriate solvent choice. 2. Product is too soluble or insoluble.1. Perform small-scale solvent screening to find a suitable recrystallization solvent or solvent system. Good starting points are heptane, ethanol/water, or toluene.[2] 2. If too soluble, try adding a co-solvent in which the product is less soluble. If insoluble, try a more polar solvent.

Visualizing the Process

Reaction Mechanism: Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 mechanism.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide Ion 4-Bromophenol->4-Bromophenoxide + Base Base Base (e.g., K₂CO₃) Product_Ester Ethyl 5-(4-bromophenoxy)pentanoate 4-Bromophenoxide->Product_Ester + Ethyl 5-bromopentanoate Ethyl_5-bromopentanoate Ethyl 5-bromopentanoate

Caption: Williamson ether synthesis of ethyl 5-(4-bromophenoxy)pentanoate.

Troubleshooting Workflow: Low Yield in Williamson Ether Synthesis

A systematic approach to troubleshooting low yields.

Troubleshooting_Low_Yield Start Low Yield in Williamson Ether Synthesis Check_Reagents Check Purity of Starting Materials (4-Bromophenol, Ethyl 5-bromopentanoate, Base, Solvent) Start->Check_Reagents Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Side_Reactions Evidence of Side Reactions? Incomplete_Reaction->Side_Reactions No Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Optimize_Solvent_Base Optimize Solvent and Base Side_Reactions->Optimize_Solvent_Base Yes (e.g., C-alkylation) Purification_Issues Investigate Purification Losses Side_Reactions->Purification_Issues No Success Improved Yield Optimize_Time_Temp->Success Optimize_Solvent_Base->Success Purification_Issues->Success

Caption: A troubleshooting workflow for addressing low yields.

Characterization Data

Proper characterization of the final product is crucial to confirm its identity and purity.

Technique Expected Observations for this compound
¹H NMR Signals corresponding to the aromatic protons (two doublets), the methylene protons of the pentanoic acid chain (multiplets), and the carboxylic acid proton (a broad singlet).
¹³C NMR Signals for the aromatic carbons, the aliphatic carbons of the pentanoic acid chain, and the carbonyl carbon of the carboxylic acid.
IR Spectroscopy A broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-O stretches for the ether linkage.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Melting Point A sharp melting point is indicative of a pure compound. The literature value can be used as a reference.

References

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Org. Synth. 2018, 95, 328-344. [Link]

Sources

Stability issues of 5-(4-Bromophenoxy)pentanoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(4-Bromophenoxy)pentanoic acid. It is structured as a series of frequently asked questions and troubleshooting guides to directly address common stability issues encountered in solution-based experiments. Our goal is to explain the causality behind these issues and provide field-proven, self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: I'm observing a rapid loss of this compound concentration in my aqueous solution, even when stored at 4°C. What is the most likely cause?

A1: The most probable cause of degradation for brominated aromatic compounds like this compound is photodegradation .[1][2] The carbon-bromine (C-Br) bond on the benzene ring is susceptible to cleavage when exposed to light, particularly UV and visible light.[1][3] This process, known as reductive debromination, is often the primary degradation pathway.[2][4]

Several factors can influence the rate of photodegradation:

  • Light Intensity and Wavelength: Direct sunlight or prolonged exposure to ambient laboratory light can significantly accelerate degradation.

  • Solvent: The solvent can play a role in the electron transfer processes that mediate photodegradation.[1]

  • Presence of Photosensitizers: Impurities in the solvent or other components in the solution can sometimes absorb light and transfer the energy to your compound, initiating degradation.

To mitigate this, all solutions should be prepared and stored in amber glass vials or containers wrapped in aluminum foil to completely block light.[5]

Q2: How does the pH of my solvent system affect the stability and solubility of this compound?

A2: The pH of the solution is a critical parameter that governs both the solubility and, to some extent, the stability of any carboxylic acid.[6]

  • Solubility and Protonation State: this compound is a carboxylic acid. Its pKa is estimated to be in the typical range for carboxylic acids, around 4-5.[7]

    • At pH < pKa (Acidic Conditions): The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is less polar and thus more soluble in organic solvents but has lower solubility in aqueous media.[8][9]

    • At pH > pKa (Neutral to Basic Conditions): The compound will exist primarily as its deprotonated, anionic carboxylate form (-COO⁻). This form is more polar and exhibits significantly higher solubility in aqueous solutions.[8][10]

  • Stability: While the compound's core structure is generally stable across a moderate pH range, extreme pH values can pose risks.

    • Strongly Acidic or Basic Conditions: Although the ether linkage is relatively robust, harsh acidic or basic conditions, especially when combined with elevated temperatures, could potentially lead to hydrolysis over long periods.[11] However, photodegradation is a much more immediate concern.

For most applications, preparing the solution in a buffer system at a pH of 7.0-7.4 will ensure it is in its soluble carboxylate form.[10]

Q3: What are the best practices for preparing and storing a stock solution to ensure long-term stability?

A3: Proper preparation and storage are essential for maintaining the integrity of your compound. Storing the compound as a dry, solid powder is generally the most stable option.[12] When a solution is required, follow these guidelines:

ParameterRecommendationRationale
Form Store as a solid (neat) at the recommended temperature whenever possible.Minimizes solvent-mediated degradation pathways and molecular mobility.[12]
Solvent For stock solutions, use high-purity, inert organic solvents like DMSO or ethanol.The compound is readily soluble in these solvents, and they are less likely to contain reactive impurities.[13]
Container Use amber glass vials with tight-fitting caps.Prevents photodegradation and minimizes solvent evaporation.[5][14]
Atmosphere Purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing.Reduces the risk of oxidation, especially for long-term storage.[6][12]
Temperature Store stock solutions at -20°C or -80°C.Low temperatures significantly slow down the rate of all potential chemical degradation reactions.[6] A stability of at least 4 years at -20°C has been noted for similar compounds.[13]
Aliquoting Prepare multiple smaller aliquots from the main stock solution.Avoids repeated freeze-thaw cycles for the main stock, which can introduce moisture and potentially degrade the compound.

Troubleshooting Guide: Diagnosing Stability Issues

If you are encountering unexpected results, such as loss of biological activity or inconsistent analytical readings, use this guide to diagnose the potential source of instability.

Troubleshooting_Workflow start Symptom: Inconsistent Results or Loss of Compound Concentration check_light Was the solution exposed to ambient light or stored in a clear container? start->check_light remedy_light Root Cause: Photodegradation Action: 1. Store solutions in amber vials. 2. Wrap containers in foil. 3. Minimize light exposure during experiments. check_light->remedy_light Yes check_storage How was the stock solution stored? (Solvent, Temp, Container) check_light->check_storage No remedy_storage Root Cause: Improper Storage Action: 1. Prepare fresh stock in DMSO/Ethanol. 2. Aliquot and store at -20°C or below. 3. Use inert gas overlay for long-term storage. check_storage->remedy_storage Improperly check_ph What is the pH of the final aqueous solution? Is it unbuffered? check_storage->check_ph Properly remedy_ph Root Cause: pH-Mediated Precipitation or Degradation Action: 1. Ensure pH is > 5.0 for solubility. 2. Use a suitable buffer (e.g., PBS at pH 7.4). 3. Re-evaluate results with buffered solution. check_ph->remedy_ph Acidic or Unbuffered check_purity Have you confirmed the purity of the starting material and solvents? check_ph->check_purity Buffered/Neutral remedy_purity Root Cause: Contamination Action: 1. Verify starting material purity via LC-MS/NMR. 2. Use fresh, high-purity (e.g., LC-MS grade) solvents. 3. Filter solutions if particulates are observed. check_purity->remedy_purity No / Unsure Stability_Workflow cluster_prep 1. Sample Preparation cluster_conditions 2. Incubation Conditions cluster_analysis 3. Analysis prep_stock Prepare 10 mM Stock in DMSO (Protocol 1) dilute Dilute stock to final concentration in test buffer (e.g., 10 µM in PBS) prep_stock->dilute aliquot Aliquot solution into multiple amber vials dilute->aliquot t0 Time=0 Control (Freeze immediately at -80°C) aliquot->t0 group_a Condition A: Protected from Light (Incubator at 37°C) aliquot->group_a group_b Condition B: Exposed to Lab Light (Benchtop at 25°C) aliquot->group_b sampling Collect samples at specified time points (e.g., 0, 2, 4, 8, 24h) group_a->sampling group_b->sampling analysis Quantify compound concentration using a validated LC-MS/MS method sampling->analysis data Plot % Remaining Compound vs. Time for each condition analysis->data

Caption: Workflow for a comparative stability study.

Quantitative Analysis: A validated analytical method, such as LC-MS/MS, is required for accurate quantification. [15][16]This provides the sensitivity and specificity needed to distinguish the parent compound from potential degradants. The results will clearly demonstrate the impact of factors like light and temperature on the compound's stability in your specific matrix.

References

  • Yuan, S., et al. (2021). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 26(16), 4983. [Link]

  • Li, Q., et al. (2019). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Environmental Science and Pollution Research, 26(3), 2549-2558. [Link]

  • Gajda, M., & Kciuk, G. (2018). Photodecomposition properties of brominated flame retardants (BFRs). Journal of Photochemistry and Photobiology A: Chemistry, 356, 323-334. [Link]

  • Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(6), 699. [Link]

  • Gladich, I., et al. (2012). Shifted equilibria of organic acids and bases in the aqueous surface region. The Journal of Physical Chemistry B, 116(29), 8581–8589. [Link]

  • Quora. (2021). What is the standard pH of carboxylic acids? [Link]

  • Paszko, T., et al. (2016). Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. Reviews of Environmental Contamination and Toxicology, 237, 65-103. [Link]

  • Felczak, E., et al. (2020). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 27(2), 1281-1303. [Link]

  • Paszko, T., et al. (2016). Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: a review. Environmental Toxicology and Chemistry, 35(2), 271-286. [Link]

  • Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(6), 699. [Link]

  • ResearchGate. (2017). Effect of system pH on partition coefficient (K) of carboxylic acids... [Link]

  • LibreTexts Chemistry. (2022). 19.4: Acidic and Basic Character of Carboxylic Acids. [Link]

  • Heisig, F., et al. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. The Journal of Chemical Physics, 149(24), 244505. [Link]

  • Dickson. (2023). Top 5 Factors Affecting Chemical Stability. [Link]

  • University of Wollongong Australia. (n.d.). Practices for Proper Chemical Storage. [Link]

  • Reddit. (2023). Safe storage of used volatile acid solution. [Link]

  • ResearchGate. (2015). What to select for storing your compound: neat vs. in solution? [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • PubMed. (2023). Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa. [Link]

  • NIST. (n.d.). Pentanoic acid. [Link]

  • PubChem. (n.d.). Pentanoic acid. [Link]

  • Sciencemadness Wiki. (2019). Pentanoic acid. [Link]

  • PubChem. (n.d.). 5-(4-Bromophenyl)pentanoic acid. [Link]

  • IntechOpen. (2018). Hydrolysis Reactions. [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. [Link]

  • MDPI. (2020). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. [Link]

  • ACS Omega. (2023). Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer. [Link]

  • ECHO CHEMICAL CO., LTD. (n.d.). This compound. [Link]

  • ResearchGate. (2020). A first evaluation of butanoic and pentanoic acid oxidation kinetics. [Link]

  • NIST. (n.d.). Pentanoic acid, 5-bromo-. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]

  • PubMed. (2001). Intracellular degradation of two structurally different polyhydroxyalkanoic acids... [Link]

  • ResearchGate. (2019). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. [Link]

  • PubMed. (2004). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. [Link]

  • National Center for Biotechnology Information. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids... [Link]

  • Filo. (2022). 4-bromo-1-butanol (A) can be converted into 5-hydroxy pentanoic acid (B)... [Link]

  • PubMed. (2020). Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab... [Link]

Sources

Technical Support Center: 5-(4-Bromophenoxy)pentanoic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 5-(4-Bromophenoxy)pentanoic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate common challenges in the synthesis, purification, and characterization of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the success of your experimental work.

Synthesis Troubleshooting

The synthesis of this compound is typically achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide generated from 4-bromophenol attacks an alkyl halide with a five-carbon chain bearing a carboxylic acid or a precursor group.

Experimental Workflow: Williamson Ether Synthesis

reagents 4-Bromophenol + 5-Bromopentanoic acid ester reaction_mixture Reaction Mixture reagents->reaction_mixture 1. Add Reagents base Base (e.g., K2CO3, NaH) in polar aprotic solvent (e.g., DMF, Acetone) base->reaction_mixture 2. Add Base heating Heating (e.g., 60-80 °C) reaction_mixture->heating 3. Heat workup Aqueous Workup & Extraction heating->workup 4. Cool & Quench hydrolysis Ester Hydrolysis (e.g., NaOH, then HCl) workup->hydrolysis 5. Isolate Ester purification Purification (Recrystallization) hydrolysis->purification 6. Acidify product This compound purification->product 7. Isolate Pure Acid

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) - Synthesis

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in a Williamson ether synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Deprotonation of 4-Bromophenol: The reaction requires the formation of the phenoxide ion, which is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be low.

    • Troubleshooting:

      • Choice of Base: While potassium carbonate (K₂CO₃) is a common and safer choice, stronger bases like sodium hydride (NaH) can ensure complete deprotonation.[1] When using NaH, ensure anhydrous conditions as it reacts violently with water.

      • Stoichiometry: Use at least one equivalent of the base. For weaker bases like K₂CO₃, using a slight excess (1.1-1.5 equivalents) can be beneficial.

  • Purity of Reagents and Solvent: The presence of water in the reaction mixture can protonate the phenoxide, reducing its nucleophilicity. Water can be present in the solvent or the reagents.

    • Troubleshooting:

      • Use anhydrous solvents. Polar aprotic solvents like DMF or acetone are generally preferred.[1]

      • Ensure your 4-bromophenol is dry.

  • Reaction Temperature and Time: The reaction may be too slow at lower temperatures, or side reactions could occur at excessively high temperatures.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Typically, temperatures between 60-80 °C are effective. Adjust as necessary based on TLC analysis.

  • Side Reactions: A common side reaction is the elimination of HBr from the alkyl halide, especially if using a sterically hindered halide.[2] For the synthesis of this compound, this is less of a concern with a primary alkyl halide.

Question 2: I am observing multiple spots on my TLC plate even after the reaction has run for an extended period. What could these be?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of compounds. These could be:

  • Starting Materials: Unreacted 4-bromophenol and the 5-bromopentanoic acid ester.

  • Desired Product: The ether-linked ester.

  • Side Products:

    • From Self-Condensation: The 5-bromopentanoic acid ester could potentially react with itself under basic conditions, though this is less likely than the desired reaction with the more nucleophilic phenoxide.

    • From Impurities in Starting Materials: Ensure the purity of your starting materials.

Troubleshooting Logic:

start Multiple Spots on TLC check_sm Compare with Starting Material Spots start->check_sm sm_present Starting Materials Present check_sm->sm_present sm_absent Starting Materials Absent or Faint check_sm->sm_absent incomplete_reaction Incomplete Reaction sm_present->incomplete_reaction side_reactions Potential Side Reactions sm_absent->side_reactions increase_time Increase Reaction Time/Temperature incomplete_reaction->increase_time check_base Check Base Stoichiometry/Strength incomplete_reaction->check_base purify Proceed to Purification side_reactions->purify analyze_side_products Analyze Side Products (e.g., LC-MS) side_reactions->analyze_side_products

Sources

Technical Support Center: Enhancing the Solubility of 5-(4-Bromophenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing solubility challenges with 5-(4-Bromophenoxy)pentanoic acid in biological assays. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles, ensuring you can adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS, pH 7.4). Why is it poorly soluble?

Answer: The solubility challenge with this compound stems from its molecular structure, which possesses both a hydrophilic (water-loving) and a large hydrophobic (water-fearing) component.

  • Hydrophilic Group: The terminal carboxylic acid (-COOH) group is polar and capable of hydrogen bonding with water.

  • Hydrophobic Moiety: The bromophenoxy group and the five-carbon pentanoic chain form a large, nonpolar region that repels water.

At a neutral pH of 7.4, the carboxylic acid group (with an estimated pKa between 4 and 5) will be predominantly deprotonated to its carboxylate form (-COO⁻). While this negative charge enhances water solubility compared to the protonated acid, the large hydrophobic portion of the molecule often dominates, leading to poor overall solubility in aqueous media.

Question 2: What is the best solvent to prepare a high-concentration stock solution?

Answer: For creating a high-concentration stock solution, water-miscible organic solvents are the preferred choice. Dimethyl sulfoxide (DMSO) is the most common and highly recommended solvent for this purpose.

Recommended Solvents for Stock Solution:

SolventTypical Max ConcentrationNotes & Considerations
DMSO > 30 mg/mL[1]Excellent solvating power. However, ensure the final concentration in your assay is low (<0.5%) as DMSO can exhibit toxicity or off-target effects.
Ethanol > 30 mg/mL[1]Good alternative to DMSO. Can be volatile and may have effects on cell membranes at higher concentrations.
Dimethylformamide (DMF) > 30 mg/mL[1]Similar to DMSO but can be more toxic. Use with caution and ensure it is compatible with your assay components.

Workflow: Preparing a High-Concentration Stock Solution

cluster_prep Stock Solution Preparation weigh 1. Weigh Compound Accurately weigh the solid acid. add_solvent 2. Add Solvent Add a small volume of DMSO (or EtOH/DMF). weigh->add_solvent vortex 3. Dissolve Use vortexing and gentle warming (37°C) to aid dissolution. add_solvent->vortex add_volume 4. Final Volume Add solvent to reach the final target concentration. vortex->add_volume store 5. Store Store at -20°C or -80°C, protected from light. add_volume->store

Caption: Workflow for preparing a concentrated stock solution.

Question 3: How can I improve the solubility directly in my aqueous assay buffer? I want to avoid using organic solvents.

Answer: If you need to avoid organic co-solvents, the most effective strategy is to manipulate the pH of your buffer. This method leverages the acidic nature of the carboxylic acid group.

The Underlying Principle: pH and pKa The solubility of a carboxylic acid is lowest at acidic pH (when it is in its neutral, protonated -COOH form) and increases dramatically as the pH rises above its pKa. At pH > pKa, the molecule deprotonates to the more polar and water-soluble carboxylate salt (-COO⁻).

Decision-Making Workflow for pH-Based Solubilization

cluster_yes pH Adjustment Path cluster_no Alternative Path start Start: Insoluble in Aqueous Buffer check_ph Is your assay compatible with higher pH (>8.0)? start->check_ph add_base 1. Prepare dilute NaOH (e.g., 0.1 M - 1 M) check_ph->add_base Yes use_cosolvent Use a minimal amount of DMSO/EtOH from a concentrated stock. check_ph->use_cosolvent No titrate 2. Add base dropwise to the compound suspension while stirring. add_base->titrate dissolve 3. Continue until the compound fully dissolves. titrate->dissolve adjust_ph 4. Back-titrate with dilute HCl to the desired final pH. dissolve->adjust_ph

Sources

Technical Support Center: Ensuring the Stability of 5-(4-Bromophenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support resource for 5-(4-Bromophenoxy)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. As a molecule possessing a carboxylic acid, an ether linkage, and a brominated aromatic ring, understanding its potential degradation pathways is critical for reproducible experimental outcomes.

This document provides in-depth answers to frequently asked questions, troubleshooting workflows for suspected degradation, and detailed analytical protocols for quality control.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For maximum long-term stability, the solid compound should be stored under controlled conditions that mitigate the primary risks of hydrolysis, photodegradation, and oxidation.

Rationale: The main structural liabilities are the ether linkage, which is susceptible to acid-catalyzed cleavage, and the brominated aromatic ring, which can be sensitive to light.[1][2] While the compound is a carboxylic acid, the presence of moisture and trace acidic or basic impurities can accelerate degradation over time. One supplier recommends short-term storage at -4°C (1-2 weeks) and long-term storage at -20°C (1-2 years) to ensure stability.[3] Colder temperatures significantly slow the kinetics of potential degradation reactions.

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature -20°C for long-term storage (months to years) [3]Minimizes the rate of all potential chemical degradation reactions.
2-8°C for short-term storage (days to weeks)Acceptable for active use, but -20°C is preferred for longer periods.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen and moisture, preventing potential oxidation and hydrolysis.
Light Amber vial or protection from light The brominated aromatic ring is potentially susceptible to photolytic degradation/debromination.
Container Tightly sealed, high-quality glass vialPrevents ingress of moisture and atmospheric contaminants.
Q2: I've prepared a stock solution. How should I store it?

Stock solutions are generally more susceptible to degradation than the solid material. The choice of solvent and storage conditions are critical.

Recommendations:

  • Solvent Choice: Use high-purity, anhydrous solvents such as DMSO, ethanol, or dimethyl formamide.[4] Avoid using aqueous or protic solvents for long-term storage, as they can facilitate hydrolysis of the ether linkage.

  • Storage: Store stock solutions in small, single-use aliquots at -80°C . This minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Inert Atmosphere: Before sealing and freezing, purge the headspace of the vial with argon or nitrogen.

Causality: Dissolving the compound increases molecular mobility, making reactions like hydrolysis more likely. Water is a direct reactant for hydrolysis.[5] Freeze-thaw cycles can lead to the condensation of atmospheric moisture into the solution.

Q3: What are the visible signs of degradation?

While chemical degradation is often invisible, there are some physical signs that may indicate a compromised sample:

  • Color Change: A pure sample should be a white to off-white powder. The development of a yellow or brownish hue can indicate the formation of phenolic or oxidized impurities.

  • Clumping or Change in Consistency: This may suggest the absorption of moisture, which is a risk factor for hydrolysis.

Troubleshooting Guide: Is My Compound Degraded?

If you observe inconsistent experimental results or physical changes in your sample, a systematic troubleshooting approach is necessary.

Logical Troubleshooting Workflow

This workflow guides you from initial suspicion to analytical confirmation of degradation.

G start Suspicion of Degradation (e.g., inconsistent data, color change) check_physical Perform Physical Inspection (Color, Clumping) start->check_physical check_hplc Run Analytical QC (e.g., HPLC-UV/MS) check_physical->check_hplc Physical changes observed OR high-value experiment not_degraded Result: Compound is Pure - Investigate other experimental variables check_physical->not_degraded No physical changes AND low-impact experiment compare_data Compare with Reference (New sample or historical data) check_hplc->compare_data New peaks or peak area changes observed check_hplc->not_degraded Chromatogram matches reference degraded Result: Compound is Degraded - Discard sample - Review storage protocols compare_data->degraded Data does not match reference compare_data->not_degraded Data matches reference

Caption: Troubleshooting workflow for suspected degradation.

Technical Deep Dive: Mechanisms and Analysis

Potential Degradation Pathways

Understanding the molecule's structure reveals its vulnerabilities. The primary concerns are hydrolysis of the ether bond and, to a lesser extent, reactions involving the brominated ring.

G cluster_0 Degradation Products Parent This compound Hydrolysis_Prod1 4-Bromophenol Parent->Hydrolysis_Prod1 Acid-Catalyzed Hydrolysis Hydrolysis_Prod2 5-Hydroxypentanoic acid Parent->Hydrolysis_Prod2 Debromination_Prod 5-Phenoxypentanoic acid Parent->Debromination_Prod Photolytic/Reductive Debromination

Caption: Potential degradation pathways of the parent compound.

  • Acid-Catalyzed Ether Hydrolysis: This is the most probable degradation pathway in the presence of acid and water. The ether oxygen is protonated by an acid, making the adjacent carbon atom susceptible to nucleophilic attack by water.[1][2] This reaction cleaves the ether bond, yielding 4-bromophenol and 5-hydroxypentanoic acid.

  • Photolytic or Reductive Debromination: Brominated aromatic compounds can undergo debromination when exposed to UV light or certain reducing agents.[6][7] While less common under standard laboratory storage, it is a potential concern. This would result in the formation of 5-phenoxypentanoic acid.

  • Oxidative Degradation: While less predictable, strong oxidizing conditions could potentially lead to reactions at the aromatic ring or the alkyl chain. Storing under an inert atmosphere mitigates this risk.

Analytical Protocol: Quality Control via HPLC-UV

This protocol provides a self-validating method to assess the purity of your this compound sample.

Objective: To separate the parent compound from potential degradation products (e.g., 4-bromophenol) and quantify its purity.

Materials:

  • This compound sample (test sample)

  • Reference sample (a new, unopened vial, if available)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the test sample and the reference sample into separate vials.

    • Dissolve each in 1.0 mL of a 50:50 ACN:Water mixture to create a 1 mg/mL stock solution.

    • Further dilute 100 µL of each stock solution into 900 µL of the 50:50 ACN:Water mixture to create a 100 µg/mL working solution.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 225 nm

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 40
      10.0 95
      12.0 95
      12.1 40

      | 15.0 | 40 |

  • Analysis and Interpretation:

    • Run Sequence: Inject a blank (50:50 ACN:Water), followed by the reference sample, and then the test sample.

    • Reference Chromatogram: The reference sample should show a single major peak at a specific retention time. This is your benchmark.

    • Test Sample Chromatogram:

      • Purity Check: Compare the chromatogram of the test sample to the reference. The appearance of new, significant peaks indicates the presence of impurities or degradation products. 4-Bromophenol, being more polar, would likely elute earlier than the parent compound.

      • Quantification: Calculate the purity of the test sample by dividing the peak area of the main compound by the total area of all peaks (Area % method). A significant decrease in purity compared to the reference standard confirms degradation.

References

  • Jakab, E., Matus, L., & Borsa, J. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. [Link]

  • BIOFOUNT. (n.d.). This compound. BIOFOUNT. [Link]

  • Stack Exchange. (2020). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. [Link]

  • ACS Publications. (2019). Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. Environmental Science & Technology. [Link]

  • Starek, A. (1995). [Toxicity of selected brominated aromatic compounds]. PubMed. [Link]

  • Wikipedia. (n.d.). Ether cleavage. Wikipedia. [Link]

  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage. Fiveable. [Link]

  • PubMed Central. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PubMed Central. [Link]

  • ResearchGate. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2018). Ether Cleavage With Strong Acids. YouTube. [Link]

  • International Journal of Science and Research. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJSR. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-(4-Bromophenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 5-(4-Bromophenoxy)pentanoic acid. This document is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful, efficient, and scalable synthesis.

The primary synthetic route is the Williamson ether synthesis, a robust and well-established method for forming ethers.[1][2] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[3] In this specific case, the sodium or potassium salt of 4-bromophenol acts as the nucleophile, attacking an ω-haloalkanoate, such as ethyl 5-bromopentanoate. The synthesis is typically completed by the saponification of the resulting ester to yield the target carboxylic acid.

Reaction Mechanism and Workflow

The synthesis proceeds in two key stages: the SN2 reaction to form the ether linkage, followed by ester hydrolysis.

Mechanism: Williamson Ether Synthesis (SN2)

The core of this synthesis is the SN2 reaction. The phenoxide ion performs a backside attack on the carbon atom bearing the bromine, leading to an inversion of stereochemistry (though not relevant here as the carbon is not a stereocenter) and the displacement of the bromide leaving group.[1] This concerted mechanism is favored by polar aprotic solvents.[4]

Caption: Figure 1: The SN2 mechanism for ether formation.

Overall Synthesis Workflow

The process begins with reagent preparation and proceeds through the ether synthesis, hydrolysis, and final product isolation. Each step must be carefully controlled, especially during scale-up, to ensure safety and maximize yield.

Synthesis_Workflow Figure 2: Experimental Workflow cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Hydrolysis & Work-up cluster_step3 Step 3: Isolation & Purification A Charge 4-bromophenol, K₂CO₃, and DMF B Heat to 80-90°C A->B C Add Ethyl 5-bromopentanoate (dropwise) B->C D Monitor reaction by TLC/HPLC (4-6 hours) C->D E Cool to RT, add NaOH(aq) and Ethanol D->E Reaction Complete F Heat to reflux (1-2 hours) E->F G Cool, dilute with water, and perform aqueous work-up F->G H Acidify aqueous layer with HCl to pH 2-3 G->H I Filter precipitated solid H->I Precipitation J Wash with cold water I->J K Recrystallize from suitable solvent (e.g., Heptane/EtOAc) J->K L Dry under vacuum K->L M M L->M Final Product

Caption: Figure 2: A typical workflow for the two-step synthesis.

Detailed Experimental Protocol (100g Scale)

This protocol details the synthesis starting from 4-bromophenol and ethyl 5-bromopentanoate.

Reagent and Materials Table
ReagentM.W. ( g/mol )AmountMolesEquivalents
4-Bromophenol173.01100.0 g0.5781.0
Ethyl 5-bromopentanoate225.09143.0 g0.6351.1
Potassium Carbonate (K₂CO₃), anhydrous138.21119.8 g0.8671.5
N,N-Dimethylformamide (DMF)-1.0 L--
Sodium Hydroxide (NaOH)40.0034.7 g0.8671.5
Ethanol (95%)-500 mL--
Hydrochloric Acid (HCl), 6M-~200 mL--
Water-As needed--
Step-by-Step Methodology

Part A: Williamson Ether Synthesis

  • Setup: Equip a 3L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for temperature monitoring.

  • Charging Reagents: To the flask, add 4-bromophenol (100.0 g), anhydrous potassium carbonate (119.8 g), and N,N-Dimethylformamide (1.0 L).

  • Heating: Begin stirring and heat the mixture to 85°C.

  • Addition: Once the temperature is stable, add ethyl 5-bromopentanoate (143.0 g) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 95°C.

  • Reaction: Maintain the reaction mixture at 85-90°C for 4-6 hours. Monitor the disappearance of 4-bromophenol using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes:Ethyl Acetate).

Part B: Saponification and Product Isolation

  • Cooling: Once the initial reaction is complete, cool the mixture to room temperature.

  • Hydrolysis: Add a solution of sodium hydroxide (34.7 g) in water (350 mL), followed by ethanol (500 mL).

  • Reflux: Heat the mixture to reflux (approx. 80-85°C) and maintain for 1-2 hours until TLC or HPLC analysis confirms the complete hydrolysis of the ester intermediate.

  • Solvent Removal: Cool the reaction and remove the ethanol and most of the DMF under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dilute the remaining residue with water (1.5 L) and transfer to a separatory funnel. Wash the aqueous layer with dichloromethane (2 x 300 mL) to remove any non-acidic impurities.[5]

  • Acidification: Transfer the aqueous layer to a large beaker and cool in an ice bath. Slowly add 6M HCl with vigorous stirring until the pH of the solution is between 2 and 3. A white solid will precipitate.[6]

  • Filtration: Filter the crude product using a Büchner funnel and wash the filter cake thoroughly with cold deionized water (3 x 250 mL).

  • Drying & Purification: Air-dry the crude solid, then dry completely in a vacuum oven at 50°C. The product can be further purified by recrystallization from a heptane/ethyl acetate mixture to yield this compound as a white crystalline solid.[5]

Troubleshooting Guide

Encountering issues during scale-up is common. This guide addresses specific problems in a Q&A format.

Caption: Figure 3: A decision tree for common troubleshooting scenarios.

Q1: My reaction yield is extremely low. What are the likely causes?

  • Potential Cause 1: Incomplete Deprotonation of 4-bromophenol. Phenols are acidic, but if the base is weak, wet, or insufficient in quantity, the concentration of the nucleophilic phenoxide will be low.

    • Solution: Ensure you are using at least 1.5 equivalents of a suitable base. Potassium carbonate must be anhydrous. For difficult reactions, a stronger base like sodium hydride (NaH) can be used, but this requires an anhydrous solvent (like dry THF or DMF) and extreme caution.[2]

  • Potential Cause 2: Impure Reagents. The quality of the ethyl 5-bromopentanoate is critical. If it has degraded or contains impurities, the reaction will be compromised.

    • Solution: Verify the purity of your alkyl halide by NMR or GC-MS. If necessary, purify it by distillation before use.

  • Potential Cause 3: Inadequate Reaction Conditions. Williamson ether syntheses can be slow.[1] Insufficient heat or reaction time will lead to incomplete conversion.

    • Solution: Ensure your reaction is maintained at the target temperature (85-90°C). If the reaction stalls, consider increasing the temperature to 100-110°C or extending the reaction time, monitoring by TLC/HPLC until completion.[7]

Q2: I'm observing a significant by-product in my analysis. What could it be?

  • Potential Cause: E2 Elimination. The phenoxide is a strong base and can compete with the desired SN2 reaction by abstracting a proton from the carbon adjacent to the bromine, leading to the formation of ethyl pent-4-enoate.[4]

    • Solution: This side reaction is more prevalent at higher temperatures.[4] Avoid excessive heating. Since the substrate is a primary alkyl halide, elimination should be minimal, but it can be promoted by overly strong or bulky bases. Sticking with K₂CO₃ or NaOH/KOH is generally safe.

Q3: The reaction works on a small scale, but fails to reach completion during scale-up. Why?

  • Potential Cause 1: Inefficient Mixing. As reaction volume increases, ensuring homogeneity becomes a challenge. A simple magnetic stir bar may be insufficient.

    • Solution: Use a mechanical overhead stirrer with a properly sized impeller to ensure efficient mixing of the heterogeneous mixture (solid K₂CO₃ in DMF).

  • Potential Cause 2: Poor Heat Transfer. Larger volumes have a smaller surface-area-to-volume ratio, making heating and temperature control less efficient.

    • Solution: Use an appropriately sized heating mantle or oil bath. Monitor the internal reaction temperature with a thermocouple, not the bath temperature, to ensure the mixture is reaching the target.

Q4: I'm struggling with the work-up. The layers are not separating properly.

  • Potential Cause: Emulsion Formation. High concentrations of salts and residual DMF can lead to the formation of stable emulsions during the aqueous extraction.

    • Solution: To break an emulsion, add a saturated brine solution. This increases the ionic strength of the aqueous phase, forcing separation. Alternatively, you can filter the entire mixture through a pad of Celite® before attempting the extraction.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal choice of base and solvent for this synthesis at scale?

  • Base: For scalability, safety, and cost, anhydrous potassium carbonate (K₂CO₃) is an excellent choice. It is strong enough to deprotonate the phenol, is easy to handle, and can be filtered off after the reaction.[7] While NaOH/KOH are also effective, they introduce water, which can lead to side reactions. NaH is highly effective but poses significant handling risks (flammability) at scale.

  • Solvent: DMF or DMSO are superior solvents for this SN2 reaction because they are polar aprotic, effectively solvating the potassium cation and liberating a highly reactive "naked" phenoxide nucleophile.[4] Acetone can also be used with K₂CO₃ but may require longer reaction times or higher temperatures.

Q2: My starting material is 5-bromopentanoic acid, not the ethyl ester. How does this change the protocol?

If you start with the acid, the carboxylate group will be deprotonated by the base along with the phenol. This dianion is less soluble and may react more slowly. The standard approach is to protect the carboxylic acid as an ester first, perform the Williamson ether synthesis, and then deprotect (hydrolyze) it as described in the protocol. Attempting the reaction directly on the acid can lead to a complex mixture and is not recommended for a clean, scalable process.

Q3: What are the critical safety precautions for this reaction?

  • Reagent Hazards:

    • 4-Bromophenol: Toxic and a skin irritant. Handle in a fume hood with appropriate gloves and eye protection.[9][10]

    • Ethyl 5-bromopentanoate: Causes skin and eye irritation.[11][12]

    • Strong Bases (NaOH, K₂CO₃): Corrosive and can cause severe burns.[6]

    • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.[7]

  • Engineering Controls: Always perform this reaction in a well-ventilated chemical fume hood.[13] Ensure that safety showers and eyewash stations are accessible.[10]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-resistant lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged exposure to DMF; consult a glove compatibility chart).[9]

References

  • University of Colorado, Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry and Biochemistry.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethyl 5-bromovalerate.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethyl 5-bromovalerate.
  • MilliporeSigma. (2024). Safety Data Sheet: 4-Bromophenol.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 4-Bromophenol.
  • Fisher Scientific. (2010). Safety Data Sheet: 4-Bromophenol.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • University of Michigan. (n.d.). Experiment 06: Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • BenchChem. (2025). Troubleshooting Williamson Ether Synthesis Side Reactions.
  • Kohout, M. (2014). Response to "Can anyone help me with a Williamson ether synthesis?". ResearchGate.
  • Reddit r/chemistry. (2015). Williamson ether synthesis trouble, 2.0.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 5-(4-Bromophenyl)dipyrromethane.
  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-(4-Bromophenoxy)pentanoic Acid and its Analogs as PPAR Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in metabolic disease and drug discovery, the family of Peroxisome Proliferator-Activated Receptors (PPARs) presents a compelling set of therapeutic targets. These ligand-activated transcription factors are central regulators of lipid and glucose homeostasis, with three main isotypes—PPARα, PPARγ, and PPARδ—each playing distinct yet complementary roles in metabolic control. The development of selective or dual agonists for these receptors is a key strategy in the pursuit of novel treatments for dyslipidemia, type 2 diabetes, and other facets of the metabolic syndrome.

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-(4-bromophenoxy)pentanoic acid, a representative of the phenoxyalkanoic acid class of PPAR modulators. We will dissect the key structural motifs that govern the potency and selectivity of these compounds, drawing on experimental data from the broader class of phenoxyalkanoic acids to establish a framework for rational drug design. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of designing and evaluating novel PPAR agonists.

The Therapeutic Rationale: Targeting PPARs in Metabolic Disease

The three PPAR isotypes have distinct tissue distributions and physiological functions, making them attractive targets for subtype-selective or multi-subtype targeted therapies.

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to a reduction in triglycerides and is the mechanism of action for the fibrate class of drugs.

  • PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis and lipid storage. Agonists of PPARγ, like the thiazolidinediones (TZDs), are potent insulin sensitizers.

  • PPARδ (also known as PPARβ): Ubiquitously expressed, with significant roles in fatty acid oxidation and energy homeostasis in skeletal muscle and adipose tissue. Activation of PPARδ has been shown to improve insulin sensitivity and reduce weight gain in animal models.

The development of compounds that can selectively or dually target these receptors offers the potential for tailored therapeutic effects, addressing specific aspects of metabolic dysregulation while potentially mitigating the side effects associated with broad-spectrum activation.

Deciphering the Structure-Activity Relationship of Phenoxyalkanoic Acids

The general structure of a phenoxyalkanoic acid PPAR agonist can be deconstructed into three key components: an acidic head group, a linker, and a substituted aromatic tail. The SAR for this class of compounds is a complex interplay between these three elements.

SAR_Overview cluster_scaffold General Phenoxyalkanoic Acid Scaffold cluster_head Acidic Head Group cluster_linker Linker cluster_tail Aromatic Tail Scaffold Acidic Head - Linker - O - Aromatic Tail Head Carboxylic Acid (Essential for Activity) Scaffold->Head Essential for binding Linker Alkyl Chain (Influences Potency & Selectivity) Scaffold->Linker Modulates potency Tail Substituted Phenyl Ring (Determines Selectivity) Scaffold->Tail Governs selectivity Head_SAR Mimics endogenous fatty acid ligands. Forms key interactions with the receptor. Linker_SAR Length and branching affect positioning in the ligand-binding pocket. Tail_SAR Nature and position of substituents drive subtype selectivity.

Caption: Key pharmacophoric elements of phenoxyalkanoic acid PPAR agonists.

The Acidic Head Group: An Anchor for Activity

The carboxylic acid moiety is a cornerstone of activity for most phenoxyalkanoic acid-based PPAR agonists. This acidic group mimics the endogenous fatty acid ligands of PPARs and forms critical hydrogen bond interactions with amino acid residues within the ligand-binding pocket of the receptor. Replacement of the carboxylic acid with other acidic groups or non-acidic functionalities generally leads to a significant loss of activity.

The Alkyl Linker: Fine-Tuning Potency and Selectivity

The length and composition of the alkyl chain connecting the acidic head to the phenoxy group play a crucial role in determining the potency and subtype selectivity of the compound.

  • Chain Length: While phenoxyacetic acids (n=1) have shown potent PPARδ activity, extending the chain to a pentanoic acid (n=4), as in our topic compound, can alter the activity profile. The longer, more flexible chain allows the molecule to adopt different conformations within the ligand-binding pocket, potentially enabling interactions with different residues and influencing selectivity towards PPARα and PPARγ.

  • Branching: Introduction of substituents on the alkyl chain, particularly at the α-position, can significantly impact activity. For instance, α-ethyl substitution on phenylpropanoic acids has been shown to yield potent dual PPARα/δ agonists.

The Aromatic Tail: The Driver of Selectivity

The nature and position of substituents on the phenyl ring are the primary determinants of PPAR subtype selectivity.

  • Halogen Substitution: The 4-bromo substitution in this compound is a key feature. Halogens, particularly in the para position, are common in potent PPAR agonists. The size, electronegativity, and position of the halogen can influence the binding affinity and selectivity. For instance, replacing bromine with chlorine or fluorine, or moving it to the meta or ortho position, would be expected to alter the activity profile.

  • Other Substituents: The introduction of other functional groups on the phenyl ring can further modulate activity and selectivity. Bulky, hydrophobic groups can enhance binding affinity, while polar groups may introduce new interactions or alter the overall physicochemical properties of the molecule.

Comparative Analysis of Phenoxyalkanoic Acid Analogs

While a complete dataset for the systematic modification of this compound is not available in a single study, we can infer SAR trends from studies on related phenoxyacetic and phenylpropanoic acids.

Compound ClassAlkyl ChainPhenyl SubstitutionPredominant PPAR ActivityKey Observations
Phenoxyacetic AcidsAcetic Acid (n=1)VariousPPARδOften potent and selective for PPARδ.
Phenylpropanoic AcidsPropanoic Acid (n=2)α-ethyl, various para-substituentsPPARα/δ dual agonistsα-substitution can enhance potency and introduce dual activity.
Phenoxyalkanoic AcidsVariable (n=1-5)4-HaloPotentially mixedLonger chains may favor PPARα and γ activity, but quantitative data is limited.

Experimental Protocols for Evaluating PPAR Agonism

The evaluation of novel compounds for PPAR agonism typically involves a tiered approach, starting with in vitro assays to determine receptor binding and transactivation, followed by cell-based assays to assess downstream effects, and finally in vivo studies to evaluate efficacy and safety.

In Vitro PPAR Transactivation Assay

This assay is a cornerstone for determining the potency and efficacy of a compound as a PPAR agonist. It measures the ability of a compound to activate a PPAR-dependent reporter gene in a cellular context.

Principle: A host cell line (e.g., HEK293T or CHO) is co-transfected with two plasmids:

  • An expression vector for a chimeric receptor consisting of the ligand-binding domain (LBD) of a PPAR isotype (α, γ, or δ) fused to the DNA-binding domain (DBD) of a yeast transcription factor, GAL4.

  • A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

When a ligand binds to the PPAR LBD, the chimeric receptor activates the transcription of the luciferase gene. The resulting luminescence is proportional to the agonist activity of the compound.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in 24-well plates at a density of 2.0 x 10^5 cells/well.

    • Transiently co-transfect the cells using a suitable transfection reagent (e.g., Lipofectamine 2000) with the following plasmids:

      • pBIND-PPAR (α, γ, or δ) expression vector.

      • pGRE-LUC reporter vector.

      • pRL-TK (Renilla luciferase) vector as an internal control for transfection efficiency.

  • Compound Treatment:

    • Four hours post-transfection, replace the medium with fresh DMEM supplemented with 10% charcoal-stripped fetal bovine serum.

    • Add the test compounds at various concentrations (typically from 1 nM to 10 µM) to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a known PPAR agonist as a positive control (e.g., GW7647 for PPARα, rosiglitazone for PPARγ, GW0742 for PPARδ).

  • Luciferase Assay:

    • After 24 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and maximal efficacy.

PPAR_Transactivation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture Seed HEK293T cells Transfection Co-transfect with pBIND-PPAR, pGRE-LUC, and pRL-TK plasmids Cell_Culture->Transfection Compound_Addition Add test compounds (various concentrations) Transfection->Compound_Addition Incubation Incubate for 24 hours Compound_Addition->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Measure Firefly & Renilla luciferase activity Lysis->Luciferase_Assay Data_Analysis Normalize data and determine EC50 Luciferase_Assay->Data_Analysis

A Comparative Analysis of the Biological Activity of 5-(4-Bromophenoxy)pentanoic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the family of phenoxyalkanoic acids has emerged as a scaffold of significant interest. These structures are recognized for their therapeutic potential, particularly in modulating metabolic and inflammatory pathways. Within this chemical class, 5-(4-Bromophenoxy)pentanoic acid stands out as a noteworthy compound. This guide provides a comprehensive comparison of its biological activity with that of its structural analogs, offering experimental insights to inform future research and development endeavors.

The core structure, a phenyl ring linked to a pentanoic acid chain via an ether bond, offers a versatile backbone for chemical modification. The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the phenyl ring and alterations to the carboxylic acid side chain. This analysis will focus on two primary molecular targets that have been identified for this class of compounds: the Peroxisome Proliferator-Activated Receptors (PPARs) and the Lanthionine synthetase C-like protein 2 (LANCL2).

Understanding the Molecular Targets: PPARs and LANCL2

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism, as well as inflammation.[1][2] There are three main subtypes, or isoforms: PPARα, PPARγ, and PPARβ/δ. Agonism of these receptors by small molecules can lead to therapeutic benefits in conditions such as dyslipidemia, type 2 diabetes, and chronic inflammation.[3][4]

Lanthionine synthetase C-like protein 2 (LANCL2) is a less-characterized but increasingly important therapeutic target. It is a member of the lanthionine synthetase C-like protein family and has been implicated in signal transduction and insulin sensitization.[5] LANCL2 is a target for the plant hormone abscisic acid (ABA) and its activation has been shown to have anti-inflammatory and anti-diabetic effects.[6][7]

Comparative Biological Activity: A Data-Driven Analysis

While specific quantitative data for this compound is not extensively available in the public domain, we can infer its potential activity and compare it to its analogs based on the established structure-activity relationships (SAR) of the broader phenoxyalkanoic acid class. The following sections will present a hypothetical comparative analysis based on typical experimental findings for this compound class, illustrating the principles of SAR.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Phenoxyalkanoic acids are well-documented PPAR agonists. The potency and isoform selectivity (α, γ, or δ) are highly dependent on the substitution pattern.

Table 1: Hypothetical Comparative PPARγ Agonist Activity of this compound and Its Analogs

CompoundStructureEC50 (µM) for PPARγ ActivationRelative Potency vs. This compound
This compound 4-Br-Ph-O-(CH₂)₄-COOH151.0
5-(4-Chlorophenoxy)pentanoic acid4-Cl-Ph-O-(CH₂)₄-COOH250.6
5-(4-Fluorophenoxy)pentanoic acid4-F-Ph-O-(CH₂)₄-COOH500.3
5-(4-Iodophenoxy)pentanoic acid4-I-Ph-O-(CH₂)₄-COOH101.5
5-Phenoxypentanoic acid (unsubstituted)Ph-O-(CH₂)₄-COOH>100<0.15
4-(4-Bromophenoxy)butanoic acid4-Br-Ph-O-(CH₂)₃-COOH300.5
6-(4-Bromophenoxy)hexanoic acid4-Br-Ph-O-(CH₂)₅-COOH200.75

Structure-Activity Relationship Insights:

  • Halogen Substitution: The presence of a halogen at the para-position of the phenyl ring is crucial for PPARγ activity. The unsubstituted analog, 5-phenoxypentanoic acid, is significantly less active. The nature of the halogen also plays a role, with potency generally following the trend I > Br > Cl > F. This suggests that the size and lipophilicity of the substituent at this position are important for receptor binding. The bulkier and more lipophilic iodine atom may provide more favorable interactions within the PPARγ ligand-binding pocket.

  • Alkyl Chain Length: The length of the carboxylic acid side chain influences potency. In this hypothetical dataset, the five-carbon pentanoic acid chain appears optimal for PPARγ agonism compared to the shorter butanoic acid or longer hexanoic acid chains. This indicates a specific spatial requirement within the binding pocket for optimal interaction.

LANCL2 Activation

The interaction of phenoxyalkanoic acids with LANCL2 is an emerging area of research. While quantitative binding data is scarce, we can hypothesize a similar SAR trend based on the structural features known to be important for ligand binding to LANCL2.

Table 2: Hypothetical Comparative LANCL2 Binding Affinity of this compound and Its Analogs

CompoundStructureBinding Affinity (Kd, µM) for LANCL2Relative Affinity vs. This compound
This compound 4-Br-Ph-O-(CH₂)₄-COOH51.0
5-(4-Chlorophenoxy)pentanoic acid4-Cl-Ph-O-(CH₂)₄-COOH80.63
5-(4-Fluorophenoxy)pentanoic acid4-F-Ph-O-(CH₂)₄-COOH150.33
5-(4-Iodophenoxy)pentanoic acid4-I-Ph-O-(CH₂)₄-COOH41.25
5-Phenoxypentanoic acid (unsubstituted)Ph-O-(CH₂)₄-COOH>50<0.1
4-(4-Bromophenoxy)butanoic acid4-Br-Ph-O-(CH₂)₃-COOH100.5
6-(4-Bromophenoxy)hexanoic acid4-Br-Ph-O-(CH₂)₅-COOH70.71

Structure-Activity Relationship Insights:

The hypothetical binding affinities for LANCL2 mirror the trends observed for PPARγ activation. This suggests that similar physicochemical properties, such as lipophilicity and steric bulk at the para-position of the phenyl ring, may govern the interaction with both targets. The pentanoic acid chain length also appears to be favorable for LANCL2 binding.

Experimental Methodologies for Assessing Biological Activity

To generate the type of comparative data presented above, validated and robust experimental protocols are essential. The following sections detail the methodologies for assessing PPAR agonism and LANCL2 binding.

PPAR Agonism: Luciferase Reporter Gene Assay

This cell-based assay is a standard method for quantifying the activation of nuclear receptors like PPARs.[8]

Principle: The assay utilizes a genetically engineered cell line that expresses a specific PPAR isoform (e.g., PPARγ). These cells also contain a reporter gene, typically luciferase, which is under the control of a promoter containing PPAR response elements (PPREs). When a test compound (agonist) binds to and activates the PPAR, the receptor-ligand complex binds to the PPRE and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of PPAR activation.

Step-by-Step Protocol:

  • Cell Culture: Maintain a suitable host cell line (e.g., HEK293T or CV-1) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Transfection: Co-transfect the cells with two plasmids: one expressing the full-length human PPARγ and another containing a luciferase reporter gene driven by a PPRE-containing promoter. A third plasmid expressing a constitutively active Renilla luciferase can be included for normalization of transfection efficiency.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds (this compound and its analogs) at various concentrations. Include a vehicle control (e.g., DMSO) and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.[8]

  • Incubation: Incubate the cells with the compounds for 18-24 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

Experimental Workflow for PPAR Reporter Gene Assay

PPAR_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., HEK293T) Transfection 2. Co-transfection (PPARγ & Luciferase Plasmids) CellCulture->Transfection CompoundAddition 3. Add Test Compounds & Controls Transfection->CompoundAddition Incubation 4. Incubate (18-24 hours) CompoundAddition->Incubation Lysis 5. Cell Lysis Incubation->Lysis LuciferaseAssay 6. Measure Luciferase Activity Lysis->LuciferaseAssay DataAnalysis 7. Data Analysis (Calculate EC50) LuciferaseAssay->DataAnalysis

Caption: Workflow for PPAR Luciferase Reporter Gene Assay.

LANCL2 Binding: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing quantitative data on binding affinity and kinetics.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. In a typical experiment, the LANCL2 protein is immobilized on the sensor chip surface. A solution containing the test compound is then flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index, which is detected as a response signal.

Step-by-Step Protocol:

  • Protein Immobilization: Immobilize purified recombinant human LANCL2 protein onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Ligand Preparation: Prepare a series of dilutions of the test compounds (this compound and its analogs) in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of the test compounds over the sensor chip surface containing the immobilized LANCL2. Also, inject the compounds over a reference flow cell without the protein to subtract non-specific binding.

  • Data Acquisition: Monitor the association and dissociation phases of the binding interaction in real-time.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). The Kd value represents the binding affinity, with lower values indicating a stronger interaction.

Signaling Pathway Downstream of LANCL2 Activation

LANCL2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 5-(4-Bromophenoxy) pentanoic acid LANCL2 LANCL2 Ligand->LANCL2 Binds to G_protein Gi Protein LANCL2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Reduces activation of Downstream Downstream Effector Pathways PKA->Downstream Modulates

Caption: Postulated LANCL2 Signaling Cascade.

Conclusion and Future Directions

This guide provides a framework for comparing the biological activity of this compound and its analogs. The hypothetical data presented, based on established SAR principles for phenoxyalkanoic acids, underscores the importance of systematic structural modifications in tuning the potency and selectivity of these compounds for their molecular targets, PPARs and LANCL2.

For researchers and drug development professionals, the key takeaway is the necessity of empirical data to validate these hypotheses. The detailed experimental protocols for PPAR reporter gene assays and LANCL2 SPR binding studies offer a clear path forward for generating the quantitative data needed for a robust comparison.

Future research should focus on synthesizing a focused library of this compound analogs with systematic variations in the halogen substituent, its position on the phenyl ring, and the length of the alkyl carboxylic acid chain. The resulting data will not only provide a definitive comparison of their biological activities but also contribute to a deeper understanding of the SAR for this promising class of compounds, ultimately paving the way for the development of novel therapeutics for metabolic and inflammatory diseases.

References

  • Bruzzone S, Moreschi I, Usai C, Guida L, Damonte G, Salis A, Scarfì S, Millo E, De Flora A, Zocchi E. Abscisic acid is an endogenous cytokine in human granulocytes with cyclic ADP-ribose as second messenger. Proc Natl Acad Sci U S A. 2007 Apr 3;104(14):5759-64. [Link]

  • Evans RM, Barish GD, Wang YX. PPARs and the complex journey to obesity. Nat Med. 2004 Apr;10(4):355-61. [Link]

  • Fajas L, Auboeuf D, Raspé E, Schoonjans K, Lefebvre AM, Saladin R, Najib J, Laville M, Fruchart JC, Deeb S, Vidal-Puig A, Flier J, Gonzalez FJ, Staels B, Vidal H, Auwerx J. The organization, promoter analysis, and expression of the human PPARgamma gene. J Biol Chem. 1997 Jul 25;272(30):18779-89. [Link]

  • Grimaldi M, Boulahtouf A, Delfosse V, Oger F, Cavaillès V, Bourguet W, Balaguer P. Reporter cell lines to evaluate the selectivity of chemicals for human and zebrafish estrogen and peroxysome proliferator activated γ receptors. Environ Sci Technol. 2015 Jun 2;49(11):6869-78. [Link]

  • Issemann I, Green S. Activation of a member of the steroid hormone receptor superfamily by peroxisome proliferators. Nature. 1990 Nov 29;347(6295):645-50. [Link]

  • Leber A, Hontecillas R, Zoccoli-Rodriguez V, Bassaganya-Riera J. Activation of LANCL2 by BT-11 Ameliorates IBD by Supporting Regulatory T Cell Stability Through Immunometabolic Mechanisms. Inflamm Bowel Dis. 2018 Aug 15;24(9):1978-1991. [Link]

  • Lu P, Hontecillas R, Horne WT, Carbo A, Viladomiu M, Pedragosa M, Bevan DR, Lewis SN, Bassaganya-Riera J. Computational Modeling-Based Discovery of Novel Classes of Anti-Inflammatory Drugs That Target Lanthionine Synthetase C-Like Protein 2. PLoS One. 2012;7(4):e34643. [Link]

  • Riu A, Grimaldi M, le Maire A, Bey G, Phillips K, Boulahtouf A, Perdu E, Zalko D, Cavaillès V, Balaguer P. Peroxisome proliferator-activated receptor gamma is a target for halogenated analogs of bisphenol A. Environ Health Perspect. 2011 Sep;119(9):1227-32. [Link]

  • Sturla L, Fresia C, Guida L, Grozio A, Vigliarolo T, Mannino E, Millo E, Bagnasco L, Bruzzone S, De Flora A, Zocchi E. Binding of abscisic acid to human LANCL2. Biochem Biophys Res Commun. 2011 Nov 18;415(2):390-5. [Link]

  • Tontonoz P, Hu E, Spiegelman BM. Stimulation of adipogenesis in fibroblasts by PPAR gamma 2, a lipid-activated transcription factor. Cell. 1994 Dec 16;79(6):1147-56. [Link]

  • Zeng M, van der Donk WA, Chen J. Lanthionine synthetase C-like protein 2 (LanCL2) is a novel regulator of Akt. Mol Biol Cell. 2014 Dec 1;25(24):3954-61. [Link]

  • Zocchi E, Hontecillas R, Leber A, Abedi V, Carbo A, Bruzzone S, Tubau-Juni N, Philipson N, Zoccoli-Rodriguez V, Sturla L, Bassaganya-Riera J. Lanthionine synthetase C-like 2 (LANCL2) is a novel therapeutic target for inflammatory diseases. Pharmacol Res. 2017 Aug;122:125-136. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 5-(4-Bromophenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Method Validation

In the landscape of pharmaceutical development and scientific research, the reliability of analytical data is paramount. 5-(4-Bromophenoxy)pentanoic acid, a molecule with a phenoxyalkanoic acid structure, serves as a key intermediate or potential active pharmaceutical ingredient (API) in various research and development pipelines. Accurate and precise quantification of this compound is essential for ensuring product quality, understanding pharmacokinetic profiles, and meeting stringent regulatory requirements. This guide provides an in-depth comparison of analytical methodologies for this compound, grounded in the principles of method validation to ensure scientific integrity.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide will delve into the validation of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The validation parameters discussed are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for analytical procedure validation[1][2][3].

Choosing the Right Analytical Technique: A Comparative Overview

The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte, the required sensitivity, and the complexity of the sample matrix. For this compound, both HPLC-UV and LC-MS/MS present viable options, each with distinct advantages and limitations.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is often the workhorse of quality control laboratories due to its robustness, cost-effectiveness, and straightforward operation. The presence of a chromophore (the bromophenoxy group) in this compound allows for direct UV detection. However, its sensitivity might be limited for trace-level analysis, and it can be susceptible to interference from matrix components that also absorb UV light[4][5].

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers significantly higher sensitivity and selectivity compared to HPLC-UV.[6][7][8] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can accurately quantify the analyte even in complex biological matrices with minimal interference.[9] This makes it the gold standard for bioanalysis and impurity profiling.[6][7] However, it involves higher instrumentation costs and requires more specialized expertise for method development and operation.

  • Gas Chromatography (GC): While GC is a powerful technique for volatile compounds, its application to carboxylic acids like this compound typically requires a derivatization step to increase volatility and thermal stability.[5][10][11] This additional sample preparation step can introduce variability and potential for side-product formation, making it a less direct and sometimes more complex workflow compared to LC-based methods.[5]

The logical workflow for selecting and validating an analytical method is depicted below.

G cluster_selection Method Selection cluster_validation Method Validation (ICH Q2(R1)) AnalyteProps Define Analyte Properties (e.g., Chromophore, Polarity) MethodChoice Select Analytical Technique (HPLC-UV vs. LC-MS/MS) AnalyteProps->MethodChoice AssayReqs Define Assay Requirements (e.g., Sensitivity, Matrix) AssayReqs->MethodChoice Dev Method Development & Optimization MethodChoice->Dev Chosen Method Val Execute Validation Protocol Dev->Val Report Validation Report & Data Analysis Val->Report

Caption: General workflow for analytical method selection and validation.

Deep Dive: Validation of an HPLC-UV Method

The validation of an analytical method is a systematic process that evaluates several key performance characteristics. Below is a detailed protocol for the validation of a reversed-phase HPLC-UV method for the quantification of this compound.

Experimental Protocol: HPLC-UV Method
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The addition of acid is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by acquiring the UV spectrum of a standard solution (typically around 225 nm for the bromophenoxy moiety).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

Validation Parameters and Acceptance Criteria

The following validation parameters must be assessed according to ICH Q2(R1) guidelines.[1][2][13]

1. Specificity/Selectivity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a sample of a placebo (formulation without the active ingredient).

    • Analyze a standard solution of this compound.

    • Spike the placebo with the analyte and analyze.

  • Acceptance Criteria: The blank and placebo samples should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the spiked sample should be pure and spectrally homogenous (if using a diode array detector).

2. Linearity and Range: Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Procedure:

    • Prepare a series of at least five calibration standards by diluting a stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy (as Recovery): Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure:

    • Prepare samples at three concentration levels (e.g., low, medium, and high) across the linear range by spiking a placebo matrix.

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision: Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Procedure (based on the signal-to-noise ratio):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min).

      • Mobile phase composition (e.g., ± 2% acetonitrile).

      • Column temperature (± 2°C).

    • Analyze a standard solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

The logical relationship and hierarchy of these validation parameters are illustrated in the following diagram.

G cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_reliability Reliability cluster_precision_detail center_node Validated Analytical Method Specificity Specificity center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision LOD_LOQ LOD & LOQ center_node->LOD_LOQ Robustness Robustness center_node->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Interrelationship of analytical method validation parameters.

Comparative Performance Data

To provide a clear comparison, the following table summarizes typical performance data for a validated HPLC-UV method versus a conceptual LC-MS/MS method for the analysis of this compound in a biological matrix like plasma.

Validation Parameter HPLC-UV Method LC-MS/MS Method Commentary
Specificity Susceptible to co-eluting matrix interferences.Highly specific due to MRM transition monitoring.LC-MS/MS is superior for complex matrices.[6]
Linearity (r²) ≥ 0.999≥ 0.999Both methods can achieve excellent linearity.
Range 1 - 100 µg/mL0.1 - 1000 ng/mLLC-MS/MS offers a much wider dynamic range and lower limits.[9]
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%Both methods are capable of high accuracy.
Precision (RSD) < 2.0%< 1.5%LC-MS/MS typically offers slightly better precision.
LOQ ~0.5 µg/mL~0.1 ng/mLThe sensitivity of LC-MS/MS is several orders of magnitude greater.[6]
Robustness Generally robust.Can be sensitive to matrix effects and ion suppression.HPLC-UV is often considered more "rugged" for routine QC.
Instrumentation Cost Low to ModerateHighA significant factor in laboratory infrastructure decisions.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends entirely on the intended application. For routine quality control of bulk drug substances or formulated products where concentrations are high, a well-validated HPLC-UV method is robust, reliable, and cost-effective.

Conversely, for applications requiring high sensitivity, such as bioanalytical studies (pharmacokinetics), impurity profiling at trace levels, or analysis in complex sample matrices, the superior selectivity and lower detection limits of an LC-MS/MS method are indispensable.[8][9][14]

Regardless of the chosen technique, a rigorous validation process following established guidelines like ICH Q2(R1) is non-negotiable.[2][13][15] It is this systematic validation that transforms an analytical procedure into a reliable and trustworthy tool, ensuring the integrity of the data generated and ultimately contributing to the safety and efficacy of pharmaceutical products.

References

  • Title: Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: European Pharmaceutical Review URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Current developments in LC-MS for pharmaceutical analysis Source: Analyst (RSC Publishing) URL: [Link]

  • Title: Fast LC/MS in the analysis of small molecules Source: ResearchGate URL: [Link]

  • Title: Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview Source: LCGC International URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution Source: American Journal of Enology and Viticulture URL: [Link]

  • Title: Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study Source: PubMed URL: [Link]

  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: PMC (PubMed Central) URL: [Link]

  • Title: Determination of phenoxy carboxylic acid pesticides by gas and liquid chromatography Source: Journal of Chromatography A URL: [Link]

  • Title: Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography Source: U.S. Geological Survey Publications Warehouse URL: [Link]

  • Title: Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst Source: PubMed URL: [Link]

  • Title: Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]

Sources

A Comparative Analysis of 5-(4-Bromophenoxy)pentanoic Acid and Other Phenoxyalkanoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The phenoxyalkanoic acid scaffold is a remarkably versatile chemical structure, serving as the foundation for compounds ranging from widely used agricultural herbicides to critical therapeutic agents for metabolic diseases.[1][2] This guide provides an in-depth comparative analysis of 5-(4-Bromophenoxy)pentanoic acid, placing it in context with other notable phenoxyalkanoic acids. By examining their physicochemical properties, divergent biological activities, and underlying structure-activity relationships (SAR), this document aims to equip researchers, chemists, and drug development professionals with the critical insights needed for informed compound selection and rational design of novel analogues.

Part 1: The Influence of Physicochemical Properties on Biological Function

A molecule's journey from administration to its biological target is governed by its physicochemical properties. Key parameters such as lipophilicity (log P), acidity (pKa), and solubility dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The interplay of these characteristics is fundamental to a compound's efficacy and selectivity.[3]

For phenoxyalkanoic acids, the nature of the substituent on the phenyl ring and the length of the alkanoic acid chain are primary determinants of these properties. The bromine atom in this compound, for instance, significantly increases its lipophilicity compared to its chlorinated or non-halogenated counterparts. This enhanced lipophilicity can lead to better membrane permeability but may also result in lower aqueous solubility.[3]

Table 1: Comparative Physicochemical Properties of Selected Phenoxyalkanoic Acids

CompoundStructureMolecular Weight ( g/mol )Calculated log PpKa (approx.)
This compound Not availableNot available~4.8
2,4-Dichlorophenoxyacetic acid (2,4-D)221.042.81~2.73
Clofibric Acid214.653.13~3.0
2-(4-Bromophenoxy)acetic acid231.052.65~3.1
Pentanoic Acid102.131.4~4.8

Note: Data is compiled from various sources and computational estimates. Experimental values may vary.[4]

The pentanoic acid side chain, being longer than the acetic acid moiety of 2,4-D or clofibric acid, also contributes to the overall lipophilicity. The carboxylic acid group, common to all these compounds, provides a site for ionization, which is crucial for their interaction with biological targets and for their solubility in aqueous environments.[5]

Part 2: Dichotomy in Biological Activity: From Plant Growth to Metabolic Regulation

Phenoxyalkanoic acids exhibit a fascinating duality in their biological effects, acting as potent herbicides in the plant kingdom and as valuable therapeutic agents in mammals. This divergence in activity stems from their ability to interact with distinct biological receptors in different organisms.

Herbicidal Activity: Mimicking a Plant Hormone

Many phenoxyalkanoic acids, most famously 2,4-D, function as synthetic auxins.[6][7] In plants, the natural auxin, indole-3-acetic acid (IAA), is a critical hormone that regulates cell division, elongation, and overall development.[1] Synthetic auxins like 2,4-D are more stable in plants than IAA and, when applied at high concentrations, overwhelm the plant's normal growth regulation.[8] This leads to uncontrolled, unsustainable cell division and elongation, ultimately causing the death of the plant, particularly broadleaf weeds.[9][10]

The molecular mechanism involves the binding of these synthetic auxins to specific receptor proteins, such as the TIR1/AFB family of F-box proteins.[8] This binding event triggers a signaling cascade that leads to the degradation of transcriptional repressors, allowing for the continuous expression of auxin-responsive genes.[8][11] This sustained "on" signal results in phytotoxicity.

Diagram 1: Simplified Auxin Signaling Pathway

This diagram illustrates how both natural auxins (like IAA) and synthetic auxin herbicides bind to the TIR1/AFB receptor complex, leading to the degradation of Aux/IAA repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (IAA) or Synthetic Auxin Herbicide TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits Proteasome 26S Proteasome TIR1_AFB->Proteasome Targets for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses DNA Auxin Response Element (DNA) ARF->DNA Binds to Gene_Expression Uncontrolled Gene Expression & Growth DNA->Gene_Expression Activates Proteasome->Aux_IAA Degrades

Caption: Auxin signaling pathway and herbicide action.

Experimental Protocol: Arabidopsis thaliana Root Elongation Assay

This protocol provides a standardized method to assess the auxin-like activity of phenoxyalkanoic acids.

  • Preparation of Media: Prepare half-strength Murashige and Skoog (MS) medium, including vitamins and 1% sucrose. Adjust the pH to 5.7 before autoclaving.

  • Plate Preparation: Pour the sterile medium into square petri dishes and allow them to solidify in a vertical position.

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds with 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes. Rinse 5 times with sterile water. Aseptically place seeds on the agar surface.

  • Stratification and Germination: Wrap and stratify the plates at 4°C for 2 days in the dark to synchronize germination. Transfer to a growth chamber (22°C, 16h light/8h dark cycle) and grow vertically for 4 days.

  • Compound Treatment: Prepare stock solutions of test compounds (e.g., this compound, 2,4-D) in DMSO. Prepare a series of dilutions in sterile liquid MS medium.

  • Seedling Transfer: Carefully transfer 4-day-old seedlings to new plates containing the various concentrations of the test compounds.

  • Measurement and Analysis: After 3-5 days of further growth, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ). Calculate the percent inhibition of root growth relative to a vehicle control (DMSO). Determine the EC50 (half-maximal effective concentration) value for each compound.

Therapeutic Potential: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

In mammals, certain phenoxyalkanoic acids, particularly those with structures similar to the lipid-lowering drug clofibrate, act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[12][13] PPARs are a group of nuclear receptors (isoforms α, γ, and δ) that play crucial roles in regulating lipid and glucose metabolism.[14][15]

  • PPARα , highly expressed in the liver, is the primary target for fibrate drugs and is involved in fatty acid oxidation.[13][16]

  • PPARγ is a key regulator of adipogenesis and is the target of the thiazolidinedione class of anti-diabetic drugs.[14]

  • PPARδ is involved in fatty acid oxidation in muscle and adipose tissue.[17]

Agonism of these receptors by compounds like clofibric acid (the active metabolite of clofibrate) can lead to beneficial effects such as reduced triglycerides and improved insulin sensitivity.[18] The structural features of this compound suggest it may also possess activity at one or more PPAR subtypes, making it a compound of interest for metabolic disease research.[19]

Diagram 2: General Mechanism of PPAR Activation

This diagram shows a ligand (like a phenoxyalkanoic acid) entering the nucleus, binding to a PPAR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, recruiting co-activators and initiating the transcription of target genes involved in metabolism.

PPAR_Activation cluster_cell Cell cluster_nucleus Nucleus Ligand Phenoxyalkanoic Acid Ligand PPAR PPAR (α, γ, or δ) Ligand->PPAR Binds Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Transcription Transcription of Target Genes PPRE->Transcription Regulates

Caption: PPAR activation by a ligand.

Experimental Protocol: PPARα Luciferase Reporter Assay

This cell-based assay is used to quantify the ability of a compound to activate PPARα.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in DMEM supplemented with 10% FBS and antibiotics.

  • Transient Transfection: Co-transfect the cells with three plasmids:

    • An expression vector for the ligand-binding domain of human PPARα fused to the GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).

    • A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., this compound) and a known agonist (e.g., clofibric acid) as a positive control.

  • Cell Lysis and Luciferase Assay: After another 24 hours, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Normalization and Analysis: Normalize the luciferase activity to the control reporter activity. Plot the normalized data against the compound concentration and fit to a dose-response curve to determine the EC50 value.

Part 3: Structure-Activity Relationship (SAR) Insights

The diverse activities of phenoxyalkanoic acids are a direct result of subtle changes in their molecular structure.[2][20]

  • Aromatic Ring Substitution: The type, position, and number of substituents on the phenyl ring are critical.[5][21] For herbicidal activity, chlorine atoms at positions 2 and 4 (as in 2,4-D) are highly effective. For PPAR agonism, a substituent at the 4-position is common, as seen in clofibric acid. The replacement of chlorine with bromine, as in this compound, increases lipophilicity, which can alter receptor binding affinity and pharmacokinetic properties.

  • Alkanoic Acid Side Chain: The length of the carboxylic acid side chain significantly impacts activity. Short chains (acetic acid) are common in herbicides. Longer chains can modulate PPAR subtype selectivity and potency. The pentanoic acid chain in the title compound provides greater flexibility and lipophilicity compared to an acetic acid chain.

  • Ether Linkage: The oxygen ether linkage is a key structural feature, providing a specific spatial arrangement between the aromatic ring and the acidic side chain.

Diagram 3: Key SAR Features of Phenoxyalkanoic Acids

This diagram highlights the key modifiable positions on the phenoxyalkanoic acid scaffold and their general impact on biological activity.

SAR cluster_main Structure-Activity Relationship (SAR) Scaffold Ring_Subs Ring Substituents (R1, R2) - Halogens (Cl, Br) common - Affects lipophilicity & receptor fit - Key for selectivity (e.g., 2,4-D vs. Clofibrate) p1 Ring_Subs->p1 Chain_Length Side Chain (-(CH2)n-) - Length 'n' modulates activity - Short chain (n=1) for auxins - Longer chains for PPARs p2 Chain_Length->p2 Acid_Head Carboxylic Acid (-COOH) - Essential for activity - Acts as H-bond donor/acceptor - Key interaction point with receptor p3 Acid_Head->p3

Caption: Key structural features influencing biological activity.

Conclusion

This compound represents an intriguing molecule at the intersection of agricultural and medicinal chemistry. Its structure combines the key features of both herbicidal synthetic auxins and therapeutic PPAR agonists. The presence of a 4-bromo substituent and a five-carbon acid chain distinguishes it from classic examples like 2,4-D and clofibric acid, suggesting a unique profile of activity and selectivity.

This guide has provided a framework for comparing this compound to its chemical relatives by examining the critical interplay between physicochemical properties, biological mechanisms, and structure-activity relationships. The experimental protocols detailed herein offer robust methodologies for researchers to quantitatively assess its potential as either a plant growth regulator or a modulator of mammalian metabolic pathways. Further investigation into its specific activity on different PPAR isoforms and its efficacy in various plant species is warranted to fully elucidate its position within the broad and impactful class of phenoxyalkanoic acids.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.

  • Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113.

  • Wikipedia contributors. (2023). 2,4-Dichlorophenoxyacetic acid. Wikipedia, The Free Encyclopedia.

  • Purdue University. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. Purdue University Extension.

  • Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step. Trends in Plant Science, 12(12), 531-533.

  • BYJU'S. (n.d.). 2,4-Dichlorophenoxyacetic acid. BYJU'S.

  • Sterling, T., & Namuth, D. (2018). Auxin and Auxinic Herbicide Mechanisms of Action. University of Nebraska-Lincoln MediaHub.

  • Gogoi, N., et al. (2018). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. ResearchGate.

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Semantic Scholar.

  • National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. Oregon State University.

  • Ceni, E., et al. (2006). [4-(2H-1,2,3-benzotriazol-2-yl)phenoxy]alkanoic acids as agonists of peroxisome proliferator-activated receptors (PPARs). Chemistry & Biodiversity, 3(4), 385-395.

  • MedChemExpress. (n.d.). Clofibrate. MedChemExpress.

  • Abcam. (n.d.). Clofibric acid, PPARalpha agonist. Abcam.

  • Stagno, M. G., et al. (2019). Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists. Scientific Reports, 9(1), 5468.

  • Tanaka, T., et al. (2022). Peroxisome Proliferator Activator α Agonist Clofibrate Induces Pexophagy in Coconut Oil-Based High-Fat Diet-Fed Rats. International Journal of Molecular Sciences, 23(19), 11881.

  • Cervantes-Pérez, L. G., et al. (2021). PPAR Alpha Activation by Clofibrate Alleviates Ischemia/Reperfusion Injury in Metabolic Syndrome Rats by Decreasing Cardiac Inflammation and Remodeling and by Regulating the Atrial Natriuretic Peptide Compensatory Response. International Journal of Molecular Sciences, 22(19), 10738.

  • Tobón-Velasco, J. C., et al. (2012). Clofibrate PPARα activation reduces oxidative stress and improves ultrastructure and ventricular hemodynamics in no-flow myocardial ischemia. Journal of Cardiovascular Pharmacology, 60(4), 323-334.

  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub.

  • BenchChem. (n.d.). A Technical Guide to the Structure-Activity Relationship of Phenoxyacetic Acid Analogues. BenchChem.

  • Wikipedia contributors. (2023). Phenoxy herbicide. Wikipedia, The Free Encyclopedia.

  • Shearer, B. G., et al. (2011). Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 21(8), 2345-2350.

  • Michna, E., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 26(11), 3244.

  • Oguchi, S., et al. (2007). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 17(16), 4497-4501.

  • Wołejko, E., et al. (2020). Mechanisms of Adsorption of Phenoxyalkanoic Herbicides on Fulvic and Humic Acids. Molecules, 25(23), 5696.

  • PubChem. (n.d.). 5-(4-Bromophenyl)pentanoic acid. National Center for Biotechnology Information.

  • BenchChem. (n.d.). Biological activity of phenoxyacetic acid derivatives. BenchChem.

  • ResearchGate. (n.d.). Structure of phenoxyalkane acids. ResearchGate.

  • ResearchGate. (n.d.). Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy. ResearchGate.

  • ResearchGate. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate.

  • Fiveable. (n.d.). Physicochemical properties. Fiveable Medicinal Chemistry.

  • ChemicalBook. (2019). 5-Bromovaleric acid: Synthesis and Applications. ChemicalBook.

  • National Institutes of Health. (2023). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. National Center for Biotechnology Information.

  • ResearchGate. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. ResearchGate.

  • National Institutes of Health. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. National Center for Biotechnology Information.

  • PubChem. (n.d.). Pentanoic Acid. National Center for Biotechnology Information.

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Quick Company.

  • PubChem. (n.d.). 5-Peroxyl pentanoic acid. National Center for Biotechnology Information.

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses.

Sources

A Comparative Guide to the Structural Confirmation of 5-(4-Bromophenoxy)pentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of novel therapeutics and functional materials, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to definitively confirm the structure of 5-(4-Bromophenoxy)pentanoic acid, a common scaffold in medicinal chemistry. We will move beyond a simple recitation of data, focusing instead on the logic of experimental design and data integration to build a self-validating analytical workflow.

Synthetic Strategy and Expected Structure

The most common and efficient route to synthesizing this compound is through a Williamson ether synthesis.[1][2][3] This SN2 reaction involves the deprotonation of a phenol (4-bromophenol) to form a nucleophilic phenoxide, which then attacks an alkyl halide (ethyl 5-bromopentanoate), followed by hydrolysis of the ester to yield the target carboxylic acid.

Understanding this pathway is critical as it informs our analytical strategy. Potential impurities could include unreacted starting materials or byproducts from elimination reactions.[3] Our analytical methods must be chosen to explicitly differentiate the desired product from these possibilities.

G cluster_reactants Reactants cluster_conditions Conditions cluster_intermediate Intermediate cluster_final Final Product 4-Bromophenol 4-Bromophenol Ester Intermediate Ester Intermediate 4-Bromophenol->Ester Intermediate Nucleophilic Attack Ethyl 5-bromopentanoate Ethyl 5-bromopentanoate Ethyl 5-bromopentanoate->Ester Intermediate Base (e.g., K2CO3, NaOH) Base (e.g., K2CO3, NaOH) Base (e.g., K2CO3, NaOH)->4-Bromophenol Deprotonation Solvent (e.g., DMF, Acetone) Solvent (e.g., DMF, Acetone) This compound This compound Ester Intermediate->this compound Hydrolysis (e.g., NaOH, then H3O+)

Caption: Synthetic workflow for this compound.

A Multi-Pronged Approach to Structural Elucidation

No single technique can provide absolute structural proof.[4] True confidence is achieved by integrating data from orthogonal methods, where each technique provides a unique and complementary piece of the structural puzzle.[4][5] The primary tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

G cluster_main Structural Confirmation Workflow Synthesized_Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (ESI, EI) Synthesized_Compound->MS IR IR Spectroscopy (FTIR) Synthesized_Compound->IR Connectivity Carbon-Hydrogen Framework NMR->Connectivity Molecular_Formula Molecular Weight & Elemental Composition MS->Molecular_Formula Functional_Groups Key Functional Groups IR->Functional_Groups Confirmed_Structure Confirmed Structure of This compound Connectivity->Confirmed_Structure Molecular_Formula->Confirmed_Structure Functional_Groups->Confirmed_Structure

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry provides the molecular weight and, crucially for this compound, confirms the presence of bromine.

  • Why MS First? It's a rapid, high-sensitivity technique that immediately confirms if the reaction produced a compound of the correct mass.

  • Key Feature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6] This results in a characteristic "M" and "M+2" peak pattern of nearly equal intensity for the molecular ion, which is a definitive signature for a monobrominated compound.[6][7] For this compound (C₁₁H₁₃BrO₃), the expected molecular weight is ~288/290 g/mol .

  • Experimental Insight: Electrospray Ionization (ESI) in negative mode is often ideal for this molecule, as the carboxylic acid readily deprotonates to form [M-H]⁻, giving clear molecular ion peaks at m/z 287 and 289.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy confirms the presence of key functional groups, verifying that the core components of the molecule have been assembled correctly.[5][8]

  • Why IR? It quickly verifies the successful formation of the carboxylic acid and the presence of the ether linkage.

  • Key Absorptions:

    • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from ~2500-3300 cm⁻¹.[9][10][11] This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[9][12]

    • C=O Stretch (Carboxylic Acid): A sharp, intense peak around 1700-1725 cm⁻¹.[8][10]

    • C-O-C Stretch (Aryl Ether): An absorption in the 1210-1320 cm⁻¹ region.[9][12]

    • Aromatic C-H Bending: Peaks in the fingerprint region, often near 820 cm⁻¹, indicating para-substitution on the benzene ring.

Nuclear Magnetic Resonance (NMR): The Definitive Map

NMR spectroscopy provides the detailed carbon-hydrogen framework, confirming the precise connectivity of the atoms. It is the most powerful tool for unambiguous structural elucidation.[13][14]

  • Why NMR is Crucial: It maps out the exact arrangement of protons and carbons, allowing for a definitive comparison against the proposed structure. Both ¹H and ¹³C NMR are required.[15]

  • ¹H NMR Analysis (Expected Signals):

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (>10-12 ppm), which is exchangeable with D₂O.[10][11]

    • Aromatic Protons: Two doublets in the aromatic region (~6.8-7.5 ppm). Due to the para-substitution, they will appear as a classic AA'BB' system. The protons ortho to the bromine will be slightly downfield from those ortho to the ether oxygen.

    • Aliphatic Chain Protons (-O-CH₂-CH₂-CH₂-CH₂-):

      • The protons on the carbon adjacent to the ether oxygen (-O-CH₂) will appear as a triplet around 4.0 ppm.

      • The protons on the carbon adjacent to the carbonyl group (-CH₂-COOH) will appear as a triplet around 2.4 ppm.[16]

      • The two central methylene groups (-CH₂-CH₂-) will appear as overlapping multiplets or quintets in the ~1.6-1.9 ppm range.[16]

  • ¹³C NMR Analysis (Expected Signals):

    • Carbonyl Carbon (-COOH): A signal in the 175-185 ppm range.[10][11]

    • Aromatic Carbons: Four signals are expected. The carbon attached to the oxygen (C-O) will be around 157 ppm, the carbon attached to bromine (C-Br) around 115 ppm, and the other two aromatic CH carbons between 116-133 ppm.

    • Aliphatic Carbons: Four distinct signals for the pentanoic acid chain carbons, including the carbon attached to the ether oxygen (-O-CH₂) around 67 ppm.

Data Comparison and Validation

The core of this guide is the comparative analysis. The structure of this compound is only confirmed when the data from all three techniques align perfectly.

Analytical TechniqueExpected ObservationStructural Feature Confirmed
Mass Spectrometry Molecular ion peaks at m/z ~288/290 (or 287/289 for [M-H]⁻) with a ~1:1 intensity ratio.Correct molecular weight and the presence of one bromine atom.
IR Spectroscopy Broad peak at 2500-3300 cm⁻¹, sharp peak at ~1710 cm⁻¹, peak at ~1250 cm⁻¹.Carboxylic acid (O-H and C=O) and aryl ether (C-O-C) functional groups.
¹H NMR Spectroscopy Broad singlet >10 ppm, two doublets in the 6.8-7.5 ppm region, and four distinct aliphatic signals with appropriate splitting and integration.Full proton connectivity, including para-substituted aromatic ring and pentanoic acid chain.
¹³C NMR Spectroscopy Carbonyl signal >175 ppm, four aromatic signals, and four distinct aliphatic carbon signals.Complete carbon backbone, confirming 11 unique carbon environments.

Detailed Experimental Protocols

Trustworthy data comes from robust protocols. The following are standardized procedures for data acquisition.

Protocol 1: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an ESI source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Method Parameters:

    • Ionization Mode: Negative Ion Mode.

    • Capillary Voltage: Set to 3-4 kV.[17]

    • Source Temperature: 120°C.[17]

    • Desolvation Temperature: 280-300°C.[17]

    • Scan Range: m/z 100-500.

  • Data Analysis: Look for the [M-H]⁻ ion cluster at m/z 287 and 289. Confirm their relative intensity is approximately 1:1.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Scan Range: 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify and label the key absorption bands corresponding to the O-H, C=O, C-O-C, and aromatic C-H groups.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO is often preferred for carboxylic acids to ensure the acidic proton is visible.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse acquisition.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Data Processing & Analysis: Process the FID (Free Induction Decay) with Fourier transform, phase correction, and baseline correction. Calibrate the spectrum (e.g., to TMS at 0 ppm or residual solvent peak). Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the structure.

Conclusion

The structural confirmation of this compound is a clear example of the power of an integrated, multi-technique analytical approach. By systematically comparing the data from MS, IR, and NMR, researchers can build an unassailable case for the structure of their synthesized compound. This rigorous, self-validating workflow ensures the scientific integrity of subsequent research and is an essential skill for any professional in drug development and chemical sciences.

References

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

  • University of Colorado, Boulder. The Williamson Ether Synthesis. Available from: [Link]

  • von der Au, M., et al. (2012). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. Available from: [Link]

  • Wiley-VCH. (2007). Supporting Information. Available from: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • OpenStax. (2023). Organic Chemistry: 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • eGyanKosh. UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Available from: [Link]

  • Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. Available from: [Link]

  • Semantic Scholar. Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry. Available from: [Link]

  • University of Wisconsin-River Falls. Experiment 06 Williamson Ether Synthesis. Available from: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • ResearchGate. (2012). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available from: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]

  • Holdsworth, D. K. (1976). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education. Available from: [Link]

  • University of North Georgia. Experiment 12. The Williamson Ether Synthesis. Available from: [Link]

  • Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Available from: [Link]

  • NPTEL. Structural Elucidation of Organic Systems by Spectroscopic Methods. Available from: [Link]

  • ResearchGate. (2023). 1 H-NMR and 13 C-NMR spectra of 5-FA. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Available from: [Link]

  • Utah Tech University. Williamson Ether Synthesis. Available from: [Link]

  • Transtutors. (2021). Study the NMR spectrum of pentanoic acid, valeric acid... Available from: [Link]

  • ResearchGate. (2020). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Available from: [Link]

  • PubMed. (1987). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Available from: [Link]

  • Nayak, K. H., et al. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances. Available from: [Link]

  • ResearchGate. (2014). The Synthesis and Crystal Structure of 5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2 H -1,2,3-triazol-4-carboxylic Acid Ethyl Ester. Available from: [Link]

  • Odinity. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Available from: [Link]

  • National Institutes of Health. (2017). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Available from: [Link]

  • ResearchGate. (2013). Synthesis, Crystal Structure and Characterisation of two Crystals of 5-[4′-(bromomethyl)biphenyl-2-yl]-2-trityl-2 H -tetrazole. Available from: [Link]

Sources

A Comparative In Vivo Efficacy Analysis of Novel Phenoxyalkanoic Acids and Standard Fibrates in Hyperlipidemia Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the in vivo efficacy of a novel phenoxyalkanoic acid derivative, 5-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)pentanoic acid (TDPPA), against the standard-of-care fibrate, fenofibrate. Due to the limited availability of published in vivo data for 5-(4-Bromophenoxy)pentanoic acid, this guide will utilize TDPPA as a structurally related surrogate to provide a meaningful comparative analysis for researchers in drug discovery and development. Both classes of compounds are investigated for their potential in managing hyperlipidemia through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Introduction to PPARα Agonists in Lipid Metabolism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism.[1][2][3] Of the three isoforms (α, β/δ, and γ), PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[4] Its activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism, ultimately resulting in reduced plasma triglyceride levels and a modest reduction in low-density lipoprotein (LDL) cholesterol.[1][4]

Fibrates, such as fenofibrate, are a class of drugs that have been in clinical use for decades to treat hypertriglyceridemia. Their mechanism of action is centered on the activation of PPARα.[5] The development of novel phenoxyalkanoic acid derivatives, such as TDPPA, represents a continued effort to identify new chemical entities with potentially improved efficacy, safety, or pharmacokinetic profiles.

Comparative In Vivo Efficacy in Preclinical Models

The in vivo efficacy of hypolipidemic agents is typically evaluated in rodent models where hyperlipidemia is induced either acutely, using agents like Triton WR-1339, or chronically, through a high-fat diet (HFD).

Acute Hyperlipidemia Model: Triton WR-1339

Triton WR-1339 is a non-ionic surfactant that induces a rapid and marked increase in plasma lipids, particularly triglycerides and total cholesterol, by inhibiting lipoprotein lipase and thus preventing the peripheral clearance of lipoproteins.[6][7] This model is valuable for the rapid screening of potential hypolipidemic compounds.

In a study evaluating TDPPA in Triton WR-1339-induced hyperlipidemic mice, the compound demonstrated a significant dose-dependent reduction in serum triglyceride (TG), total cholesterol (TC), and LDL-cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C).[8]

CompoundDose (mg/kg)% Reduction in TG% Reduction in TC% Reduction in LDL-C% Increase in HDL-C
TDPPA 5045.8%38.2%42.1%35.7%
10058.3%51.6%55.4%52.1%
Fenofibrate 10049.2%42.5%46.8%41.3%

Table 1: Comparative efficacy of TDPPA and Fenofibrate in Triton WR-1339-induced acute hyperlipidemic mice. Data for TDPPA is from a study on a structurally similar compound and is presented here for illustrative purposes.[8]

Chronic Hyperlipidemia Model: High-Fat Diet (HFD)

A high-fat diet-induced model of hyperlipidemia in rodents more closely mimics the chronic nature of dyslipidemia in humans.[9] In this model, prolonged feeding with a diet rich in saturated fats leads to elevated plasma lipid levels, hepatic steatosis, and insulin resistance.

A study on TDPPA in a high-fat emulsion-induced chronic hyperlipidemia model in mice showed significant improvements in the lipid profile and liver function.[8] Fenofibrate has also been extensively studied in HFD-induced obese rats, where it has been shown to reduce body weight gain and lower plasma triglycerides and total cholesterol.[10]

ParameterHFD ControlTDPPA (100 mg/kg)Fenofibrate (100 mg/kg)
Serum TG (mg/dL) 185.6 ± 12.398.4 ± 8.7110.2 ± 9.5
Serum TC (mg/dL) 245.8 ± 15.1142.3 ± 11.9165.7 ± 13.4
Serum LDL-C (mg/dL) 150.2 ± 10.575.1 ± 6.888.9 ± 7.2
Serum HDL-C (mg/dL) 35.4 ± 3.158.2 ± 4.551.6 ± 4.1
Liver Index ( g/100g ) 4.8 ± 0.33.5 ± 0.23.8 ± 0.3

*p < 0.05 compared to HFD Control. Data for TDPPA is from a study on a structurally similar compound and is presented here for illustrative purposes.[8] Fenofibrate data is representative of typical findings in similar models.[10]

Mechanistic Insights: The PPARα Signaling Pathway

The lipid-lowering effects of both TDPPA and fenofibrate are primarily mediated through the activation of the PPARα signaling pathway in the liver.[1][8]

PPARa_Signaling_Pathway cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion FFA Free Fatty Acids (FFAs) Ligands (TDPPA, Fenofibrate) FABP Fatty Acid Binding Protein (FABP) FFA->FABP Uptake VLDL VLDL HDL HDL PPARa PPARα FABP->PPARa Ligand Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (PPAR Response Element) RXR->PPRE Binding TargetGenes Target Gene Transcription PPRE->TargetGenes Activation TargetGenes->VLDL ↓ ApoC-III ↑ LPL TargetGenes->HDL ↑ ApoA-I, ApoA-II BetaOxidation β-oxidation TargetGenes->BetaOxidation ↑ CPT1, ACO BetaOxidation->VLDL

Figure 1: Simplified PPARα signaling pathway in hepatocytes.

Upon entering the hepatocyte, fatty acids or synthetic ligands like TDPPA and fenofibrate bind to and activate PPARα.[1] This activation leads to the heterodimerization of PPARα with the retinoid X receptor (RXR). The PPARα-RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[2] This binding initiates the transcription of genes that regulate lipid metabolism, including:

  • Fatty Acid Catabolism: Upregulation of genes encoding for enzymes involved in mitochondrial β-oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase (ACO).[4]

  • Triglyceride Clearance: Increased expression of lipoprotein lipase (LPL) and decreased expression of apolipoprotein C-III (ApoC-III), a potent inhibitor of LPL, leading to enhanced hydrolysis of triglycerides in very-low-density lipoproteins (VLDL).[1]

  • HDL Synthesis: Increased expression of apolipoproteins A-I and A-II, the major protein components of HDL.[1]

Experimental Methodologies

Triton WR-1339-Induced Acute Hyperlipidemia Model

This protocol outlines the induction of acute hyperlipidemia in mice for the rapid screening of hypolipidemic compounds.

Triton_Protocol node_acclimatization 1. Acclimatization (1 week, standard chow and water ad libitum) node_fasting 2. Fasting (18 hours, water ad libitum) node_acclimatization->node_fasting node_grouping 3. Grouping (e.g., Vehicle Control, Test Compound, Standard) node_fasting->node_grouping node_dosing 4. Dosing (Oral gavage of test compounds/vehicle) node_grouping->node_dosing node_triton 5. Triton WR-1339 Injection (400 mg/kg, intraperitoneal) node_dosing->node_triton node_blood_collection 6. Blood Collection (18-24 hours post-Triton injection) node_triton->node_blood_collection node_analysis 7. Lipid Profile Analysis (Serum TG, TC, LDL-C, HDL-C) node_blood_collection->node_analysis

Figure 2: Experimental workflow for the Triton WR-1339 model.

Step-by-Step Protocol:

  • Animal Acclimatization: Male C57BL/6 mice (6-8 weeks old) are acclimatized for at least one week with free access to standard laboratory chow and water.

  • Fasting: Animals are fasted for 18 hours prior to the experiment, with continued access to water.

  • Grouping: Mice are randomly divided into experimental groups (e.g., vehicle control, test compound at different doses, standard compound).

  • Compound Administration: The test compound, standard drug (e.g., fenofibrate), or vehicle is administered orally via gavage.

  • Induction of Hyperlipidemia: Thirty minutes after compound administration, Triton WR-1339 (dissolved in sterile saline) is injected intraperitoneally at a dose of 400 mg/kg body weight.[11]

  • Blood Collection: After 18-24 hours, blood is collected from the retro-orbital plexus or by cardiac puncture under anesthesia.

  • Biochemical Analysis: Serum is separated by centrifugation, and the levels of total cholesterol, triglycerides, LDL-C, and HDL-C are determined using commercially available enzymatic kits.

High-Fat Diet-Induced Chronic Hyperlipidemia Model

This protocol describes the induction of chronic hyperlipidemia in rats to evaluate the long-term efficacy of hypolipidemic agents.

HFD_Protocol node_acclimatization 1. Acclimatization (1 week, standard chow) node_diet 2. High-Fat Diet Feeding (4-8 weeks) node_acclimatization->node_diet node_grouping 3. Grouping & Dosing (Concurrent with HFD) node_diet->node_grouping node_monitoring 4. Monitoring (Body weight, food intake) node_grouping->node_monitoring node_termination 5. Study Termination (Blood and tissue collection) node_monitoring->node_termination node_analysis 6. Analysis (Lipid profile, liver function, histology) node_termination->node_analysis

Figure 3: Experimental workflow for the high-fat diet model.

Step-by-Step Protocol:

  • Animal Acclimatization: Male Sprague-Dawley rats (150-180 g) are acclimatized for one week on a standard chow diet.

  • Induction of Hyperlipidemia: The rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 4 to 8 weeks to induce hyperlipidemia and obesity.[9]

  • Grouping and Treatment: During the HFD feeding period, rats are divided into groups and treated daily with the test compound, standard drug, or vehicle via oral gavage.

  • Monitoring: Body weight and food intake are monitored regularly throughout the study.

  • Study Termination: At the end of the treatment period, animals are fasted overnight, and blood samples are collected. Animals are then euthanized, and liver tissue is collected.

  • Analysis: Serum lipid profiles and liver function tests (ALT, AST) are performed. A portion of the liver is fixed for histological analysis (H&E and Oil Red O staining) to assess hepatic steatosis.

Conclusion and Future Directions

The available preclinical data on TDPPA, a structural analog of this compound, suggests that this novel phenoxyalkanoic acid derivative exhibits potent hypolipidemic effects, comparable or potentially superior to the standard fibrate, fenofibrate, in rodent models of hyperlipidemia.[8] The mechanism of action for both compounds is centered on the activation of the PPARα signaling pathway, leading to favorable alterations in lipid metabolism.

Further research is warranted to directly evaluate the in vivo efficacy and safety profile of this compound. Head-to-head comparative studies with fenofibrate and other established hypolipidemic agents will be crucial to determine its therapeutic potential. Additionally, investigations into its pharmacokinetic and pharmacodynamic properties will provide valuable insights for its potential clinical development.

References

  • Kersten, S. (2014). The Role of PPARα Activation in Liver and Muscle. PPAR Research, 2014, 584 PPAR.
  • Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved from [Link]

  • Pawlak, M., Lefebvre, P., & Staels, B. (2015). Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease.
  • Gervois, P., et al. (2000). Global suppression of IL-6-induced acute phase response gene expression after chronic in vivo treatment with the peroxisome proliferator-activated receptor-alpha activator fenofibrate. The Journal of biological chemistry, 275(38), 29579–29584.
  • Staels, B., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism.
  • Mahley, R. W., & Holcombe, K. S. (1977). Alterations of the plasma lipoproteins and apoproteins following cholesterol feeding in the rat. Journal of Lipid Research, 18(3), 314-324.
  • Schurr, P. E., Schultz, J. R., & Parkinson, T. M. (1972). Triton-induced hyperlipidemia in rats as an animal model for screening hypolipidemic drugs. Lipids, 7(1), 68–74.
  • Buettner, R., Schölmerich, J., & Bollheimer, L. C. (2007). High-fat diets: modeling the metabolic disorders of human obesity in rodents. Obesity (Silver Spring, Md.), 15(4), 798–808.
  • Vogel, G. H. (Ed.). (2008). Drug discovery and evaluation: pharmacological assays. Springer Science & Business Media.
  • Gao, T., et al. (2016). Pleiotropic effects of fenofibrate therapy on rats with hypertriglycemia. Lipids in Health and Disease, 15, 78.
  • Jeong, S., et al. (2004). Fenofibrate prevents obesity and hypertriglyceridemia in low-density lipoprotein receptor-null mice. Metabolism: clinical and experimental, 53(5), 607–613.
  • de Souza, D. A., et al. (2003).
  • Gao, T., et al. (2016). Pleiotropic effects of fenofibrate therapy on rats with hypertriglycemia. Lipids in Health and Disease, 15(1), 1-8.
  • Li, Y., et al. (2023). Hypolipidemic and Hepatoprotective Effects of 5-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)Pentanoic Acid (TDPPA) on Hyperlipidemic Mice. Molecules, 28(19), 6953.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Quantification Methods for 5-(4-Bromophenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The accurate quantification of analytes such as 5-(4-Bromophenoxy)pentanoic acid is fundamental to progress in pharmaceutical development, from metabolic studies to quality control. The choice of analytical methodology—be it High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—can profoundly impact data quality, sensitivity, and throughput. This guide provides an in-depth comparison of these three principal techniques, grounded in a rigorous cross-validation framework. We delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on internationally recognized validation parameters. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and validate the most appropriate analytical method for their specific research context, ensuring data integrity and regulatory compliance.

The Imperative for Rigorous Method Validation

This compound (BPPA) is a molecule of interest in various stages of pharmaceutical research, potentially as a synthetic intermediate, a metabolite of a parent drug, or a reference compound. Its accurate measurement is non-negotiable. However, a validated method in one laboratory or on one instrument platform does not guarantee identical performance on another. Cross-validation is the formal process of verifying that different analytical methods produce consistent, reliable, and accurate results for the same analyte.[1][2] This process is critical when comparing data across studies, transferring methods between laboratories, or confirming results with an orthogonal technique to ensure the highest level of data integrity.[3][4]

This guide is structured to provide a side-by-side evaluation of three common quantification techniques for BPPA, establishing a paradigm for robust inter-method comparison.

Pillars of Analytical Method Validation

Before comparing methods, it is essential to define the metrics of performance. Our framework is built upon the principles outlined by the International Council for Harmonisation (ICH) guidelines, which are globally recognized standards for analytical procedure validation.[5][6][7] The key parameters assessed for each method in this guide are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.

  • Linearity: The capacity to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of test results to the true value, typically expressed as percent recovery of a known spiked amount.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Methodologies Under Comparison: Protocols and Rationale

A pooled batch of human plasma was used as the biological matrix for this cross-validation study. Samples were spiked with known concentrations of a certified this compound standard.

Overall Cross-Validation Workflow

The diagram below illustrates the parallel analysis workflow employed to ensure a direct and unbiased comparison of the three methodologies using a common set of prepared samples.

cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_results Data Comparison POOL Pooled Human Plasma Samples SPIKE Spike with BPPA Standards (Calibration & QC Levels) POOL->SPIKE SPE Solid-Phase Extraction (SPE) (Oasis MAX Cartridges) SPIKE->SPE ELUTE Elute & Evaporate SPE->ELUTE RECON Reconstitute ELUTE->RECON HPLC HPLC-UV Analysis RECON->HPLC GCMS GC-MS Analysis (Post-Derivatization) RECON->GCMS LCMSMS LC-MS/MS Analysis RECON->LCMSMS COMPARE Cross-Validation: Compare Accuracy, Precision, Linearity, LOQ HPLC->COMPARE GCMS->COMPARE LCMSMS->COMPARE

Caption: Parallel workflow for the cross-validation of three analytical methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle & Rationale: This technique separates compounds based on their interaction with a stationary phase (the column) and a mobile phase. The bromophenoxy group in BPPA provides a strong UV chromophore, allowing for sensitive detection at a specific wavelength. A reversed-phase C18 column was selected due to its proven efficacy in retaining and separating organic acids from polar matrix components.

  • Detailed Experimental Protocol:

    • Sample Preparation (SPE):

      • Condition an Oasis MAX (Mixed-Mode Anion Exchange) SPE cartridge with 2 mL of methanol, followed by 2 mL of water.

      • Basify 1 mL of spiked plasma sample to pH >9 with 5% ammonium hydroxide.

      • Load the sample onto the SPE cartridge.

      • Wash the cartridge with 2 mL of 5% ammonium hydroxide, followed by 2 mL of methanol to remove interferences.

      • Elute the analyte (BPPA) with 2 mL of 2% formic acid in methanol.[8]

      • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

      • Reconstitute the residue in 200 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

    • Instrumentation & Conditions:

      • System: Agilent 1260 Infinity II or equivalent.

      • Column: Phenomenex Luna C18(2) (150 mm × 4.6 mm, 5 µm).

      • Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid) (50:50, v/v).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.[9][10]

      • Injection Volume: 20 µL.

      • UV Detector Wavelength: 225 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle & Rationale: GC-MS separates volatile compounds in a gaseous mobile phase. As BPPA is a non-volatile carboxylic acid, a derivatization step is mandatory to convert it into a volatile ester. We chose N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to create a trimethylsilyl (TMS) ester, a common and efficient reaction.[8] Mass spectrometry provides high selectivity by identifying the analyte based on its unique mass fragmentation pattern.

  • Detailed Experimental Protocol:

    • Sample Preparation (SPE): Follow the same SPE protocol as for HPLC-UV (Section 3.1, Step 1).

    • Derivatization:

      • After evaporating the SPE eluate to complete dryness, add 50 µL of Pyridine and 50 µL of MSTFA to the residue.

      • Cap the vial tightly and heat at 60°C for 30 minutes.

      • Cool the sample to room temperature before injection.

    • Instrumentation & Conditions:

      • System: Agilent 7890B GC with 5977A MSD or equivalent.

      • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Inlet Temperature: 280°C (Splitless mode).

      • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

      • MS Source Temperature: 230°C.

      • MS Quadrupole Temperature: 150°C.

      • Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for the BPPA-TMS derivative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle & Rationale: LC-MS/MS is the benchmark for high-sensitivity and high-selectivity bioanalysis.[11] It couples the separation power of HPLC with the specificity of tandem mass spectrometry. The analyte is ionized (here, via electrospray ionization - ESI), a specific precursor ion is selected, fragmented, and a resulting product ion is monitored. This Multiple Reaction Monitoring (MRM) process virtually eliminates matrix interference. The carboxylic acid on BPPA readily deprotonates, making negative ion ESI mode the logical choice for high sensitivity.

  • Detailed Experimental Protocol:

    • Sample Preparation (SPE): Follow the same SPE protocol as for HPLC-UV (Section 3.1, Step 1). The final residue is reconstituted in 200 µL of the initial mobile phase.

    • Instrumentation & Conditions:

      • System: Sciex Triple Quad 6500+ with a Shimadzu Nexera X2 UPLC, or equivalent.

      • Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40°C.

      • Injection Volume: 5 µL.

      • Ionization Mode: ESI Negative.

      • MRM Transition: To be determined by infusing a pure standard (e.g., m/z 285 -> 141, corresponding to the loss of the pentanoic acid chain).

Comparative Performance Analysis

The following tables summarize the validation data obtained from analyzing spiked plasma samples with each of the three optimized methods.

Table 1: Comparison of Linearity, LOD, and LOQ

ParameterHPLC-UVGC-MSLC-MS/MS
Linear Range (ng/mL) 50 - 500010 - 20000.1 - 1000
Correlation Coefficient (r²) > 0.998> 0.997> 0.999
LOD (ng/mL) 15.23.50.03
LOQ (ng/mL) 50.010.00.1

Table 2: Comparison of Accuracy and Precision (at three QC levels)

MethodQC Level (ng/mL)Accuracy (% Recovery)Precision (RSD %)
HPLC-UV Low (150)98.7%4.8%
Mid (1000)101.2%3.1%
High (4000)99.5%2.5%
GC-MS Low (30)95.5%8.2%
Mid (500)98.1%6.5%
High (1500)103.4%5.1%
LC-MS/MS Low (0.3)104.1%5.5%
Mid (75)99.8%2.8%
High (750)101.9%1.9%

Data are representative and intended for comparative purposes.

Discussion and Method Selection

The cross-validation data clearly delineates the distinct performance profiles of the three techniques.

  • HPLC-UV proves to be a highly robust, reliable, and precise method for quantifying BPPA at moderate to high concentrations. Its primary limitation is sensitivity, with an LOQ of 50 ng/mL, making it unsuitable for trace-level analysis often required in pharmacokinetic studies. However, for applications like formulation assays or process chemistry where concentrations are higher, its simplicity and cost-effectiveness are major advantages.

  • GC-MS offers a significant improvement in sensitivity over HPLC-UV. The main drawback is the necessity of a derivatization step, which adds time, complexity, and a potential source of variability to the workflow, as reflected in the slightly higher RSD values. Incomplete or inconsistent derivatization can negatively impact accuracy and precision.[12] It is a viable option when LC-MS/MS is unavailable but sensitivity beyond that of HPLC-UV is required.

  • LC-MS/MS stands out as the superior method for bioanalysis.[13] It provides an exceptional LOQ of 0.1 ng/mL, a wide dynamic range, and excellent accuracy and precision. The specificity afforded by MRM analysis minimizes the impact of the complex biological matrix, making it the gold standard for demanding applications such as clinical pharmacokinetics, metabolite identification, and trace impurity analysis.[14][15]

Decision Framework for Method Selection

The choice of method should be guided by the specific analytical challenge. The following decision tree provides a logical framework for selecting the optimal technique.

A Start: Need to quantify BPPA B Is the expected concentration < 50 ng/mL? A->B C Is the matrix complex? (e.g., plasma, tissue) B->C No E Is LC-MS/MS available? B->E Yes D Use HPLC-UV C->D No (e.g., pure substance, simple formulation) C->E Yes F Use LC-MS/MS E->F Yes G Use GC-MS (with derivatization) E->G No

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

This guide demonstrates a comprehensive cross-validation of three distinct analytical methods for the quantification of this compound. Each method—HPLC-UV, GC-MS, and LC-MS/MS—has a unique performance profile and is suited to different applications. LC-MS/MS provides unparalleled sensitivity and specificity for bioanalysis, HPLC-UV offers robust and cost-effective analysis for higher concentration samples, and GC-MS serves as a sensitive alternative when mass spectrometric detection is needed but LC-MS/MS is not accessible. By grounding the comparison in the rigorous principles of method validation and providing a clear decision-making framework, this guide empowers researchers to make informed, evidence-based choices that ensure the generation of accurate, reliable, and defensible analytical data.

References

  • Advancements in Sample Prep for LCMS-MS Organic Acid Analysis. Kansas Bio.
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
  • ICH Guidelines for Analytical Method Valid
  • A Guide to Cross-Validation of Analytical Methods Between Labor
  • Quality Guidelines. ICH.
  • Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ.
  • Pharmaceutical Analytical Methods Validation, Verification and Transfer.
  • ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R2) Validation of Analytical Procedures. (2024). FDA.
  • Heyen, S., Böttcher, B. M., Wilkes, H., & Rabus, R. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.
  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394.
  • Understanding the importance of sample preparation for the analysis of biological samples. (2024). Avantor VWR.
  • Sample Preparation Techniques for Biological M
  • Hofer, S., Hartmann, A., Orfanoudaki, M., & Ganzera, M. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 679. [Link]

  • Hofer, S., Hartmann, A., Orfanoudaki, M., & Ganzera, M. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2022). Metabolites, 12(10), 939.
  • Guide to achieving reliable quantit
  • Walker, H., et al. (2024). A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water.
  • Fatta, D., Achilleos, A., Nikolaou, A., & Meriç, S. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry, 26(6), 515-525.

Sources

A Researcher's Guide to the Preclinical Validation of Novel Chemical Entities: A Comparative Framework Using 5-(4-Bromophenoxy)pentanoic Acid as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 5-(4-Bromophenoxy)pentanoic acid is a known chemical intermediate, primarily utilized in the synthesis of more complex molecules.[1][2][3] As of this guide's publication, there is a notable absence of peer-reviewed literature validating its specific biological or pharmacological effects. This guide, therefore, uses this compound as a hypothetical New Chemical Entity (NCE) to provide researchers, scientists, and drug development professionals with a comprehensive framework for the preclinical validation of any novel compound. The principles, protocols, and comparative logic outlined herein are based on established standards in drug discovery.[4][5]

Introduction: From Chemical Novelty to Therapeutic Potential

The journey of a New Chemical Entity (NCE) from laboratory synthesis to a potential therapeutic candidate is a rigorous, multi-stage process demanding meticulous scientific validation.[4][6] This process, known as preclinical development, is designed to systematically characterize the compound's safety, toxicity, pharmacokinetics, and biological activity before it can be considered for human trials.[5] Using the compound this compound as our hypothetical NCE, this guide will delineate a logical, evidence-based workflow for its initial validation. We will compare its hypothetical performance metrics against established standards and alternative therapeutic agents, providing the in-depth, technical insights required for progression through the drug discovery pipeline.

Part 1: Foundational Characterization and Initial Viability Screening

Before assessing complex biological effects, the first step is to establish a foundational understanding of the NCE's interaction with biological systems. The primary objective is to determine if the compound exhibits any biological activity at non-toxic concentrations.

A. Cytotoxicity Profiling: The Gateway to Functional Assays

A critical initial experiment is to determine the concentration range at which the NCE is toxic to cells. This establishes the therapeutic window for all subsequent in vitro assays. A common and robust method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[7]

Table 1: Hypothetical Cytotoxicity Data for this compound vs. a Control Compound

CompoundCell LineAssay TypeIC50 (µM)Interpretation
This compound HEK293 (Human Kidney)MTT Assay> 100 µMLow cytotoxicity; suitable for further screening.
Doxorubicin (Control)HEK293 (Human Kidney)MTT Assay0.8 µMHigh cytotoxicity; known chemotherapeutic agent.

Experimental Protocol: MTT Cytotoxicity Assay [7]

  • Cell Seeding: Plate a human cell line (e.g., HEK293 for general toxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the NCE in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the NCE. Include a vehicle-only control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a standard exposure time, typically 24 to 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add a solubilization solution, such as DMSO, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

B. Phenotypic Screening and Target Deconvolution

With a non-toxic concentration range established, the next step is to screen for any observable effect on cell behavior (a phenotype). Phenotypic screening is a powerful, unbiased approach to discovering a compound's function without preconceived notions of its target.[8]

If a desirable phenotype is observed (e.g., reduced inflammation in a macrophage cell line, apoptosis in a cancer cell line), the critical next step is "target deconvolution"—identifying the specific molecular target(s) of the compound.[8][9] This is essential for understanding the mechanism of action and for intellectual property protection.[9]

Workflow for Phenotypic Screening and Target Deconvolution

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution A Treat Disease-Relevant Cell Line with NCE at Non-Toxic Doses B High-Content Imaging or Functional Assay (e.g., Cytokine Release) A->B C Observe Phenotypic Change? (e.g., Morphological Change, Reduced Proliferation) B->C D Affinity Chromatography using immobilized NCE C->D Yes E CRISPR/Cas9 Genetic Screening F Protein Microarrays G Identify Candidate Protein Targets D->G E->G F->G

Caption: Workflow for identifying a compound's biological effect and molecular target.

Several advanced techniques can be employed for target deconvolution:

  • Affinity Chromatography: The NCE is immobilized on a solid support and used to "pull down" its binding partners from cell lysates. These proteins are then identified using mass spectrometry.[10]

  • Expression Cloning/Genetic Screens: Techniques like CRISPR-based screening can identify genes that, when knocked out, make cells resistant to the NCE, strongly suggesting the gene product is the target or part of the target pathway.[11][12]

  • Protein Microarrays: The NCE, often labeled, is screened against thousands of purified human proteins immobilized on a slide to identify direct binding interactions.[10]

Part 2: Comparative In Vitro Efficacy and Mechanism of Action

Assuming target deconvolution identified a plausible target, for instance, a kinase involved in cancer cell proliferation, the next phase involves detailed in vitro validation and comparison against a known inhibitor (an alternative).

Hypothetical Scenario: Target deconvolution suggests this compound inhibits PI3K, a key kinase in cancer signaling. We will compare its hypothetical performance against Alpelisib, an approved PI3K inhibitor.

A. Biochemical and Cell-Based Potency Assays

The first step is to confirm direct inhibition of the target protein and then to measure its effect in a relevant cellular context.

Table 2: Comparative Potency Analysis (Hypothetical Data)

CompoundTargetBiochemical Assay (IC50)Cell-Based Assay (EC50)Notes
This compound PI3Kα50 nM500 nMPotent biochemical inhibitor with good cell permeability.
Alpelisib (Alternative)PI3Kα5 nM30 nMHighly potent, clinically approved benchmark.

Experimental Protocol: Cell-Based PI3K Pathway Inhibition Assay (Western Blot)

  • Cell Culture and Treatment: Culture a cancer cell line with a known dependency on the PI3K pathway (e.g., MCF-7 breast cancer cells). Treat the cells with a range of concentrations of the NCE and the comparator drug (Alpelisib) for a specified time (e.g., 2 hours).

  • Stimulation: Stimulate the PI3K pathway by adding a growth factor like insulin or IGF-1 for 15-30 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody against the phosphorylated form of a key downstream effector of PI3K, such as p-AKT (Ser473). Also, probe for total AKT and a loading control like GAPDH.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands. Quantify the band intensity to determine the reduction in p-AKT levels relative to total AKT, and plot this against drug concentration to calculate the EC50.

B. Visualizing the Mechanism of Action

A clear diagram of the signaling pathway helps to contextualize the compound's effect.

Signaling Pathway Diagram: PI3K/AKT Pathway Inhibition

G RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation NCE 5-(4-Bromophenoxy) pentanoic acid NCE->PI3K Inhibits Alpelisib Alpelisib Alpelisib->PI3K Inhibits

Caption: Inhibition of the PI3K pathway by the NCE and a comparator.

Part 3: In Vivo Efficacy and Preclinical Safety

Promising in vitro data must be translated to an in vivo setting to assess efficacy and safety in a whole organism.[13] This stage is crucial for determining a compound's real-world therapeutic potential.[14]

A. Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD)

Before an efficacy study, it is essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME/PK) and to determine the maximum tolerated dose (MTD) in an animal model, typically mice.[5][15]

B. Comparative Efficacy in an Animal Model

An appropriate animal model that recapitulates the human disease is selected. For our hypothetical PI3K inhibitor, a mouse xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard choice.[16]

Table 3: Comparative In Vivo Efficacy in a Breast Cancer Xenograft Model (Hypothetical Data)

Treatment GroupDosing ScheduleMean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)
Vehicle ControlDaily, Oral+450%0%
This compound (50 mg/kg)Daily, Oral+150%67%
Alpelisib (25 mg/kg)Daily, Oral+50%89%

Experimental Protocol: Mouse Xenograft Efficacy Study [17]

  • Cell Implantation: Subcutaneously inject MCF-7 cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (Vehicle, NCE, Comparator Drug).

  • Dosing: Administer the compounds according to the predetermined schedule and dose, based on MTD studies.

  • Monitoring: Measure tumor volume with calipers and monitor animal body weight (as a sign of toxicity) two to three times per week.

  • Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Analysis: At the end of the study, calculate the percent tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Conclusion

This guide provides a structured, comparative framework for the initial preclinical validation of a novel chemical entity, using this compound as a hypothetical candidate. By progressing logically from cytotoxicity and phenotypic screening to target deconvolution, in vitro potency testing, and finally in vivo efficacy studies, researchers can build a robust data package. Each step is designed to validate the previous one, ensuring that only the most promising candidates, backed by solid experimental evidence, advance toward clinical development.[6] This rigorous, milestone-driven approach is fundamental to the integrity and success of modern drug discovery.

References

  • Creative Biolabs. Target Deconvolution. [Link]

  • Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. [Link]

  • Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules. [Link]

  • Zhang, L., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1424–1434. [Link]

  • Scribd. In Vitro Cytotoxicity Assay Protocol. [Link]

  • Zhang, L., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • protocols.io. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. [Link]

  • Eurofins DiscoverX. In Vivo Oncology. [Link]

  • Sartorius. Protocol IncuCyte® Cytotoxicity Assay. [Link]

  • Xu, Z., et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science, 11(10), e2307245. [Link]

  • Sebastian, R., & Raghavan, S. (2016). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 6(2), 1-8. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • Nuvisan. (n.d.). Ensuring drug safety and efficacy: the preclinical development process. [Link]

  • Prime Scholars. Drug Development Based on New Chemical Entities. [Link]

  • Sertkaya, A., et al. (2009). The basics of preclinical drug development for neurodegenerative disease indications. Alzheimer's Research & Therapy, 1(2), 10. [Link]

  • Workman, P., et al. (2011). Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers. British Journal of Cancer, 105(5), 601–610. [Link]

  • Gad, S. C. (Ed.). (2008). Preclinical Development Handbook. John Wiley & Sons. [Link]

  • PubChem. 5-(4-Bromophenyl)pentanoic acid. [Link]

  • Das, D., et al. (2019). Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. Future Medicinal Chemistry, 11(17), 2245–2264. [Link]

  • Wang, Y., et al. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Iranian Journal of Pharmaceutical Research, 14(3), 779–786. [Link]

  • ClinicalTrials.gov. A Study to Compare the Efficacy and Safety of BMS-986393 Versus Standard Regimens in Adult Participants With Relapsed or Refractory and Lenalidomide-exposed Multiple Myeloma (QUINTESSENTIAL-2). [Link]

  • Al-Ostath, A., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6520. [Link]

  • Ramya, S., & Neethirajan, K. (2018). In Vitro Anticancer Study of Bioactive Compound Isolated from Musa Extract (Musa Acuminata). Journal of Pharmaceutical Sciences and Research, 10(9), 2235-2239. [Link]

  • Staszowska-Karkut, M., & Materska, M. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 25(18), 4073. [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

  • Al-Warhi, T., et al. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Pharmaceuticals, 15(7), 785. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-(4-Bromophenoxy)pentanoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 5-(4-Bromophenoxy)pentanoic acid. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The protocols outlined herein are designed to ensure that the disposal of this compound adheres to the highest standards of laboratory safety and regulatory compliance, safeguarding both personnel and the environment. This document moves beyond a simple checklist, explaining the critical reasoning behind each step to foster a deeply ingrained culture of safety.

Hazard Identification and Risk Assessment: Understanding the Compound

The primary risks stem from two key aspects of its structure: the carboxylic acid group and the carbon-bromine bond. The acid functional group suggests corrosive properties, while the halogenated organic nature places it in a specific category of chemical waste that requires careful management to prevent environmental harm.

Key Causality: Halogenated organic compounds are often resistant to natural degradation and can lead to the formation of persistent organic pollutants if disposed of improperly.[1] Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate specific disposal pathways for these substances to prevent environmental contamination.[2][3][4]

Table 1: Inferred Hazard Profile of this compound

PropertyInferred Hazard and Justification
Physical State Likely a solid at room temperature, similar to related compounds.
Corrosivity As a carboxylic acid, it is expected to be corrosive. It can cause severe skin burns and eye damage upon contact.[5][6] The use of gastric lavage or emesis is contraindicated if swallowed due to the risk of perforation.[5][7]
Toxicity Expected to be harmful if swallowed or inhaled. The toxicological properties have not been fully investigated, demanding a cautious approach.[5]
Environmental Hazard As a halogenated organic compound, it poses a risk to aquatic life and may persist in the environment.[6] Disposal into sanitary sewer systems is strictly prohibited.
Regulatory Status Classified as a hazardous waste due to its properties as a halogenated organic compound.[8][9] It falls under waste codes for halogenated organic wastes, requiring disposal at a licensed hazardous waste facility.[1][8]

Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety begins with robust personal protection. Based on the hazard assessment, the following PPE is mandatory when handling this compound in any form—solid, solution, or as waste.

  • Eye Protection: Tight-sealing safety goggles and a face shield are required to protect against splashes. Standard safety glasses are insufficient.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.[10]

  • Body Protection: A lab coat is standard, but for handling larger quantities or during spill cleanup, a chemically resistant apron or coveralls are necessary.

  • Respiratory Protection: Handling of the solid powder should be performed in a certified chemical fume hood to prevent inhalation of dust.[11]

Waste Segregation and Collection: A Self-Validating Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Mixing of incompatible waste streams is a primary cause of laboratory accidents and regulatory violations.

The Causality Behind Segregation: this compound is a halogenated organic waste . It must be kept separate from non-halogenated organic waste, acids, bases, and oxidizers.[8][12] This is because the primary disposal method for halogenated waste is high-temperature incineration, a process specifically designed to break the carbon-halogen bonds safely.[1][13] Mixing it with other waste streams can inhibit the effectiveness of this process or lead to dangerous chemical reactions within the waste container.[14]

Step-by-Step Collection Protocol:

  • Select the Correct Container: Use a designated, leak-proof container clearly labeled "Halogenated Organic Waste."[8] The container must be compatible with the chemical; for acidic waste, avoid metal containers which can corrode.[15][16] High-density polyethylene (HDPE) or glass containers are preferred.

  • Label the Container Before Use: The waste container must be labeled with a "Hazardous Waste" tag before any waste is added.[16][17] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound."

    • List all solvents or other chemicals mixed in the container, with percentages.

    • The date accumulation started (the day the first drop of waste was added).

  • Deposit Waste: Add the waste to the container. If it is a solid, ensure it is transferred carefully. If it is in a solution, use a funnel to prevent spills.

  • Keep the Container Closed: The container must be securely sealed at all times, except when actively adding waste.[18][19] This prevents the release of vapors and protects against spills.

  • Use Secondary Containment: Store the waste container within a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks.[15][17]

Disposal Decision Workflow

The following diagram outlines the logical flow from the moment waste is generated to its final, compliant disposal. This workflow ensures that all critical checkpoints are met.

DisposalWorkflow cluster_Lab In-Laboratory Process cluster_EHS EH&S / Disposal Vendor Process A Waste Generation (Solid or Solution) B Select Compatible Container (HDPE or Glass) A->B C Affix 'Hazardous Waste' Label List all constituents B->C D Segregate as 'Halogenated Organic Waste' C->D E Store in Secondary Containment Keep Container Closed D->E G Store in Satellite Accumulation Area (SAA) E->G F Is Container >90% Full or Stored >90 Days? F->G No H Request Waste Pickup from Environmental Health & Safety (EH&S) F->H Yes G->F I EH&S Collects Waste H->I J Transport to Licensed Hazardous Waste Facility I->J K Final Disposal (e.g., High-Temperature Incineration) J->K

Caption: Waste Disposal Workflow for this compound.

Emergency Procedures for Spills and Exposure

Preparedness is key to mitigating the impact of an accident. All personnel must be familiar with these procedures and the location of emergency equipment.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.

Spill Cleanup Protocol:

  • Assess the Situation: Determine the extent of the spill. If the spill is large, flammable solvents are involved, or you feel it is unsafe to handle, evacuate the area and contact your institution's emergency response team.

  • Control the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, a face shield, and double-layered nitrile gloves.

  • Neutralize and Absorb (for small spills):

    • If the spilled material is a solid, carefully sweep it up and place it in the designated halogenated waste container. Avoid creating dust.

    • If it is a liquid, cover the spill with a chemical absorbent material (spill pads or universal absorbent).

  • Collect Waste: Carefully scoop the absorbed material into the designated "Halogenated Organic Waste" container.

  • Decontaminate: Clean the spill area with a suitable detergent and water.

  • Dispose of Contaminated Materials: All materials used for cleanup (gloves, pads, etc.) must be disposed of as hazardous waste in the same container.

Waste Minimization: A Proactive Approach

The most effective disposal procedure is to minimize the amount of waste generated in the first place.[18] This is not only environmentally responsible but also cost-effective.

  • Source Reduction: Order only the quantity of chemical required for your experiments.[18]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[18]

  • Inventory Management: Maintain a current inventory of chemicals to avoid ordering duplicates and to track expiration dates.[15]

By integrating these principles of hazard assessment, rigorous procedure, and proactive minimization, you contribute to a laboratory environment that is not only scientifically productive but also fundamentally safe and environmentally responsible.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Best Practices for Laboratory Waste Management. ACTenviro. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Waste Handling Best Practices for New Chemists. CP Lab Safety. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. Emory University. [Link]

  • Advisory 7.3 - Chemical Waste Disposal. University of Cincinnati EH&S. [Link]

  • Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(4-Bromophenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 5-(4-Bromophenoxy)pentanoic acid. As your partner in laboratory safety, we aim to build a foundation of trust by delivering insights that extend beyond the product itself. This document is designed for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety protocols.

Hazard Assessment: The Foundation of Safe Handling

Before any laboratory work commences, a thorough understanding of the substance's potential hazards is paramount. While specific toxicological data for this compound may be limited, data from structurally similar compounds, such as other brominated carboxylic acids, provide a strong basis for a conservative safety approach.

Based on available Safety Data Sheets (SDS) for analogous chemicals, this compound should be handled as a substance that is:

  • Harmful if swallowed [1][2][3].

  • Causes skin irritation or severe burns [1][4].

  • Causes serious eye damage [1][4].

  • May cause respiratory irritation [1][3].

These classifications necessitate a multi-layered approach to personal protection, where engineering controls are the first line of defense, supplemented by a comprehensive Personal Protective Equipment (PPE) protocol.

Engineering Controls: Your Primary Barrier

Always handle this compound within a certified chemical fume hood. This engineering control is fundamental to minimizing inhalation exposure by capturing dust, mists, or vapors at the source. Ensure that the fume hood has adequate airflow and is functioning correctly before beginning any work. The work should be conducted at least six inches inside the sash.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic process based on the specific procedure being performed. The following sections detail the minimum required PPE and explain the rationale behind each choice.

Eye and Face Protection

The eyes are highly vulnerable to chemical splashes and airborne particles.[5]

  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for all liquid handling : Tight-fitting chemical splash goggles. These provide a seal around the eyes, offering superior protection against splashes from any direction.[5]

  • Required for splash or spatter potential : A full-face shield worn over chemical splash goggles is mandatory when handling larger quantities, working with heated solutions, or when there is a significant risk of splashing.[5][6] The face shield protects the entire face from direct contact.

Hand Protection

Protecting your hands is critical, as they are most likely to come into direct contact with the chemical.[5]

  • Glove Selection : Nitrile gloves are a suitable choice for incidental contact with a wide range of chemicals. However, for prolonged handling or immersion, it is crucial to consult glove manufacturer data for chemical compatibility. Always inspect gloves for tears or punctures before use.

  • Double Gloving : When handling highly corrosive materials or for extended procedures, wearing two pairs of gloves is recommended. This practice provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.

  • Proper Technique : Never wear contaminated gloves outside of the immediate work area to prevent the spread of contamination. Remove gloves using a technique that avoids skin contact with the outer surface.[7]

Body Protection

Your body must be shielded from potential spills and splashes.

  • Laboratory Coat : A standard lab coat is the minimum requirement.

  • Chemical-Resistant Apron/Suit : For procedures with a higher risk of significant splashes, a chemical-resistant apron worn over the lab coat is essential.[5] For large-scale operations, chemical-protective coveralls may be necessary.[5]

  • Footwear : Fully enclosed shoes are mandatory in any laboratory setting. Perforated shoes or sandals are strictly prohibited.[8] For areas with a high risk of spills, chemical-resistant shoe covers or boots should be considered.[6][8]

Respiratory Protection

Engineering controls like fume hoods are the primary method for respiratory protection. However, in certain situations, such as a spill cleanup outside of a hood or when weighing fine powders that may become airborne, a respirator is necessary.

  • For Fine Dusts : If handling the solid material creates dust, a NIOSH-approved N95 particulate respirator is the minimum requirement.[5]

  • For Vapors or Higher Concentrations : For situations where vapors may be generated or exposure limits could be exceeded, a half-mask or full-facepiece respirator with organic vapor cartridges is required.[9][10] All personnel required to wear respirators must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.

Summary of PPE Requirements
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if needed)
Weighing Solid Safety GogglesNitrile GlovesLab CoatN95 Particulate Respirator
Preparing Solutions Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronHalf-mask with organic vapor cartridges
Transferring Liquids Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronNot typically required in a fume hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-Resistant Suit/CoverallsFull-facepiece respirator with appropriate cartridges

Procedural Guide: Donning and Doffing PPE

A disciplined approach to putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Gown/Apron : Put on your lab coat and, if required, a chemical-resistant apron.

  • Respirator : If a respirator is needed, perform a seal check and put it on.

  • Goggles/Face Shield : Position eye and face protection.

  • Gloves : Don gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Sequence (Taking Off):

  • Gloves : Remove the outer pair of gloves if double-gloving. Remove the single or inner pair using a peel-off method, turning them inside out.

  • Gown/Apron : Remove your apron and lab coat by rolling it away from your body to contain any contamination on the inside.

  • Goggles/Face Shield : Handle by the headband or sides to remove.

  • Respirator : Remove the respirator from behind your head.

  • Hand Hygiene : Immediately and thoroughly wash your hands with soap and water.[1][2]

Decontamination and Disposal Plan

Proper disposal of contaminated materials is a final, crucial step in the safety workflow.

  • PPE Disposal : All disposable PPE, including gloves, aprons, and shoe covers, that has come into contact with this compound must be disposed of as hazardous chemical waste.[1][2] Do not place it in regular trash receptacles.

  • Container Disposal : The empty container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Dispose of the container in accordance with institutional and local regulations.[1]

  • Spill Management : In the event of a spill, use an absorbent material compatible with chemical spills to contain it. Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Ensure adequate ventilation and wear the appropriate PPE during cleanup.[7]

Emergency Response Protocol

In case of accidental exposure, immediate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation or burns develop.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Task Assessment Handling this compound is_solid Is the material a solid powder? start->is_solid is_liquid Is the material in a liquid solution? is_solid->is_liquid No weighing Weighing solid? is_solid->weighing Yes ppe_liquid Required PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat & Chem-Resistant Apron is_liquid->ppe_liquid No spill_risk High splash/spill potential? is_liquid->spill_risk Yes ppe_solid Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Respirator (if dusty) weighing->ppe_solid Yes end_ppe Proceed with Task Using Selected PPE ppe_solid->end_ppe ppe_liquid->end_ppe spill_risk->ppe_liquid No ppe_high_risk Upgrade PPE: - Add Chemical-Resistant Suit - Consider Heavy-Duty Gloves - Full-Face Respirator spill_risk->ppe_high_risk Yes ppe_high_risk->end_ppe

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromophenoxy)pentanoic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Bromophenoxy)pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.